Trilaciclib

Catalog No.
S545864
CAS No.
1374743-00-6
M.F
C24H30N8O
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaciclib

CAS Number

1374743-00-6

Product Name

Trilaciclib

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

G1T28; G1T-28; G1T 28; Trilaciclib.

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

The exact mass of the compound Trilaciclib is 446.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Trilaciclib: Mechanism of Action as a CDK4/6 Inhibitor for Myeloprotection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDK4/6 Inhibition and Trilaciclib Fundamentals

This compound (marketed as Cosela) represents a first-in-class cyclin-dependent kinase 4/6 inhibitor with a distinctive therapeutic application compared to other approved CDK4/6 inhibitors. While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib are orally administered for chronic dosing in hormone receptor-positive breast cancer, this compound is intravenously administered with a short half-life (approximately 14 hours) specifically to provide transient myeloprotection during chemotherapy [1]. Approved by the FDA in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide-containing or topotecan-containing regimens [2] [3].

The molecular basis of this compound's action lies in its potent and selective inhibition of CDK4 and CDK6 kinases, with half-maximal inhibitory concentration (IC50) values of 1 nM and 4 nM, respectively [3]. This inhibition is highly selective, as demonstrated by over 1000-fold reduced potency against CDK2, CDK5, and CDK7, and 50-fold less potency against CDK9 [3]. From a chemical perspective, this compound is a small molecule with the formula C₂₄H₃₀N₈O and an average molecular weight of 446.559 g/mol [3]. Its development addressed the need for a transient cell cycle inhibitor that could be strategically administered before chemotherapy to protect vulnerable hematopoietic cells without compromising antitumor efficacy [2] [1].

Table 1: Key Characteristics of this compound Compared to Other CDK4/6 Inhibitors

Parameter This compound Palbociclib Ribociclib Abemaciclib
Primary Indication Myeloprotection in ES-SCLC HR+ Breast Cancer HR+ Breast Cancer HR+ Breast Cancer
Route of Administration Intravenous Oral Oral Oral
Half-Life ~14 hours ~29 hours ~32 hours ~18 hours
Dosing Schedule Before chemotherapy (within 4 hours) Daily for 21 days, then 7 days off Daily for 21 days, then 7 days off Continuous twice daily
Key Distinguishing Feature Myeloprotection First approved CDK4/6i Associated with prolonged OS in HR+ BC Demonstrated single-agent activity

Molecular Mechanism of CDK4/6 Inhibition and Cell Cycle Arrest

The CDK4/6-RB-E2F Pathway in Cell Cycle Regulation

The core molecular pathway targeted by this compound is the CDK4/6-retinoblastoma (RB)-E2F axis, which serves as the principal regulator of the G₁ to S phase transition in the cell cycle [2] [4]. In normal cell cycle progression, CDK4 and CDK6 form complexes with D-type cyclins (D1, D2, D3) that are upregulated in response to mitogenic signals [4]. These active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (RB), initiating a cascade of events that releases RB's inhibition on E2F transcription factors [2]. Once activated, E2F translocates to the nucleus and initiates the transcription of genes essential for DNA replication and S phase entry, including those encoding for cyclin E, which subsequently activates CDK2 to complete RB hyperphosphorylation [2].

This CDK4/6-RB-E2F pathway acts as a critical checkpoint in cellular proliferation decisions, integrating signals from the extracellular environment to determine whether a cell should proceed through division [4]. In many cancer types, this pathway becomes dysregulated through various mechanisms including amplification of cyclin D or CDK4/6 genes, mutational activation of upstream regulators, or loss of endogenous CDK inhibitors like p16INK4A [2]. However, in certain cancers such as small cell lung cancer (SCLC), triple-negative breast cancer, and others, the RB pathway is often inactivated (occurring in approximately 10% of human cancers), making these malignancies CDK4/6-independent and thus resistant to the cytostatic effects of CDK4/6 inhibition [2] [1].

Diagram 1: Molecular mechanism of this compound showing how it inhibits the CDK4/6-RB-E2F pathway to induce reversible G₁ cell cycle arrest, protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage.

This compound's Unique Mechanism of Myeloprotection

This compound exerts its myeloprotective effects by exploiting the fundamental differences in cell cycle regulation between normal hematopoietic stem and progenitor cells (HSPCs) and many cancer cells [5]. When administered intravenously within 4 hours before chemotherapy, this compound rapidly distributes to the bone marrow (volume of distribution at steady state: 1130 L) and enters HSPCs [3]. Through its potent inhibition of CDK4/6, this compound induces a transient G₁ arrest in these cells by maintaining RB in its active, hypophosphorylated state, which continues to sequester E2F transcription factors and prevents the expression of genes required for S phase entry [2] [5].

This reversible cell cycle arrest provides a protective window during chemotherapy administration, as most cytotoxic chemotherapeutic agents (such as etoposide, carboplatin, and topotecan) primarily target cells in the active phases of the cell cycle (S, G₂, and M phases) [6]. By maintaining HSPCs in the G₁ phase, this compound reduces their susceptibility to chemotherapy-induced DNA damage and subsequent apoptosis [2] [5]. The transient nature of this arrest (approximately 16 hours) is crucial, as it allows HSPCs to resume normal proliferation and hematopoietic function once this compound is cleared from the system, thereby accelerating blood cell recovery after each chemotherapy cycle [3] [1].

The selective protection of normal tissues without compromising antitumor efficacy is possible because many tumors for which this compound is indicated, particularly SCLC, typically have RB pathway inactivation and are therefore CDK4/6-independent [2] [1]. In these malignancies, cancer cells continue to proliferate despite CDK4/6 inhibition and remain fully susceptible to chemotherapy-induced cytotoxicity [2] [4]. This fundamental difference in cell cycle regulation creates a therapeutic window where this compound can protect vulnerable normal cells without shielding tumor cells from chemotherapy's destructive effects.

Pharmacological Profile and Experimental Evidence

Pharmacokinetic and Pharmacodynamic Properties

This compound exhibits dose-proportional pharmacokinetics, with maximum concentration (Cₘₐₓ) and area under the curve (AUC) increasing proportionally with dose [3]. The recommended dosage of 240 mg/m² administered as a 30-minute intravenous infusion within 4 hours before chemotherapy achieves rapid distribution and a mean terminal half-life of approximately 14 hours [3] [6]. This relatively short half-life is a strategically designed property that ensures transient CDK4/6 inhibition sufficient to protect HSPCs during chemotherapy exposure without causing prolonged cell cycle arrest that might compromise hematopoietic recovery [1]. This compound is primarily eliminated via hepatic metabolism involving CYP3A4 and, to a lesser extent, CYP2C8, with 79.1% of a radiolabeled dose recovered in feces (7% as unchanged parent compound) and 14% in urine (2% as unchanged parent compound) [3] [7].

The pharmacodynamic effects of this compound have been characterized through both preclinical and clinical studies. In healthy volunteers, doses up to 192 mg/m² were tested during development, with 200 mg/m² and 240 mg/m² advanced to phase Ib testing in patients with ES-SCLC [1]. Based on pharmacokinetic and safety data, 240 mg/m² was established as the recommended phase II dose [1]. The key pharmacodynamic outcome is the transient G₁ arrest of HSPCs, which manifests clinically as reduced myelosuppression across multiple hematopoietic lineages without impairment of antitumor efficacy [8] [1].

Table 2: Key Pharmacological Parameters and Clinical Efficacy Endpoints of this compound

Parameter Value or Result Context/Comparison
Recommended Dosage 240 mg/m² IV Within 4 hours before chemotherapy
Half-Life ~14 hours Mean terminal half-life
Clearance 158 L/h Systemic clearance
Volume of Distribution 1130 L At steady state
CDK4/6 Inhibition IC₅₀ 1 nM (CDK4), 4 nM (CDK6) In vitro potency
Severe Neutropenia Reduction 11.4% vs 52.9% This compound vs placebo in cycle 1
Duration of Severe Neutropenia 0 days vs 4 days Mean days in cycle 1
RBC Transfusion Requirements Significantly reduced 20.3% vs 36.1%
G-CSF Administration 28.5% vs 56.3% This compound vs placebo
Clinical Evidence and Trial Outcomes

The myeloprotective efficacy of this compound has been demonstrated in multiple randomized, placebo-controlled phase II trials involving patients with extensive-stage SCLC [8] [1]. A pooled analysis of three studies encompassing 242 patients (123 receiving this compound) revealed significant improvements in multiple hematological parameters [1]. The incidence of severe neutropenia in cycle 1 was substantially lower in the this compound group compared to placebo (11.4% versus 52.9%, p<0.0001), with the duration of severe neutropenia reduced to 0 days versus 4 days (p<0.0001) [1].

Beyond neutrophil protection, this compound demonstrated multilineage benefits across the hematopoietic system [8] [1]. Patients receiving this compound had significantly lower rates of grade 3/4 anemia (16.3% vs 31.9%) and thrombocytopenia (19.5% vs 36.1%) compared to placebo [1]. These hematological improvements translated into reduced clinical interventions, with fewer patients requiring granulocyte colony-stimulating factor (G-CSF) administration (28.5% vs 56.3%, p<0.0001), RBC transfusions (20.3% vs 36.1%), and erythropoiesis-stimulating agents (3.3% vs 10.9%) [1]. Importantly, this compound did not compromise antitumor efficacy, with similar objective response rates (66.7% vs 56.8%, p=0.3831), median progression-free survival (6.2 vs 5.0 months; HR 0.71; p=0.1695), and overall survival (10.9 vs 10.6 months; HR 0.87; p=0.6107) compared to placebo in one study [8].

The safety profile of this compound is characterized by mostly mild to moderate adverse events, with the most common (≥10%) including fatigue, hypocalcemia, hypokalemia, hypophosphatemia, aspartate aminotransferase increase, headache, and pneumonia [5]. Notably, this compound resulted in fewer grade ≥3 adverse events (50% vs 83.8%) compared to placebo, primarily due to reduced hematological toxicity [8]. Special attention should be paid to injection-site reactions (occurring in 21% of patients), including phlebitis and thrombophlebitis, as well as the potential for acute drug hypersensitivity reactions (6%) and interstitial lung disease/pneumonitis (0.4%) [5].

Experimental Methodologies for Investigating this compound Mechanisms

In Vitro and Preclinical Assessment Protocols

Cell cycle analysis represents a fundamental methodology for evaluating this compound's mechanism of action. The standard protocol involves treating hematopoietic stem and progenitor cells (HSPCs) with this compound at concentrations ranging from 10 nM to 1 μM for 4-24 hours, followed by cell cycle profiling using propidium iodide staining and flow cytometry [2] [4]. For detailed assessment, researchers can isolate CD34+ hematopoietic progenitor cells from human bone marrow or peripheral blood and expose them to this compound prior to cell cycle analysis. The expected outcome is a dose-dependent increase in the percentage of cells in G₁ phase, with corresponding decreases in S and G₂/M phases [4].

The myeloprotective efficacy of this compound can be evaluated using in vivo models such as C57BL/6 mice treated with cytotoxic chemotherapy regimens [2] [4]. A standardized protocol involves administering this compound intravenously at 50 mg/kg approximately 4 hours before chemotherapy agents like 5-fluorouracil (100 mg/kg) or carboplatin/etoposide combinations [4]. Peripheral blood counts should be monitored regularly using automated hematology analyzers, with specific attention to neutrophil nadirs and recovery kinetics. Additionally, bone marrow should be collected for analysis of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-Meg) using methylcellulose-based clonogenic assays [4]. These experiments typically demonstrate that this compound pretreatment results in significantly higher peripheral blood counts and preserved bone marrow cellularity and progenitor capacity compared to chemotherapy alone [2] [4].

Immune Modulation Assessment Techniques

The immunomodulatory effects of this compound can be investigated through comprehensive flow cytometric analysis of T-cell populations and function [9]. For surface marker staining, peripheral blood mononuclear cells (PBMCs) should be stained with antibodies against CD3, CD4, CD8, CD45RA, and CCR7 to assess T-cell subsets, along with activation markers such as CD69 and HLA-DR [9]. For intracellular cytokine staining, PBMCs are typically stimulated with phorbol myristate acetate (PMA) and ionomycin in the presence of brefeldin A for 4-6 hours, followed by staining for interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-2 (IL-2) [9].

T-cell receptor sequencing provides insights into T-cell clonality dynamics in response to this compound treatment [9]. The recommended approach involves extracting genomic DNA from PBMCs collected at baseline and during treatment, followed by amplification of T-cell receptor β-chain CDR3 regions using multiplex PCR and high-throughput sequencing [9]. Data analysis should focus on clonality metrics (Simpson clonality index) and tracking of specific T-cell clones across timepoints. Studies have demonstrated that this compound treatment preserves T-cell clonal diversity and enhances the expansion of new T-cell clones compared to chemotherapy alone [9].

To evaluate this compound's effects on the tumor immune microenvironment, RNA sequencing of tumor biopsies can be performed [10] [9]. The recommended protocol includes RNA extraction from formalin-fixed, paraffin-embedded (FFPE) tumor samples using kits such as the AllPrep DNA/RNA FFPE kit (QIAGEN), library preparation with TruSeq RNA kits (Illumina), and sequencing on Illumina platforms [9]. Bioinformatic analysis should include evaluation of the Tumor Inflammation Signature (TIS) score, which comprises 18 genes associated with antigen presentation, T-cell and NK-cell abundance, and interferon signaling [9]. Studies in triple-negative breast cancer have shown that higher baseline TIS scores correlate with improved response to this compound-containing regimens [9].

Emerging Research and Future Directions

Immunomodulatory Mechanisms Beyond Myeloprotection

Recent investigations have revealed that this compound's mechanisms extend beyond myeloprotection to include significant immunomodulatory effects that may enhance antitumor immunity [10] [9]. In murine syngeneic models and patient-derived organotypic tumor spheroid systems, this compound has been shown to enhance T-cell activation and promote a favorable tumor immune microenvironment by increasing the intratumoral ratio of effector T cells to regulatory T cells (Tregs) [9]. Additionally, this compound treatment increases the production of cytokines and chemokines associated with T-cell recruitment and function while inhibiting immunosuppression by Tregs [9].

A particularly intriguing mechanism uncovered in non-small cell lung cancer models involves this compound's ability to induce tumor cell senescence and the senescence-associated secretory phenotype (SASP) through cGAS-STING activation [10]. This reprogramming of the tumor immune microenvironment leads to expansion of anti-tumor CD177+ neutrophils and establishes a reciprocal activation loop between neutrophils and CD8+ T cells via cytokine signaling [10]. These changes create a synergistic antitumor effect when this compound is combined with anti-PD-1 antibodies, suggesting potential applications in immunotherapy combinations beyond myeloprotection [10].

Clinical evidence from a randomized phase II trial in metastatic triple-negative breast cancer (NCT02978716) supports these preclinical findings, demonstrating that this compound administration prior to gemcitabine plus carboplatin enhanced T-cell activation and significantly improved overall survival compared to chemotherapy alone (median 19.8 vs. 12.6 months) [9]. Analyses of peripheral blood and tumor samples from this trial revealed that the this compound combination resulted in fewer total T cells but significantly fewer CD8+ T cells and myeloid-derived suppressor cells compared to baseline, with enhanced T-cell effector function [9].

Implications for Drug Development and Clinical Practice

The development of this compound as a first-in-class myeloprotective agent represents a paradigm shift in supportive care for cancer patients receiving cytotoxic chemotherapy [2] [1]. Unlike traditional supportive measures such as growth factors and transfusions that address myelosuppression after it occurs, this compound offers a proactive approach to preserving bone marrow function by protecting HSPCs before chemotherapy damage [5]. This strategy not only reduces the morbidity associated with myelosuppression but also enables maintenance of chemotherapy dose intensity, potentially improving long-term treatment outcomes [6] [1].

Future research directions should focus on expanding this compound's applications beyond SCLC to other malignancies where chemotherapy-induced myelosuppression limits treatment efficacy and quality of life [1] [9]. The observed immunomodulatory effects suggest potential for combining this compound with immune checkpoint inhibitors across various tumor types, particularly those with limited response to single-agent immunotherapy [10]. Additionally, further investigation is needed to identify predictive biomarkers for this compound response, such as RB status, CDK4/6 dependence, and immune-related gene expression signatures [4] [9].

From a drug development perspective, this compound exemplifies the strategic application of transient cell cycle inhibition for tissue protection rather than direct antitumor effects [2] [1]. This approach highlights the importance of considering pharmacokinetic properties and administration timing in designing molecularly targeted agents for specific therapeutic applications beyond direct antitumor activity [1]. As research continues to elucidate the full scope of this compound's mechanisms, particularly its immunomodulatory effects, additional clinical applications will likely emerge that leverage these properties to improve cancer treatment outcomes.

Conclusion

References

what is Trilaciclib myeloprotection

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Trilaciclib's myeloprotection is achieved through a proactive, transient mechanism that shields bone marrow function before chemotherapy exposure.

  • G1 Arrest for Cellular Protection: Proliferating HSPCs in the bone marrow are highly vulnerable to cytotoxic chemotherapy. Their proliferation is dependent on CDK4/6 activity. By transiently inhibiting these kinases, this compound arrests HSPCs in the G1 phase of the cell cycle. This temporary halt prevents the cells from actively synthesizing DNA (S-phase) and dividing when chemotherapy is present, thereby protecting them from irreversible damage [1].
  • Multilineage Myeloprotection: Since HSPCs are the common source for neutrophils, red blood cells, and platelets, protecting these progenitor cells helps preserve multiple blood cell lineages simultaneously. This contrasts with reactive treatments like growth factors, which stimulate production of a specific cell line after damage has already occurred [1].
  • Preservation of Immune Function: Beyond HSPCs, this compound also exerts a protective effect on certain lymphocytes. Research indicates it can protect T-cells from chemotherapy-induced damage, which may help maintain immune system function during treatment. Studies have shown that administration of this compound prior to chemotherapy can lead to enhanced T-cell activation and a greater expansion of new T-cell clones, suggesting a potential for favorable modulation of the immune microenvironment [2] [3].

The following diagram illustrates the protective mechanism of this compound on a hematopoietic stem and progenitor cell during chemotherapy administration.

G cluster_cycle Cell Cycle Progression Chemo Chemotherapy Damage Chemotherapy Damage Chemo->Damage This compound This compound (CDK4/6 Inhibitor) HSPC Proliferating HSPC This compound->HSPC G1_Arrest HSPC in G1 Arrest HSPC->G1_Arrest  this compound induces  transient G1 arrest Protected_HSPC Protected HSPC G1_Arrest->Protected_HSPC  Protected from  chemo damage Damage->HSPC  Without protection,  causes cell death G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

This compound protects HSPCs by inducing transient G1 arrest during chemotherapy.

Clinical Evidence and Outcomes

Substantial clinical evidence supports the myeloprotective benefits of this compound. The data below summarizes key efficacy outcomes from a recent real-world study and a meta-analysis.

Table 2: Clinical Efficacy of this compound from Recent Studies

Outcome Measure This compound Group Control Group P-value Study Reference
Incidence of Grade 3-4 Neutropenia 17.7% 65.6% <0.001 Real-World Study (n=180) [4]
Incidence of Febrile Neutropenia Significantly Lower - <0.01 Real-World Study [4]
Rate of Chemotherapy Dose Reduction Significantly Lower - - Real-World Study [4]
Median Progression-Free Survival (PFS) 6.7 months 5.3 months 0.0075 Real-World Study [4]
Occurrence of Severe Neutropenia (SN) Odds Ratio: 0.08 (95% CI: 0.04-0.15) - - Meta-Analysis of 4 RCTs [5]
Duration of Severe Neutropenia in Cycle 1 Mean Difference: -3.19 days (95% CI: -3.96 to -2.42) - - Meta-Analysis [5]

A real-world study also reported that the this compound group completed a greater average number of chemotherapy cycles (5.3) compared to the control group (4.1), indicating better treatment tolerance [4].

Technical Insights from Preclinical Research

Preclinical studies provide a deeper understanding of this compound's effects on the proteome and its actions in various cancer cell types, which is crucial for drug development professionals.

  • Proteomic Analysis in Hematological Cancers: A 2024 mass spectrometry-based proteomic study investigated this compound's effects on hematological cancer cell lines. In a chronic myeloid leukemia (CML) cell line (K562), this compound did not induce cell death but instead promoted autophagy-induced senescence. The drug hindered cell cycle progression by stabilizing CDK4/6 and downregulating cell cycle-related proteins, while concomitantly activating autophagy pathways. This senescence effect was also observed in a non-small cell lung carcinoma (NSCLC) cell line (A549), suggesting its actions may extend beyond myeloprotection [6].
  • Senescence Assay Methodology: The study used a Senescence-Associated beta-Galactosidase (SA-β-gal) Activity Assay to confirm senescence. After treatment with this compound, cells were transferred to a plate, incubated with the SA-β-gal solution for 72 hours at 37°C, and then the percentages of positive cells were calculated from a total of 100 cells across four biological replicates. Imaging analysis was conducted using ImageJ (Fiji 2.0.0) [6].
  • Cell Viability and Proliferation Assays: To assess the drug's impact, researchers performed cell viability assays using flow cytometry with propidium iodide staining after 72 hours of treatment with this compound. The half-maximal inhibitory concentration (IC50) was calculated using a range of drug concentrations. Proliferation assays were conducted by treating cells with inhibitors and performing cell counts over 7 or 12 days using Trypan Blue dye exclusion [6].

Key Considerations for Researchers

  • No Compromise on Antitumor Efficacy: A critical finding across clinical studies is that the myeloprotection provided by this compound does not come at the cost of reduced chemotherapy efficacy. In ES-SCLC trials, antitumor efficacy outcomes, such as objective response rate and overall survival, were comparable to placebo, with some studies even showing a numerical improvement in survival [4] [3].
  • Potential for Immune Enhancement: The ability of this compound to protect lymphocytes and enhance T-cell activation and clonal expansion provides a strong rationale for its use alongside immunotherapies. This suggests this compound may improve the therapeutic index of chemotherapy-immunotherapy combinations [2] [3].

References

Trilaciclib hematopoietic stem progenitor cell protection

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action: HSPC Protection

Trilaciclib is a short-acting, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary and approved mechanism of action is transient cell cycle arrest [1] [2] [3].

  • Molecular Target: CDK4/6. In HSPCs, the activation of CDK4/6 is a critical step for initiating the progression from the G1 phase to the S phase of the cell cycle.
  • Mechanism: By inhibiting CDK4/6, this compound induces a transient and reversible G1 phase arrest in rapidly dividing HSPCs within the bone marrow [2] [3].
  • Chemoprotective Effect: Cytotoxic chemotherapy agents are most destructive to cells that are actively proliferating. By temporarily halting the cell cycle of HSPCs, this compound shields them from the cytotoxic attack of chemotherapy drugs administered shortly after. Once the chemotherapeutic effect diminishes, the HSPCs can resume normal cycling and replenate blood cell lineages [2]. This proactive protection is distinct from traditional supportive care, which acts after myelosuppression has occurred.

The following diagram illustrates this core protective mechanism and its outcome on blood cell lineages.

G This compound This compound i.v. infusion CDK46 Inhibits CDK4/6 in HSPCs This compound->CDK46 Administration G1_Arrest Transient G1 Cell Cycle Arrest CDK46->G1_Arrest HSPC_Protection HSPCs protected from damage G1_Arrest->HSPC_Protection During Chemo Cytotoxic Chemotherapy Chemo->HSPC_Protection Attacks proliferating cells Lineage_Protection Preserved Multi-Lineage Hematopoiesis HSPC_Protection->Lineage_Protection Neutrophils Neutrophils Lineage_Protection->Neutrophils RBCs Red Blood Cells Lineage_Protection->RBCs Platelets Platelets Lineage_Protection->Platelets

Diagram 1: this compound's core mechanism of HSPC protection and multi-lineage myelopreservation.

Emerging Mechanism: Immune Modulation and Antitumor Potential

Recent preclinical research has uncovered a second, distinct mechanism of action. Beyond bone marrow protection, this compound can directly target tumor cells and reprogram the tumor immune microenvironment (TIME), revealing potential antitumor synergy with immunotherapy [4].

  • Induction of Senescence: In tumor cells, this compound inhibits CDK4/6, inducing cellular senescence. These senescent cells subsequently activate the cGAS-STING signaling pathway.
  • SASP and Immune Recruitment: cGAS-STING activation drives a Senescence-Associated Secretory Phenotype (SASP), leading to the secretion of cytokines and chemokines that reshape the TIME.
  • CD177+ Neutrophil Axis: This SASP facilitates the infiltration and activation of CD177+ neutrophils with anti-tumor properties. These neutrophils enhance the activation of CD8+ effector T cells. Furthermore, activated CD8+ T cells recruit and activate more neutrophils, creating a positive feedback loop that boosts antitumor immunity [4].

This mechanism provides a rationale for combining this compound with anti-PD-1 antibodies, creating a synergistic effect that enhances the overall antitumor response [4].

G This compound This compound Tumor_Senescence Induces Tumor Cell Senescence This compound->Tumor_Senescence cGAS_STING Activates cGAS-STING pathway Tumor_Senescence->cGAS_STING SASP Senescence-Associated Secretory Phenotype (SASP) cGAS_STING->SASP CD177_Neutrophils Recruits & Activates CD177+ Neutrophils SASP->CD177_Neutrophils CD8_Activation Enhances CD8+ T cell Activation CD177_Neutrophils->CD8_Activation Feedback Reciprocal Activation Loop CD8_Activation->Feedback Cytokine signaling Synergy Synergistic Antitumor Effect CD8_Activation->Synergy Feedback->CD177_Neutrophils Recruitment Anti_PD1 Anti-PD-1 Antibody Anti_PD1->Synergy

Diagram 2: Proposed anti-tumor mechanism via immune microenvironment reprogramming.

Quantitative Clinical Efficacy Data

The myeloprotective efficacy of this compound is demonstrated by robust quantitative data across multiple cancer types. The tables below summarize key hematological outcomes.

Table 1: Myelopreservation Efficacy in Esophageal Cancer (Real-World Study) [1] This study compared primary prevention (PP, this compound from 1st cycle) vs. secondary prevention (SP, this compound after myelosuppression occurred).

Adverse Event Primary Prevention (PP) Group (n=49) Secondary Prevention (SP) Group (n=32) p-value
Any CIM 79.6% 96.9% < 0.05
CIM Grade ≥3 8.2% 37.6% < 0.05
Grade 3/4 Neutropenia 8.2% 28.1% 0.017
Grade 3/4 Leukopenia Significantly lower Significantly higher < 0.05

Table 2: Myelopreservation Efficacy in ES-SCLC (Meta-Analysis of RCTs) [5] [6] This meta-analysis pooled data from 4 randomized controlled trials (195 patients on this compound, 161 on placebo).

Efficacy Outcome Odds Ratio (OR) or Mean Difference (MD) 95% Confidence Interval Statistical Significance
Severe Neutropenia (SN) Occurrence OR: 0.08 0.04 to 0.15 Significant
Febrile Neutropenia (FN) Occurrence OR: 0.22 0.08 to 0.59 Significant
Duration of SN in Cycle 1 (Days) MD: -3.19 days -3.96 to -2.42 Significant

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited studies.

1. Protocol: In Vivo Assessment of Myelopreservation

This protocol is adapted from the real-world study in esophageal cancer patients [1].

  • Patient Population:
    • Diagnosis: Pathologically confirmed esophageal squamous cell carcinoma (ESCC).
    • Inclusion Criteria: Age ≥18 years; scheduled to receive myelosuppressive chemotherapy (e.g., Paclitaxel + Nedaplatin); adequate organ function.
    • Grouping: Patients are divided into Primary Prevention (PP) or Secondary Prevention (SP) groups based on the timing of this compound initiation.
  • Intervention:
    • This compound Administration: 240 mg/m², administered via intravenous (i.v.) infusion over 30 minutes, within 4 hours before each chemotherapy session.
    • Chemotherapy Regimen: Paclitaxel (135 mg/m², Day 1) and Nedaplatin (75 mg/m², Days 1-2), repeated every 3 weeks (Q3W).
  • Endpoint Assessment:
    • Primary Endpoint: Incidence of chemotherapy-induced myelosuppression (CIM), graded according to CTCAE v5.0.
    • Key Secondary Endpoints:
      • Incidence of Grade 3/4 neutropenia, leukopenia, anemia, and thrombocytopenia.
      • Rate of febrile neutropenia (FN).
      • Use of supportive care (G-CSFs, antibiotics, transfusions).
    • Assessment Schedule: Complete blood counts (CBC) are monitored before each chemotherapy cycle and as clinically indicated.

2. Protocol: Preclinical Investigation of Immune Modulation

This protocol summarizes the methodology used to elucidate the novel antitumor mechanism of this compound [4].

  • In Vivo Model:
    • Immunocompetent mouse models engrafted with murine NSCLC cells.
  • Treatment Groups:
    • Vehicle control.
    • This compound monotherapy.
    • Anti-PD-1 antibody monotherapy.
    • This compound + anti-PD-1 combination therapy.
  • Key Analytical Techniques:
    • Flow Cytometry: To characterize immune cell populations (e.g., CD177+ neutrophils, CD8+ T cells) in the tumor microenvironment, blood, and spleen.
    • Immunofluorescence/Immunohistochemistry: To visualize and validate the spatial distribution and infiltration of key immune cells within tumors.
    • Gene Expression Analysis: (e.g., RNA Sequencing) to assess the transcriptional profile of tumors and isolated immune cells, confirming the upregulation of senescence and SASP-related genes.
    • In Vitro Co-culture Experiments: To functionally validate the reciprocal activation between CD177+ neutrophils and CD8+ T cells.

Conclusion and Future Directions

This compound represents a paradigm shift in managing chemotherapy toxicity, moving from reactive treatment to proactive multi-lineage myelopreservation. The core mechanism of transient CDK4/6 inhibition to protect HSPCs is well-established and supported by robust clinical data in SCLC and emerging evidence in other solid tumors like esophageal cancer [1] [5] [3].

The newly discovered role of this compound in inducing tumor cell senescence and remodeling the immune microenvironment opens exciting avenues for combination therapy with immunotherapy in NSCLC and potentially other malignancies [4]. This positions this compound not just as a supportive care agent but as a potential contributor to direct antitumor efficacy.

Future research for drug development professionals should focus on:

  • Validating the immune-mediated antitumor effects in larger clinical trials.
  • Identifying predictive biomarkers for response beyond HSPC protection.
  • Exploring the full potential of this compound across a wider range of chemotherapy regimens and cancer types.

References

Trilaciclib pharmacodynamics pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Trilaciclib's pharmacodynamics are centered on its reversible inhibition of CDK4/6. The following diagram illustrates its core mechanism of action for myeloprotection.

G Chemo Chemotherapy Myeloprotection Myeloprotection Chemo->Myeloprotection Causes ChemoEffect Susceptible to Chemo Chemo->ChemoEffect Kills This compound This compound (CDK4/6 Inhibitor) CellArrest Reversible G1 Cell Cycle Arrest This compound->CellArrest Induces HSPC HSPC in G1 Phase HSPC->CellArrest CellArrest->Myeloprotection Protects from TumorCell SCLC Tumor Cell (RB-Null) TumorCell->ChemoEffect

This compound protects HSPCs from chemotherapy damage via transient G1 arrest [1] [2].

  • Core Mechanistic Pathway: this compound binds to and inhibits CDK4 and CDK6. In healthy HSPCs, this prevents the phosphorylation of the retinoblastoma (RB) protein. Unphosphorylated RB remains bound to transcription factor E2F, inhibiting the transcription of genes required for progression from the G1 to the S phase of the cell cycle [1]. This transient, reversible arrest protects HSPCs from the damaging effects of chemotherapy, which primarily targets actively replicating DNA during the S phase [3] [4].
  • Key Selectivity and Clinical Effect: A critical aspect of this compound's action is that many cancer types, including SCLC, often have dysfunctional RB pathways (RB-null). These cancer cells are therefore not dependent on CDK4/6 for proliferation and remain fully susceptible to chemotherapy [1] [2]. This selectivity allows this compound to protect the bone marrow without compromising the antitumor efficacy of chemotherapy.
  • Beyond Myeloprotection: Emerging evidence suggests this compound has immunomodulatory effects. By inhibiting CDK4/6 in lymphocytes, it can enhance T-cell activation and upregulate major histocompatibility complex (MHC) expression, potentially fostering a more robust anti-tumor immune response [3].

Drug-Drug Interactions and Key Experimental Data

Understanding the drug interaction profile is crucial for clinical application and research. Key clinical DDI studies have been conducted, with methodologies and findings summarized below.

Drug-Drug Interaction Profile

This compound's DDI profile is characterized as having a low potential for clinically significant interactions, with one key exception [5].

Interacting Drug Mechanism Effect on this compound Effect on Coadministered Drug Clinical Recommendation
Strong CYP3A Inhibitors (e.g., Itraconazole) Inhibition of this compound metabolism ↓ AUC by 14% [5] Not Applicable No dose adjustment needed for this compound.
Strong CYP3A Inducers (e.g., Rifampin) Induction of this compound metabolism ↓ AUC by 17% [5] Not Applicable No dose adjustment needed for this compound.
Metformin Inhibition of renal transporters OCT2, MATE1, MATE2-K Not Applicable ↑ Metformin AUC by 65% [5] Monitor and adjust metformin dose if necessary.
Midazolam (CYP3A probe) CYP3A substrate Not Applicable No clinically meaningful change [5] No interaction expected.
Chemotherapy (Topotecan) MATE1/2-K substrate Not Applicable No significant effect on topotecan clearance [5] No interaction expected.
Experimental Protocols from Clinical DDI Studies

For research and validation purposes, here are the detailed methodologies from two pivotal DDI studies.

  • Study 1: Effect of this compound on Midazolam and Metformin (Study 106, Part A)

    • Objective: To assess the effect of multiple IV doses of this compound on the pharmacokinetics of oral midazolam (a sensitive CYP3A4 substrate) and oral metformin (a substrate of OCT/MATE transporters) [5].
    • Design: Open-label, fixed-sequence study in healthy subjects.
    • Procedure:
      • Day 1: Subjects receive a single oral dose of midazolam 5 mg.
      • Day 2: Subjects receive a single oral dose of metformin 1000 mg.
      • Days 4-9: Subjects receive once-daily 30-minute IV infusions of This compound 240 mg/m².
      • Day 10: Subjects receive a single oral dose of midazolam 5 mg.
      • Day 11: Subjects receive a single oral dose of metformin 1000 mg.
    • Key Assessments: Serial blood sampling for PK analysis of midazolam, metformin, and this compound.
  • Study 2: Effect of Itraconazole and Rifampin on this compound (Studies 106 & 114)

    • Objective: To assess the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the PK of a single IV dose of this compound [5].
    • Design: Two open-label, fixed-sequence studies in healthy subjects.
    • Procedure for Itraconazole (Study 114):
      • Day 1: Subjects receive a single IV dose of This compound 200 mg/m².
      • Days 4-9: Subjects receive twice-daily oral doses of itraconazole 200 mg.
      • Day 10: Subjects receive a single IV dose of This compound 200 mg/m² along with the morning dose of itraconazole.
    • Procedure for Rifampin (Study 106, Part B):
      • Days 1-9: Subjects receive once-daily oral doses of rifampin 600 mg.
      • Day 5: Subjects receive a single IV dose of This compound 240 mg/m².
    • Key Assessments: Serial blood sampling for PK analysis of this compound.

References

Summary of Phase 2 Clinical Trial Results for Trilaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type & Trial Description Patient Groups & Treatment Key Efficacy Findings Myelopreservation & Safety Findings

| Metastatic Triple-Negative Breast Cancer (mTNBC) NCT02978716 [1] | Group 1: GCb alone (n=34) Group 2: Trilaciclib prior to GCb (n=33) Group 3: this compound + GCb (more frequent dosing) (n=35) | Overall Survival (OS): • Group 1 (GCb alone): 12.6 months • Group 2: Not Reached • Group 3: 17.8 months • Groups 2 & 3 Combined: 19.8 months • Hazard Ratio (HR) vs. Group 1: 0.37 (P<0.0001) [1] | • T-cell activation was enhanced [1]. | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Previously treated; receiving Topotecan NCT02514447 [2] | This compound + Topotecan (n=32) Placebo + Topotecan (n=29) | • Antitumor efficacy was comparable between groups, indicating this compound did not impair chemotherapy effect [2]. | Cycle 1 Severe Neutropenia (SN):Duration (DSN): 2 days vs. 7 days (P<0.0001) Occurrence of SN: 40.6% vs. 75.9% (P=0.016) Grade ≥3 Adverse Events: • Neutropenia: 75.0% vs. 85.7% • Anemia: 28.1% vs. 60.7% [2] | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Newly diagnosed; receiving Etoposide/Carboplatin [1] | This compound + E/P Placebo + E/P | • Protected and increased lymphocyte counts. • Enhanced T-cell activation and clonal expansion [1]. | • Reduced hematologic toxicity [1]. |

Detailed Experimental Protocols

The phase 2 trials for this compound followed rigorous, randomized designs. Here are the detailed methodologies for the key studies cited.

  • mTNBC Trial (NCT02978716) [1]:

    • Study Design: Multicenter, randomized, open-label, phase II trial.
    • Patients: Adults with mTNBC who had received ≤2 prior chemotherapy regimens. Patients were randomized into one of three treatment groups.
    • Treatment: Administered in 21-day cycles.
      • Group 1: Gemcitabine (1000 mg/m²) + Carboplatin (AUC 2) on days 1 and 8.
      • Group 2: this compound (240 mg/m²) prior to the same GCb regimen on days 1 and 8.
      • Group 3: this compound alone on days 1 and 8, and this compound prior to GCb on days 2 and 9.
    • Endpoints: Secondary endpoints included Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR). Tumor response was assessed per RECIST v1.1.
    • Biomarker Analysis: Archival tumor tissue was used for DNA/RNA isolation and RNA sequencing to characterize CDK4/6 dependence status. T-cell receptor (TCR) sequencing was performed to assess T-cell clonality [1].
  • ES-SCLC Topotecan Trial (NCT02514447) [2]:

    • Study Design: Global, multicenter, randomized, double-blind, placebo-controlled phase II trial.
    • Patients: Adults with ES-SCLC who had disease progression during or after first- or second-line chemotherapy.
    • Treatment: 21-day cycles.
      • Intervention Group: this compound (240 mg/m²) via 30-min IV infusion before Topotecan (1.5 mg/m²) on days 1–5.
      • Control Group: Placebo before Topotecan on the same schedule.
    • Primary Endpoints: Duration of Severe Neutropenia (DSN) in cycle 1 and the occurrence of Severe Neutropenia (SN).
    • Additional Endpoints: Other hematologic parameters, safety, patient-reported outcomes (PROs), and antitumor efficacy (per RECIST v1.1) [2].

Mechanisms of Action & Signaling Pathways

Emerging evidence from preclinical and early clinical studies suggests this compound's benefits extend beyond myelopreservation to direct antitumor effects via immune activation.

The diagram below illustrates the key signaling pathways through which this compound exerts its effects, based on current research.

G cluster_mechanism This compound Mechanisms of Action cluster_immune Immene Microenvironment Reprogramming cluster_senescence Tumor Cell Senescence cluster_myelopreservation Myelopreservation This compound This compound cGAS_STING cGAS-STING Activation This compound->cGAS_STING CDK4_6_Inhibition CDK4_6_Inhibition This compound->CDK4_6_Inhibition SASP SASP CD177_Neutrophils CD177_Neutrophils SASP->CD177_Neutrophils Facilitates CD8_Tcell_Activation CD8_Tcell_Activation CD177_Neutrophils->CD8_Tcell_Activation Enhances CD8_Tcell_Activation->CD177_Neutrophils Recruits/Activates Anti_PD1_Synergy Synergy with anti-PD-1 CD8_Tcell_Activation->Anti_PD1_Synergy Senescence_SASP Senescence & SASP Secretion cGAS_STING->Senescence_SASP Induces Senescence_SASP->SASP Leads to G1_Arrest G1 Cell Cycle Arrest (HSPCs) CDK4_6_Inhibition->G1_Arrest Causes Reduced_Myelosuppression Reduced_Myelosuppression G1_Arrest->Reduced_Myelosuppression Protects from Chemo Damage

This compound's multi-faceted mechanisms: inducing tumor cell senescence and modulating the immune microenvironment for antitumor effects, while protecting hematopoietic cells [3] [4].

  • Induction of Tumor Cell Senescence: In non-small cell lung cancer (NSCLC) models, this compound has been shown to induce tumor cell senescence and the Senescence-Associated Secretory Phenotype (SASP) in a manner dependent on the cGAS-STING activation pathway [3]. This is a distinct mechanism from its myelopreservative action.
  • Reprogramming of the Immune Microenvironment: The SASP triggered by this compound facilitates the infiltration and activation of specific immune cells, particularly CD177+ neutrophils with anti-tumor properties. These neutrophils enhance the activity of CD8+ effector T-cells, creating a positive feedback loop that boosts antitumor immunity. This remodeling of the tumor microenvironment is believed to underpin the synergistic effect observed when this compound is combined with anti-PD-1 antibodies [3].
  • Myelopreservation: As an intravenous CDK4/6 inhibitor, this compound causes a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs). This temporary halt protects these cells from the damaging effects of concurrently administered chemotherapy, thereby reducing the incidence and severity of myelosuppression [2] [5].

Conclusion

References

how does Trilaciclib protect bone marrow from chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The protective effect of trilaciclib hinges on the differential cell cycle dependence between rapidly dividing HSPCs and most cancer cells.

  • Vulnerability of HSPCs: Proliferating HSPCs in the bone marrow are highly susceptible to damage by cytotoxic chemotherapy, which preferentially targets cells in the active phases of the cell cycle (S, G2, M). This damage leads to myelosuppression [1].
  • CDK4/6 Dependence: The proliferation of HSPCs is dependent on the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma (Rb) protein, which allows cells to progress from the G1 phase into the S phase, where DNA synthesis occurs [1] [2].
  • Transient G1 Arrest: As a potent and selective CDK4/6 inhibitor, this compound is administered before chemotherapy. It transiently inhibits these kinases, halting HSPCs in the G1 phase. This "hides" them from the most damaging effects of chemotherapy, which are exerted during later cell cycle phases [1] [3]. This temporary arrest lasts approximately 16 hours [2].
  • Preservation of Multilineage Potential: By protecting the HSPCs, which are the source of neutrophils, red blood cells, and platelets, this compound provides multilineage myeloprotection. After the effects of this compound wear off and chemotherapy is cleared, the preserved HSPCs can quickly re-enter the cell cycle and replenish all major blood cell lineages [1].

G Chemo Chemotherapy Damage Chemotherapy Damage Chemo->Damage Protected Protected HSPC Chemo->Protected Bypasses damage This compound This compound (CDK4/6i) G1_Arrest HSPC in G1 Arrest This compound->G1_Arrest HSPC Proliferating HSPC HSPC->G1_Arrest this compound inhibits CDK4/6 HSPC->Damage Chemotherapy causes DNA damage G1_Arrest->Protected Recovery Hematopoietic Recovery Damage->Recovery Impaired and delayed Protected->Recovery Cell cycle resumes post-chemo

Figure 1: this compound proactively induces transient G1 arrest in HSPCs, protecting them from chemotherapy damage and enabling faster hematopoietic recovery.

Quantitative Clinical Evidence

Clinical studies consistently demonstrate that this mechanism translates into significant patient benefits by reducing chemotherapy-induced myelosuppression (CIM). The following table summarizes key efficacy data from clinical trials:

Myelosuppression Parameter Effect of this compound vs. Placebo Context & Citation
Severe Neutropenia (Grade 3-4) Incidence 17.7% vs. 65.6% (P<0.001) [4] 1L ES-SCLC with Immunotherapy (Real-World)
Febrile Neutropenia Incidence Significantly reduced [5] [6] Pooled analysis of Phase II trials
Grade ≥3 Anemia Incidence 15.6% vs. 30.0% (P=0.021) [4] 1L ES-SCLC with Immunotherapy (Real-World)
Grade ≥3 Thrombocytopenia Incidence 11.1% vs. 25.6% (P=0.012) [4] 1L ES-SCLC with Immunotherapy (Real-World)
Use of Granulocyte Colony-Stimulating Factor (G-CSF) Significantly reduced [5] [6] Multiple clinical trials
Chemotherapy Dose Reductions Significantly reduced [5] Multiple clinical trials

Additional Immune-Mediated Effects

Beyond direct HSPC protection, research indicates this compound has secondary effects on the immune system that may contribute to its efficacy:

  • Protection of Lymphocytes: By protecting T-cells and other lymphocytes from chemotherapy, this compound helps maintain a more robust immune system during treatment [7].
  • Modulation of the Tumor Microenvironment: Preclinical and clinical data suggest this compound can enhance T-cell activation and reduce immunosuppression by regulatory T-cells (Tregs), potentially creating a more favorable antitumor immune environment [7].
  • Induction of Senescence and Immune Activation: Recent studies propose that in some tumor types (e.g., NSCLC), this compound may induce tumor cell senescence and activate the cGAS-STING pathway, leading to an influx of anti-tumor immune cells like CD177+ neutrophils and enhanced CD8+ T-cell activity [8].

Key Experimental Methodologies

The evidence for this compound's mechanism and efficacy comes from several well-established experimental approaches:

  • In Vivo Preclinical Models: Animal studies demonstrated that this compound administered before chemotherapy leads to faster hematopoietic recovery, preservation of HSPC function, and reduced myeloid-biased differentiation [3].
  • Randomized Controlled Trials (RCTs): Multiple randomized, double-blind, placebo-controlled Phase II trials in ES-SCLC patients form the core clinical evidence, assessing hematologic parameters, supportive care interventions, and antitumor efficacy [3] [6].
  • Flow Cytometry: Used extensively in clinical trials to analyze immune cell populations (e.g., CD8+ T-cells, myeloid-derived suppressor cells) in peripheral blood to understand the immunomodulatory effects of this compound [7].
  • Gene Expression Profiling: RNA sequencing of tumor samples is used to investigate correlations between baseline immune-related gene signatures (e.g., Tumor Inflammation Signature) and response to treatment with this compound [7].

References

Trilaciclib FDA approval extensive stage small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Trilaciclib has a unique, proactive mechanism to protect the bone marrow from chemotherapy damage.

  • Cell Cycle Arrest of HSPCs: this compound is an intravenous CDK4/6 inhibitor. When administered prior to chemotherapy, it transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [1] [2]. This temporary halt prevents these vulnerable, rapidly dividing cells from being actively damaged by chemotherapy [3].
  • Myelopreservation: By protecting HSPCs—the source of neutrophils, red blood cells, and platelets—this compound helps to preserve bone marrow function, leading to faster recovery of multiple blood cell lineages and a reduction in myelosuppression and its complications [3] [1].
  • Therapeutic Window for SCLC: This strategy is effective in ES-SCLC because the tumor cells often have a loss of the retinoblastoma (RB) protein, making their proliferation independent of CDK4/6 signaling. Therefore, this compound does not interfere with the cytotoxic effects of chemotherapy on the cancer cells [3] [2].

The following diagram illustrates how this compound protects HSPCs in the bone marrow.

G A Intravenous Administration of this compound B This compound Binds to CDK4/6 in HSPCs A->B C Transient G1 Cell Cycle Arrest B->C D Chemotherapy Administered C->D E HSPCs Protected from Chemotherapy Damage D->E F Tumor Cells (RB-null) Remain Susceptible D->F G Reduced Myelosuppression & Improved Hematological Recovery E->G

Clinical Evidence and Key Data

The approval was supported by several randomized, double-blind, placebo-controlled trials demonstrating robust myelopreservation benefits. The tables below summarize key efficacy and supportive care outcomes.

Table 1: Key Myelopreservation Efficacy Outcomes from Clinical Trials [3] [4] [5]

Endpoint This compound + Chemotherapy Placebo + Chemotherapy
Occurrence of Severe Neutropenia (SN) 1.9% - 11% 49.1% - 53%
Duration of SN in Cycle 1 (Days) 0 days 4 days
Occurrence of Febrile Neutropenia (FN) Significantly Reduced (OR: 0.22) -

Table 2: Impact on Supportive Care Interventions and Chemotherapy Delivery [3] [5]

Parameter Effect with this compound
Growth Factor Support (G-CSF) Reduced administration
RBC Transfusions Reduced requirements
Erythropoiesis-Stimulating Agents (ESAs) Reduced use
Chemotherapy Dose Reductions Fewer (e.g., Carboplatin: 2% vs 25% with placebo)
Chemotherapy Dose Delays Fewer

A 2025 meta-analysis with trial sequential analysis confirmed these findings, concluding that this compound significantly protects ES-SCLC patients from myelosuppression, enabling more consistent treatment administration [4].

Experimental Protocols and Dose Selection

For researchers, understanding the foundational experiments and dose rationale is critical.

  • Dose Selection (RP2D: 240 mg/m²): The recommended phase II dose was determined through integrated PK/PD modeling of preclinical data and confirmed in clinical trials [6]. A semi-mechanistic model predicted that a ≥192 mg/m² dose would induce sufficient G1 arrest in human HSPCs. Clinical trials tested 200, 240, and 280 mg/m² doses. The 240 mg/m² dose was selected as the RP2D because it provided the optimal exposure matching the effective levels seen in healthy volunteers and was favored by myelopreservation endpoints, with a manageable safety profile [6].
  • Key PD Assessment Methodology: In the first-in-human study, the pharmacodynamic effect was directly measured by analyzing bone marrow aspirates from healthy volunteers. The percentage of HSPCs in the G1 phase was quantified after this compound administration, demonstrating almost 100% G1 arrest at the effective dose [6].

Safety and Tolerability Profile

This compound's safety profile is characterized by a reduction in high-grade hematological toxicity but requires monitoring for specific non-hematological events [3] [1].

  • Common Adverse Reactions: The most common (≥10%) adverse reactions include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [1].
  • Warnings and Precautions:
    • Injection-Site Reactions: Can occur, including phlebitis and thrombophlebitis. Monitor the infusion site. For severe reactions, discontinue permanently [1].
    • Acute Drug Hypersensitivity Reactions: Can occur. Monitor patients. For moderate reactions, interrupt the infusion; for severe reactions, discontinue permanently [1].
    • Interstitial Lung Disease (ILD)/Pneumonitis: Severe ILD/pneumonitis has been reported with CDK4/6 inhibitors. Monitor for pulmonary symptoms and permanently discontinue for recurrent moderate or severe ILD [1].

References

Overview of Key Real-World Evidence for Trilaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key findings from recent real-world studies on Trilaciclib.

Study Focus & Design Patient Population & Groups Key Efficacy Findings (this compound vs. Control) Key Methodological Details

| Systematic Literature Review [1] [2] | Adults with ES-SCLC from 5 unique real-world studies. Groups: this compound-treated vs. historical non-trilaciclib cohorts. | Grade ≥3 HAEs in ≥1 lineage: 40.5% vs. 58.8% Grade ≥3 HAEs in ≥2 lineages: 14.5% vs. 28.0% Lower cytopenia-related healthcare utilization. | Design: Literature review synthesizing multiple real-world studies. Analysis: Qualitative comparison and weighted averages for outcomes. | | First-line ES-SCLC in China [3] | 180 newly diagnosed ES-SCLC patients in a single center. Groups: this compound (n=90) vs. control (n=90), baseline-matched. | Grade 3-4 Neutropenia: 17.7% vs. 65.6% (P<0.001) Median PFS: 6.7 vs. 5.3 months (HR=0.677; P=0.0075) Chemotherapy delay/dose adjustment: Significantly lower. | Design: Single-center, retrospective, matched cohort study. Analysis: Multivariate analysis identified treatment group as an independent predictor for PFS. | | Esophageal Cancer [4] | 203 patients with esophageal cancer receiving chemoradiotherapy. Groups: this compound (n=34) vs. control (n=169). | Incidence of Grade III–IV neutropenia/leukopenia: Lower in this compound group. Febrile neutropenia: 0% in this compound group. 1-yr OS/PFS: Comparable between groups (no significant difference). | Design: Single-center, retrospective cohort study. Analysis: Used Propensity Score Matching (PSM) to balance baseline characteristics (1:1). |

Detailed Experimental Protocols from RWE Studies

The methodologies from these studies provide a practical blueprint for designing RWE studies for myeloprotective agents.

  • Common Study Design: The core design is a retrospective observational cohort study where outcomes for a group of patients who received this compound are compared to a group that did not [3] [4]. This design leverages existing clinical data to assess effectiveness in a broader, more heterogeneous patient population than typical clinical trials.

  • Key Methodological Components:

    • Patient Matching: To minimize bias, studies use techniques like Propensity Score Matching (PSM). This statistical method creates a control group that is highly comparable to the this compound group on key baseline characteristics such as age, performance status, and cancer stage [4].
    • Primary & Secondary Endpoints:
      • Primary Endpoints focus on myelosuppression: incidence of Grade 3/4 neutropenia, anemia, and thrombocytopenia according to standardized criteria like CTCAE [3] [4].
      • Key Secondary Endpoints include rates of febrile neutropenia, chemotherapy dose reductions/delays, use of supportive care (G-CSFs, transfusions), hospitalizations, and survival outcomes like Progression-Free Survival (PFS) and Overall Survival (OS) [3] [4].
    • Data Collection & Analysis: Data is extracted from electronic health records (EHRs). Survival outcomes are typically analyzed using the Kaplan-Meier method and compared with the log-rank test. Multivariate Cox proportional hazards models are used to identify independent prognostic factors [3].

Visualizing Study Designs and Data Flow

The following diagrams, created with DOT language, illustrate the structure of a typical retrospective cohort study and a patient's treatment journey in RWE studies.

G Start Patient Population Identified from Electronic Health Records Cohort Apply Inclusion/Exclusion Criteria Start->Cohort Group1 This compound Cohort Cohort->Group1 Received This compound Group2 Control Cohort Cohort->Group2 Did not receive This compound Analysis Outcome Analysis & Statistical Comparison (PSM, Survival Analysis) Group1->Analysis Group2->Analysis

Retrospective cohort study design for this compound RWE.

G cluster_tx Treatment Cycle (Repeated) Baseline Baseline Period (Demographics, Disease Staging) PreMed This compound Infusion Baseline->PreMed Treatment On-Treatment Period Outcomes Outcome Assessment Chemo Chemotherapy (± Immunotherapy) PreMed->Chemo Within 4 hrs before Labs Routine Blood Tests (Hematologic Parameters) Chemo->Labs Monitor for Myelosuppression Labs->Outcomes Collect data on: - HAEs - Dose Modifications - Supportive Care

Patient treatment workflow and data collection in RWE studies.

A Framework for Designing Your RWE Study

When planning a new RWE study for this compound, consider these core components informed by current research and regulatory science:

  • Define Data Observability: A critical first step is defining periods when patient data are fully observable in your chosen data source (e.g., EHR, claims data). This ensures accurate measurement of baseline covariates and outcomes. Visualize this by distinguishing between fully observable, partially observable, and unobservable time periods in your study timeline [5].
  • Ensure Fit-for-Purpose Data: The data source must be able to capture key study parameters reliably. For this compound studies, this includes the exact timing of this compound infusion relative to chemotherapy, detailed laboratory values for hematologic adverse events, and information on chemotherapy dosing and delays [6].
  • Align with Regulatory Standards: The FDA's framework for RWE emphasizes that study validity rests on the triad of study question, design, and data quality together. Any application using RWE to support a regulatory decision must demonstrate that the data are fit-for-use, the study design provides adequate scientific evidence, and the study conduct meets regulatory requirements [6].

References

Clinical Outcomes of Trilaciclib at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Effect of Trilaciclib (Compared to Placebo) Quantitative Findings (OR/MD)
Severe Neutropenia (SN) Significant reduction [1] [2] [3] OR: 0.08 (95% CI: 0.04 to 0.15) [1]
Duration of SN (Cycle 1) Significant shortening [1] MD: -3.19 days (95% CI: -3.96 to -2.42) [1]
Febrile Neutropenia (FN) Significant reduction [1] [2] [3] OR: 0.22 (95% CI: 0.08 to 0.59) [1]
Severe Anemia Significant reduction [2] [3] OR: 0.38 (95% CI: 0.24 to 0.61) [2] [3]
RBC Transfusions Reduced requirement [2] [3] OR: 0.56 (95% CI: 0.35 to 0.90) [2] [3]
G-CSF Administration Reduced usage [2] [3] OR: 0.52 (95% CI: 0.34 to 0.80) [2] [3]
Chemotherapy Efficacy No negative impact [2] [3] No significant difference in Overall Survival (OS) or Progression-Free Survival (PFS) [2] [3]

Mechanism of Action and Experimental Basis

This compound is a first-in-class, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective effect is achieved through a proactive mechanism.

Signaling Pathway and Rationale

The following diagram illustrates the core mechanism of how this compound protects hematopoietic stem and progenitor cells (HSPCs) from chemotherapy damage.

G cluster_normal Normal HSPC Proliferation cluster_this compound With this compound This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 Inhibits RB Retinoblastoma (RB) Protein CDK4_6->RB Phosphorylates CDK4_6->RB No Phosphorylation Cyclin_D Cyclin D Cyclin_D->CDK4_6 E2F Transcription Factor E2F RB->E2F Inhibits RB->E2F Inhibition Maintained S_Phase S-Phase Entry & DNA Replication E2F->S_Phase G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest Chemo_Damage Chemotherapy-Induced DNA Damage & Apoptosis S_Phase->Chemo_Damage Myelopreservation Myelopreservation G1_Arrest->Myelopreservation

Diagram: this compound inhibits CDK4/6, preventing RB phosphorylation and E2F release, thereby inducing G1 arrest in HSPCs to protect them from chemotherapy.

This mechanism is particularly effective in ES-SCLC because the cancer cells often have dysfunctional RB pathways, making their proliferation independent of CDK4/6 signaling. Therefore, this compound selectively protects healthy HSPCs without interfering with chemotherapy's attack on tumor cells [4].

Key Experimental Protocols and Dose Selection

The recommended Phase II dose (RP2D) of 240 mg/m² was established through integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical trials [5].

  • Preclinical PK/PD Modeling: A semi-mechanistic model was developed using data from multiple species (mouse, rat, dog). The model simulated bone marrow arrest and predicted that a dose of ≥192 mg/m² in humans would induce near-complete G1 arrest in cycling HSPCs [5].
  • Clinical Validation: In a first-in-human Phase I trial (G1T28-1-01) with healthy volunteers, a 192 mg/m² dose confirmed these predictions, showing almost 100% G1 arrest in HSPCs. Subsequent Phase Ib/IIa trials in ES-SCLC patients (G1T28-02, G1T28-03) tested doses of 200 mg/m², 240 mg/m², and 280 mg/m². The 240 mg/m² dose was selected as the RP2D because it provided PK exposures consistent with the effective levels seen in healthy volunteers and was favored by myelopreservation endpoints and safety data [5].

Detailed Methodologies from Meta-Analyses

For researchers conducting systematic reviews, the methodologies of the cited meta-analyses can serve as a robust reference.

  • Search Strategy: Comprehensive searches were performed in standard databases (PubMed, Embase, Cochrane Library, clinical trial registries) using terms like "this compound," "Cosela," "G1T28," and "small cell lung cancer" [1] [6] [2].
  • Inclusion/Exclusion Criteria: Typically, only randomized controlled trials (RCTs) involving adults with cancer (primarily ES-SCLC) receiving chemotherapy, with the intervention being this compound administered before chemotherapy versus a placebo control [6] [2] [3].
  • Outcome Measures: Primary outcomes were the incidence and duration of severe neutropenia. Secondary outcomes included the incidence of febrile neutropenia, severe anemia, thrombocytopenia, and the use of supportive care (G-CSF, RBC transfusions, etc.) [2] [3].
  • Risk of Bias & Data Analysis: The Cochrane Risk of Bias tool was used to assess study quality. Meta-analysis was performed using Review Manager or similar software, often employing a random-effects model. Trial Sequential Analysis (TSA) was used in the most recent meta-analysis to confirm the robustness of findings and control for random errors due to limited sample sizes [1] [6].

Beyond Clinical Trials: Real-World Evidence

Emerging real-world studies reinforce this compound's clinical benefits. A 2024 single-center study found that patients receiving this compound with carboplatin, etoposide, and atezolizumab had significantly lower rates of severe neutropenia, grade 3/4 anemia, and RBC transfusion requirements compared to a historical control group [7]. A comprehensive 2023 review of real-world evidence also concluded that this compound-treated patients had numerically lower rates of multi-lineage myelosuppressive events and related healthcare utilization [8].

Future Research Directions

While the evidence for this compound's myeloprotective effect is strong, the search results highlight several areas for future investigation:

  • Indirect Outcomes: More studies are needed to fully clarify the relationship between myelopreservation and indirect outcomes like the rate of infectious complications [1] [6].
  • Novel Mechanisms: Preclinical proteomic analysis suggests this compound can induce senescence in certain hematological cancer cell lines, indicating its potential therapeutic utility beyond myelopreservation [9].

References

Clinical Dosing and Administration Protocol

Author: Smolecule Technical Support Team. Date: February 2026

For researchers applying this regimen in clinical trials, the following standardized protocol should be followed.

Table 1: Clinical Dosing and Administration Summary

Parameter Specification
Indication To decrease incidence of chemotherapy-induced myelosuppression in adults with ES-SCLC receiving a platinum/etoposide-containing regimen or a topotecan-containing regimen [1] [2].
Recommended Dosage 240 mg/m² [1] [3] [4].
Dosage Form & Strength 300 mg of trilaciclib as a lyophilized powder in a single-dose vial for injection [3] [4].
Administration Intravenous (IV) infusion over 30 minutes [1] [4].
Timing Infusion must be completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered [1] [3]. The interval between doses on sequential days should not exceed 28 hours [1].
Reconstitution Reconstitute each 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield a concentration of 15 mg/mL. Gently swirl for up to 3 minutes; do not shake [3] [4].
Dilution Further dilute the calculated volume of reconstituted solution in an IV bag containing 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.5–3 mg/mL. Mix by gentle inversion [3] [4].
Infusion Set Use an in-line filter (0.2 or 0.22 micron). Compatible filters: polyethylene sulfone (PES), polyvinylidene fluoride (PVDF), or cellulose acetate. Do not use polytetrafluorethylene (PTFE) in-line filters [3] [4].
Line Flush Upon completion, the infusion line/cannula MUST be flushed with at least 20 mL of sterile 5% Dextrose Injection or 0.9% Sodium Chloride Injection [3].

Table 2: Stability and Storage of Prepared Solutions

Formulation Diluent Compatible IV Bag Materials Maximum Storage Time at 20°C–25°C (68°F–77°F)
Reconstituted Solution (in vial) - - 4 hours [3]
Diluted Solution (in IV bag) 5% Dextrose Injection PVC, EVA, PO, PO/PA 12 hours [1] [3]
Diluted Solution (in IV bag) 0.9% Sodium Chloride Injection PVC, EVA, PO 8 hours [1] [3]
Diluted Solution (in IV bag) 0.9% Sodium Chloride Injection PO/PA 4 hours [1] [3]

Special Population Considerations

  • Hepatic Impairment: For patients with moderate or severe hepatic impairment (Child-Pugh classes B and C), the dosage should be reduced to 170 mg/m². No adjustment is necessary for mild impairment (Child-Pugh class A) [4].
  • Renal Impairment: No dosage adjustment is recommended for patients with mild to moderate renal impairment. The impact of severe renal impairment is unknown [1] [4].

Scientific Rationale and Dose Selection Protocol

The 240 mg/m² dose was not empirically derived but was the result of a rigorous, model-informed drug development approach.

Background and Preclinical Modeling this compound is a first-in-class, potent and selective CDK4/6 inhibitor. Its myeloprotective mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, protecting them from chemotherapy-induced damage [5] [6]. Since no prior clinical evidence from similar molecules was available, a semi-mechanistic PK/PD model was developed using preclinical data from mice, rats, and dogs to predict the exposure needed for sufficient G1 arrest in human HSPCs [5].

This model simulated bone marrow arrest and predicted that a dose of ≥192 mg/m² would induce a 40-50% decrease in total bone marrow proliferation and nearly 100% cell cycle arrest of cycling HSPCs in humans [5].

Clinical Translation and Dose Confirmation The model guided clinical dose escalation in a first-in-human study (G1T28-1-01) in healthy volunteers.

  • Validation in Healthy Volunteers: Administration of this compound 192 mg/m² demonstrated almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation, confirming the model's predictions [5].
  • Dose Adjustment in Patient Populations: Subsequent Phase Ib/IIa studies in ES-SCLC patients (G1T28-02, G1T28-03) revealed that a 200 mg/m² dose resulted in slightly lower drug exposures than were seen in healthy volunteers. Therefore, doses of 240 mg/m² and 280 mg/m² were tested to match the effective exposure. Based on a favorable balance of PK exposure, safety data, and myelopreservation efficacy endpoints, 240 mg/m² was selected as the Recommended Phase II Dose (RP2D) for all subsequent trials [5].

Experimental Protocol: Key PD Model

For scientists wishing to understand or replicate the foundational PK/PD analysis, the following outlines the core methodology.

Objective: To develop a semi-mechanistic PK/PD model predicting the effect of this compound on human bone marrow HSPCs to inform clinical dose selection.

Methods Summary (based on the published analysis) [5]:

  • PK/PD Model Structure: A multi-compartment PD model was built, separating hematopoietic stem cells and progenitor cells. The model divided the cell cycle into G1-phase and S-phase compartments to capture this compound's mechanism of action.
  • Data Integration: Preclinical PK data from four species (mouse, rat, dog, human) and PD data (bone marrow cells positive for EdU and peripheral neutrophil counts) from three species (mouse, rat, dog) were compiled.
  • Modeling Technique: A sequential PK/PD modeling approach was used. The effect of this compound was modeled as a maximal effective concentration (Emax) in plasma on the transition rate constant from G1 to cycling for HSPCs.
  • Simulation: The finalized model was used to simulate total cycling bone marrow in humans across a range of doses to predict the minimal dose required for near-complete G1 arrest.

Mechanism of Action and Workflow Visualization

The following diagrams illustrate the scientific rationale behind this compound's use and the experimental workflow for its dose selection.

cluster0 Myeloprotection Strategy Chemo Chemotherapy HSPC_Damage HSPC Damage/Death Chemo->HSPC_Damage Without Protection HSPC HSPC in Cell Cycle HSPC->HSPC_Damage Myelosuppression Myelosuppression HSPC_Damage->Myelosuppression This compound This compound (CDK4/6i) G1_Arrest HSPC Arrest in G1 Phase This compound->G1_Arrest This compound->G1_Arrest Pre-Chemo Infusion HSPC_Protection Protected HSPCs G1_Arrest->HSPC_Protection G1_Arrest->HSPC_Protection Resists Damage Rapid_Recovery Rapid Blood Cell Recovery HSPC_Protection->Rapid_Recovery HSPC_Protection->Rapid_Recovery Post-Chemo

Figure 1: Mechanism of Myeloprotection by this compound. Administering this compound prior to chemotherapy transiently arrests HSPCs in the G1 phase, shielding them from damage and enabling faster multi-lineage blood cell recovery [5] [6].

Start 1. Preclinical Data Collection A PK/PD Data (Mouse, Rat, Dog) Start->A B 2. Semi-Mechanistic Model Development A->B C 3. Human Dose Prediction (Simulation) B->C D Predicted Target Dose: ≥192 mg/m² C->D E 4. Clinical Validation (Healthy Volunteer Study) D->E F Result: ~100% G1 Arrest at 192 mg/m² E->F G 5. Dose Adjustment (SCLC Patient Studies) F->G H Final RP2D: 240 mg/m² G->H

Figure 2: Workflow for the Model-Informed Selection of the 240 mg/m² Dose. The process integrated preclinical modeling with sequential clinical studies to establish the final recommended dose [5].

Critical Administration and Toxicity Management

Adherence to the following handling and monitoring protocols is crucial for patient safety and data integrity in clinical trials.

  • Infusion-Site Reactions: Reactions, including phlebitis and thrombophlebitis, occurred in 21% of patients in clinical trials [3] [2]. Monitor the infusion site closely. For Grade 2 (pain, edema) reactions, interrupt the infusion and consider rotating the site or using central access. For Grade 3 (ulceration) or 4 (life-threatening) reactions, stop the infusion and permanently discontinue this compound [1] [4].
  • Drug Incompatibility: Do not co-administer other drugs through the same infusion line. Flushing the line with at least 20 mL of diluent after infusion is mandatory to reduce local irritation [3] [4].
  • Dose Modifications for Missed Doses: If a dose of this compound is missed, discontinue chemotherapy for that day. Consider resuming both on the next scheduled day. If this compound is permanently discontinued, wait at least 96 hours after the last dose before resuming chemotherapy alone [1] [3].

Conclusion

The 240 mg/m² IV dosing schedule for this compound is a scientifically robust regimen validated across multiple clinical trials. Its foundation in integrated PK/PD modeling represents a modern approach to oncology drug development. For clinical trial application, strict adherence to the reconstitution, administration, and monitoring protocols is essential to ensure both patient safety and the integrity of myelopreservation efficacy data.

References

Comprehensive Application Notes and Protocols for Trilaciclib in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Trilaciclib (marketed as Cosela) represents a first-in-class myeloprotective therapy that is revolutionizing the management of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). Approved by the U.S. Food and Drug Administration (FDA) in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen for ES-SCLC [1] [2].

The innovative mechanism of this compound differs fundamentally from traditional reactive approaches to managing myelosuppression. As a highly selective, reversible cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, this compound transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [3]. This temporary cell cycle arrest protects these crucial cells from the damaging effects of cytotoxic chemotherapy administered shortly after this compound infusion. Since HSPCs are the source of all major blood cell lineages—including neutrophils, red blood cells, and platelets—this protective effect manifests across multiple hematopoietic lineages [3]. Importantly, once this compound is cleared from the system, the HSPCs can resume normal proliferation and differentiation, thereby maintaining bone marrow function throughout multiple chemotherapy cycles [3].

The scientific rationale for using this compound specifically in SCLC stems from the unique biology of this cancer type. SCLC tumor cells typically exhibit obligate loss of retinoblastoma (RB) protein signaling, which renders them dependent on CDK4/6-independent mechanisms for proliferation [4] [5]. This critical distinction means that this compound can protect bone marrow function without compromising the antitumor efficacy of concurrent chemotherapy, as SCLC cells continue to proliferate despite CDK4/6 inhibition [4].

G This compound This compound HSPC HSPC This compound->HSPC IV administration 30 min infusion G1_Arrest G1_Arrest HSPC->G1_Arrest Transient CDK4/6 inhibition Chemotherapy Chemotherapy Protection Protection Chemotherapy->Protection Cytotoxic damage G1_Arrest->Protection Cell cycle synchronization Myelopreservation Myelopreservation Protection->Myelopreservation Multilineage protection

Figure 1. Mechanism of this compound-mediated myeloprotection. This compound administered prior to chemotherapy transiently arrests hematopoietic stem and progenitor cells (HSPCs) in G1 phase via CDK4/6 inhibition, protecting them from chemotherapy-induced damage and enabling multilineage myelopreservation.

Clinical Evidence and Efficacy Data

Pivotal Clinical Trials

The efficacy of this compound has been demonstrated in multiple randomized, double-blind, placebo-controlled Phase II trials across different treatment settings for ES-SCLC. The collective evidence from these studies consistently shows significant multilineage myeloprotective benefits when this compound is administered prior to chemotherapy-containing regimens.

Table 1: Key Efficacy Endpoints from Pivotal this compound Clinical Trials

Trial Description Patients Severe Neutropenia (SN) Incidence Duration of Severe Neutropenia in Cycle 1 (Days) RBC Transfusions (≥Week 5) Chemotherapy Dose Reductions

| First-line + Atezolizumab [5] [2] | this compound + E/P/A (n=54) Placebo + E/P/A (n=53) | 1.9% vs 49.1% (P < 0.0001) | 0 vs 4 (P < 0.0001) | Not Significant | Significantly Reduced (2.1 vs 8.5 events/100 cycles) | | First-line Chemotherapy [2] | this compound + E/P (n=39) Placebo + E/P (n=38) | 5.3% vs 43.2% (P = 0.0001) | 0 vs 3 (P = 0.0003) | 5.3% vs 24.3% (P = 0.0338) | 7.9% vs 35.1% (P = 0.0033) | | Later-line Topotecan [4] [2] | this compound + Topotecan (n=32) Placebo + Topotecan (n=29) | 40.6% vs 75.9% (P = 0.016) | 2 vs 7 (P < 0.0001) | 31.3% vs 41.4% | 18.8% vs 31.0% | | Real-World Evidence [1] | this compound + EP ± anti-PD-(L)1 (n=30) | Overall: 6.7% EP group: 3.8% TPT group: 25% | Not Reported | Not Reported | Not Reported |

Additional Clinical Benefits

Beyond the primary hematological endpoints, this compound demonstrated significant improvements in several key supportive care metrics:

  • Reduced requirements for supportive care interventions: Pooled analysis from three randomized trials showed significantly lower rates of granulocyte colony-stimulating factor (G-CSF) administration (50.0% vs 65.5%) and erythropoiesis-stimulating agent (ESA) use in this compound-treated patients [2] [6].

  • Lower incidence of chemotherapy dose modifications: Patients receiving this compound experienced significantly fewer chemotherapy dose reductions (7.9% vs 35.1%) and cycle delays (39.5% vs 67.6%) compared to placebo, allowing for better maintenance of relative dose intensity [2].

  • Improved patient-reported outcomes: Health-related quality of life (HRQoL) assessments demonstrated better preservation of overall well-being in patients treated with this compound, particularly in physical and functional domains [5].

  • Healthcare resource utilization: Real-world evidence indicates that this compound use is associated with reduced hospitalizations due to chemotherapy-induced myelosuppression or sepsis (9.4% vs 21.4%) and decreased need for intravenous antibiotics [1] [2].

Detailed Experimental Protocols

Recommended Dosing and Administration

Table 2: this compound Dosing and Administration Protocol

Parameter Specification
Recommended Dose 240 mg/m² [7]
Dosage Form Lyophilized powder in single-dose vials (300 mg this compound per vial) [7]
Reconstitution Reconstitute with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield 15 mg/mL [7]
Dilution Further dilute in 0.9% Sodium Chloride Injection or 5% Dextrose Injection to final concentration of 0.5-3 mg/mL [7]
Administration Intravenous infusion over 30 minutes [7]
Timing Complete infusion within 4 hours before starting chemotherapy on each day chemotherapy is administered [7]
Infusion Line Flush Flush with at least 20 mL of sterile 0.9% Sodium Chloride Injection or 5% Dextrose Injection after administration [7]
Treatment Schedule Integration

First-line ES-SCLC with Platinum/Etoposide ± Immunotherapy:

  • This compound: 240 mg/m² IV over 30 minutes, completed within 4 hours before chemotherapy on days 1, 2, and 3 of each 21-day cycle [7] [5]
  • Carboplatin: AUC 5-6 IV on day 1 of each 21-day cycle
  • Cisplatin: 75-80 mg/m² IV on day 1 of each 21-day cycle
  • Etoposide: 100 mg/m² IV on days 1, 2, and 3 of each 21-day cycle
  • Atezolizumab (if included): 1200 mg IV on day 1 of each 21-day cycle [5]

Later-line Treatment with Topotecan:

  • This compound: 240 mg/m² IV over 30 minutes, completed within 4 hours before chemotherapy on days 1, 2, 3, 4, and 5 of each 21-day cycle [7]
  • Topotecan: 1.5 mg/m² IV on days 1, 2, 3, 4, and 5 of each 21-day cycle [4]

G cluster_ep_regimen Platinum/Etoposide Regimen cluster_topotecan_regimen Topotecan Regimen Day1 Day1 Day2 Day2 Day1->Day2 Next Cycle (Day 22) Day3 Day3 Day2->Day3 Next Cycle (Day 22) Day4 Day 4 (Topotecan only) Day3->Day4 Next Cycle (Day 22) Day5 Day 5 (Topotecan only) Day4->Day5 Next Cycle (Day 22) Recovery Recovery Period (Days 6-21) Day5->Recovery Next Cycle (Day 22) Recovery->Day1 Next Cycle (Day 22) EP_Day1 This compound 240 mg/m² IV + Platinum agent + Etoposide 100 mg/m² EP_Day2 This compound 240 mg/m² IV + Etoposide 100 mg/m² EP_Day3 This compound 240 mg/m² IV + Etoposide 100 mg/m² Topo_Day1 This compound 240 mg/m² IV + Topotecan 1.5 mg/m² Topo_Day2 This compound 240 mg/m² IV + Topotecan 1.5 mg/m² Topo_Day3 This compound 240 mg/m² IV + Topotecan 1.5 mg/m² Topo_Day4 This compound 240 mg/m² IV + Topotecan 1.5 mg/m² Topo_Day5 This compound 240 mg/m² IV + Topotecan 1.5 mg/m²

Figure 2. Treatment schedule for this compound with chemotherapy regimens in ES-SCLC. This compound is administered prior to chemotherapy on each day of chemotherapy administration across both platinum/etoposide and topotecan regimens.

Laboratory Assessment Protocol

Complete Blood Count (CBC) Monitoring Schedule:

  • Baseline: Within 24 hours prior to cycle 1, day 1
  • During Treatment: Days 1, 8, and 15 of each cycle
  • Prior to Subsequent Cycles: Within 24 hours before day 1 of each new cycle
  • Additional Monitoring: As clinically indicated for fever or symptoms of cytopenias

Additional Required Assessments:

  • Comprehensive Metabolic Panel: Including serum electrolytes, calcium, phosphate, potassium, and creatinine at baseline and before each cycle [8]
  • Liver Function Tests: Aspartate aminotransferase (AST), alanine aminotransferase (ALT), total bilirubin at baseline and periodically during treatment [8]

Safety and Tolerability Profile

Adverse Event Management

This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in severity. The following table summarizes key safety considerations and management strategies:

Table 3: Safety Profile and Management Guidelines for this compound

Adverse Event Incidence in Clinical Trials Grade 3/4 Incidence Management Recommendations

| Injection-Site Reactions [7] | 21% (56/272) | 0.4% | For Grade 1-2: flush line with 20 mL sterile saline/dextrose For Grade 3-4: stop infusion and permanently discontinue | | Acute Drug Hypersensitivity [7] | 6% (16/272) | 2% | Grade 2: interrupt infusion until resolution to Grade ≤1 Grade 3-4: permanently discontinue | | Interstitial Lung Disease/Pneumonitis [7] | 0.4% (1/272) | 0.4% | Monitor for pulmonary symptoms For symptomatic Grade 2 recurrence or Grade 3-4: permanently discontinue | | Fatigue [7] | ≥10% | Not Specified | Supportive care, dose modification if severe | | Electrolyte Abnormalities [7] | Hypocalcemia: ≥10% Hypokalemia: ≥10% Hypophosphatemia: ≥10% | Not Specified | Monitoring, supplementation as needed | | Hepatic Enzyme Elevations [8] | AST: 17% ALT: Not Specified | <1% | Monitor liver function tests Hold for AST/ALT >5× ULN until recovery |

Special Population Considerations
  • Elderly Patients: No overall differences in safety or effectiveness were observed between elderly and younger patients, but greater sensitivity of some older individuals cannot be ruled out [9].

  • Hepatic Impairment: this compound is metabolized in the liver via cytochrome P450 enzymes (primarily CYP3A4), and patients with hepatic impairment may require monitoring [8].

  • Renal Impairment: No dedicated studies have been conducted in patients with renal impairment, but this compound is not primarily renally excreted.

  • Drug Interactions: Coadministration with strong CYP3A4 inhibitors or inducers should be avoided. This compound may increase concentrations of OCT2, MATE1, and MATE-2K substrates (e.g., dofetilide, dalfampridine, cisplatin) [7].

Conclusion and Future Directions

This compound represents a paradigm shift in the management of ES-SCLC, transitioning from reactive management of myelosuppression to proactive myeloprotection. The robust clinical evidence demonstrates consistent multilineage benefits across hematological parameters, reduced requirements for supportive care interventions, fewer chemotherapy dose modifications, and potential improvements in patient quality of life.

The unique mechanism of action—transiently protecting hematopoietic stem and progenitor cells during chemotherapy exposure—provides a foundation for maintaining treatment intensity while minimizing hematological toxicity. The favorable safety profile and convenient administration schedule further support this compound's integration into standard treatment protocols for ES-SCLC.

Ongoing research continues to explore the potential application of this compound in other cancer types and treatment regimens, potentially expanding the benefits of myeloprotection to broader patient populations. Additionally, further investigations into the economic impact and cost-effectiveness of this compound in real-world settings will provide valuable insights for healthcare systems and policymakers [6].

References

Comprehensive Application Notes and Protocols for Trilaciclib in Combination with Atezolizumab for ES-SCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Trilaciclib is a highly effective, reversible cyclin-dependent kinase (CDK) 4/6 inhibitor approved to reduce the incidence of chemotherapy-induced myelosuppression [1] [2]. It is the first drug worldwide to provide full-lineage bone marrow protection. Its primary mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle. This temporary halt in cell division protects these vulnerable bone marrow cells from the cytotoxic damage of chemotherapy, thereby preserving hematopoietic function and reducing the sequelae of myelosuppression, such as neutropenia, anemia, and thrombocytopenia [1]. Crucially, this myeloprotective effect is achieved without compromising the antitumor efficacy of the concomitant chemotherapy [2].

The following diagram illustrates the core mechanism of action of this compound and its integration into a clinical workflow for ES-SCLC treatment.

G cluster_mechanism Mechanism of Myeloprotection Start ES-SCLC Diagnosis Mech This compound Mechanism Start->Mech Chemo Chemotherapy (e.g., Etoposide/Platinum) Mech->Chemo Combo Combination with Immunotherapy (Atezolizumab) Chemo->Combo Outcomes Clinical Outcomes Combo->Outcomes This compound IV this compound Infusion CDK Inhibits CDK4/6 in Hematopoietic Stem Cells This compound->CDK Arrest G1 Cell Cycle Arrest CDK->Arrest Protect Protection from Chemo-Induced Damage Arrest->Protect Protect->Chemo Precedes

Clinical Evidence and Efficacy Data

The integration of this compound into first-line treatment regimens for ES-SCLC, particularly alongside platinum-etoposide chemotherapy and atezolizumab, is supported by growing real-world evidence. The key efficacy and myeloprotection data from recent studies are summarized in the table below.

Table 1: Summary of Clinical Efficacy and Myeloprotection Outcomes from Real-World Studies

Parameter This compound Group (Chemo + Immuno + this compound) Control Group (Chemo + Immuno) P-value
Sample Size (from two studies) 90 patients [1] / 60 patients [3] 90 patients [1] / 60 patients [3] -
Myeloprotection Outcomes
≥ Grade 3 Neutropenia 17.7% [1] / 18.3% [3] 65.6% [1] / 66.7% [3] < 0.001
≥ Grade 3 Anemia 15.6% [1] / 13.3% [3] 30.0% [1] / 33.3% [3] 0.021 [1] / 0.010 [3]
≥ Grade 3 Thrombocytopenia 11.1% [1] / 10.0% [3] 25.6% [1] / 26.7% [3] 0.012 [1] / 0.018 [3]
Febrile Neutropenia Significantly lower [1] - < 0.01 [1]
Supportive Care Usage
G-CSF Administration Significantly lower [1] [4] - < 0.01 [1]
Hospitalization (due to myelosuppression) Significantly lower [1] [4] - < 0.01 [1]
Treatment Adherence
Average Chemotherapy Cycles 5.3 ± 0.7 [1] 4.1 ± 1.9 [1] 0.037 [1]
Chemotherapy Dose Reductions 2-8% [4] 25-35% [4] -
Efficacy Outcomes
Objective Response Rate (ORR) 86.7% [1] / 73.3% [3] 75.6% [1] / 63.3% [3] 0.057 [1] / 0.239 [3]
Median Progression-Free Survival (PFS) 6.7 months [1] / 6.2 months [3] 5.3 months [1] / 4.7 months [3] 0.0075 [1] / 0.0139 [3]
Median Overall Survival (OS) 15.1 months [1] / 15.6 months [3] 12.8 months [1] / 13.8 months [3] 0.0886 [1] / 0.2399 [3]
Key Insights from Clinical Data
  • Enhanced Myeloprotection: The data consistently demonstrate that this compound provides profound protection across all major hematopoietic lineages, drastically reducing the incidence of severe hematological toxicities [1] [3].
  • Improved Treatment Adherence: By mitigating myelosuppression, this compound allows patients to receive chemotherapy more consistently, with fewer dose reductions, delays, and interruptions. This leads to a greater number of cycles delivered at the intended dose intensity [1] [4].
  • Efficacy Preservation and Potential PFS Benefit: The addition of this compound does not compromise the antitumor efficacy of the backbone regimen, as evidenced by ORR that are comparable or numerically higher. Notably, a significant improvement in Progression-Free Survival (PFS) has been observed in real-world studies, and treatment modality (i.e., using this compound) has been identified as an independent predictor for PFS [1] [3].

Detailed Administration Protocol

This section outlines a standardized clinical protocol for administering this compound in combination with first-line chemotherapy and atezolizumab for ES-SCLC.

Patient Selection and Regimen Definition
  • Indication: First-line treatment for patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC).
  • Backbone Regimen: Atezolizumab + Carboplatin/Etoposide or Atezolizumab + Cisplatin/Etoposide.
  • Inclusion Criteria: Patients eligible for the above chemoimmunotherapy regimen, regardless of baseline blood counts, to proactively prevent myelosuppression.
Dosing and Scheduling

Table 2: Detailed Dosing and Administration Schedule (21-Day Cycle)

Agent Dose Route Schedule (Day of Cycle) Timing & Notes
This compound 240 mg/m² Intravenous (IV) Infusion Day 1, Day 2, Day 3 Administered 30 minutes prior to chemotherapy on each day [4]. Dose is based on body surface area.
Atezolizumab 1200 mg IV Infusion Day 1 Can be administered after this compound and chemotherapy, once all infusions are complete.
Carboplatin AUC 5 (or per institutional standard) IV Infusion Day 1 Administered after this compound infusion on Day 1.
Cisplatin 75-80 mg/m² IV Infusion Day 1 Administered after this compound infusion on Day 1.
Etoposide 100 mg/m² IV Infusion Day 1, Day 2, Day 3 Administered after the this compound infusion on each of the three days [4].

Abbreviation: AUC, Area Under the Curve.

Supportive Care and Monitoring
  • Pre-medication: Administer standard premedications for chemotherapy (e.g., corticosteroids, antiemetics) as per institutional guidelines.
  • Monitoring: Perform a complete blood count (CBC) with differential before each cycle and as clinically indicated.
  • Growth Factor Support: The use of Granulocyte Colony-Stimulating Factor (G-CSF) should be reserved for patients who develop severe neutropenia, as the need for prophylactic G-CSF is significantly reduced [1] [4].
  • Dose Modifications: Guidelines for dose adjustments of chemotherapy and atezolizumab should follow their respective prescribing information. This compound itself does not require dose reduction for myelosuppression, as its purpose is to prevent it.

Practical Considerations for Research and Development

  • Cost-Effectiveness: Emerging cost-effectiveness analyses indicate that the upfront cost of this compound is offset by the reduction in downstream expenses related to managing myelosuppression (e.g., reduced G-CSF use, fewer hospitalizations, and lower rates of complication management) [4].
  • Patient-Reported Outcomes (PROs): Beyond laboratory parameters, the value of this compound extends to improving patients' quality of life by reducing fatigue and the burden of side effects, which is a critical endpoint in clinical trials and drug development [4].
  • Expanding Applications: Preliminary research shows the myeloprotective effect of this compound is not limited to SCLC. Studies in esophageal cancer patients undergoing concurrent chemoradiotherapy have demonstrated significant reductions in severe leukopenia and neutropenia, suggesting a broader application in other solid tumors treated with myelosuppressive regimens [2].

Conclusion

This compound represents a paradigm shift in the management of ES-SCLC, moving from reactive treatment of myelosuppression to proactive myeloprotection. The integration of this compound into the first-line atezolizumab and platinum-etoposide regimen is supported by robust real-world evidence demonstrating a significant reduction in hematologic toxicity, improved chemotherapy tolerance, and a potential benefit in progression-free survival. The provided application notes and protocol serve as a foundational guide for clinical scientists and researchers aiming to implement this strategy or design further investigations into optimizing combination cancer therapies.

References

Trilaciclib premedication before topotecan administration

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Myeloprotection with Trilaciclib

This compound is a first-in-class, short-acting, intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its unique mechanism provides multilineage myeloprotection by transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from chemotherapy-induced damage [1] [2] [3]. This proactive approach contrasts with reactive supportive care measures like growth factors and transfusions.

Mechanism of Action

The myeloprotective effect is achieved through a carefully orchestrated mechanism. The diagram below illustrates the key stages of this process.

G Mechanism of Myeloprotection by this compound Trilaciclib_IV This compound IV Infusion (prior to chemotherapy) CDK4_6_Inhibition Transient Inhibition of CDK4/6 in HSPCs Trilaciclib_IV->CDK4_6_Inhibition 30-min infusion G1_Arrest Reversible G1 Phase Cell Cycle Arrest CDK4_6_Inhibition->G1_Arrest Prevents Rb phosphorylation Chemo_Protection Protection from Chemotherapy Damage G1_Arrest->Chemo_Protection HSPCs are quiescent Tumor_Cell_Apoptosis Tumor Cell Apoptosis (Rb-null SCLC cells unaffected by CDK4/6 inhibition) G1_Arrest->Tumor_Cell_Apoptosis No protection (Rb loss in SCLC) HSPC_Recovery HSPC Recovery & Resumption of Hematopoiesis Chemo_Protection->HSPC_Recovery Post-chemotherapy clearance Multilineage_Effect Preserved Production of Neutrophils, RBCs, Platelets HSPC_Recovery->Multilineage_Effect Maintains bone marrow function Chemo Topotecan Chemotherapy Chemo->Chemo_Protection Damage mitigated Chemo->Tumor_Cell_Apoptosis Cytotoxic effect

Summary of Clinical Efficacy Data

Pooled results from randomized Phase II trials demonstrate that this compound significantly reduces the incidence and severity of chemotherapy-induced myelosuppression (CIM) across multiple hematopoietic lineages [4] [3] [5].

Table 1: Key Hematologic Outcomes with this compound + Topotecan vs. Placebo + Topotecan

Efficacy Endpoint This compound + Topotecan Placebo + Topotecan P-value
Severe Neutropenia (SN) in Cycle 1 40.6% 75.9% P=0.016
Duration of SN (DSN) in Cycle 1 (days) 2 (±3.9) 7 (±6.2) P<0.0001
Febrile Neutropenia (FN) 3.22% 6.72% N/A
Grade ≥3 Anemia 28.1% 60.7% N/A
Grade ≥3 Thrombocytopenia 75.0% 85.7% N/A
RBC Transfusions (overall) 19.8% 29.9% N/A
Platelet Transfusions 63% 68% N/A
G-CSF Administration 37.0% 53.5% P<0.0001

Table 2: Impact on Chemotherapy Delivery and Patient Experience

Parameter This compound + Topotecan Placebo + Topotecan
Chemotherapy Dose Reductions Significant reduction (2.8 vs. 9.3 per 100 cycles) Higher incidence
Hospitalizations Reduced rates for all-cause and CIM-related events Higher rates
Patient-Reported Outcomes Significant improvement in fatigue and HRQoL Worse outcomes
Antitumor Efficacy (ORR, PFS, OS) Comparable to placebo No detriment from this compound

Detailed Experimental Protocols

The following methodologies are based on the Phase II trial (NCT02514447) that established the efficacy of this compound with topotecan [1] [6].

Patient Population and Study Design
  • Study Design: Global, multicenter, randomized, double-blind, placebo-controlled Phase II trial.
  • Patient Population: Adults with confirmed ES-SCLC who had disease progression during or after first- or second-line chemotherapy and were eligible for topotecan. Key inclusion criteria included ECOG Performance Status of 0-2 and adequate organ function.
  • Randomization & Stratification: Patients were randomized to receive this compound or placebo. Randomization was stratified by ECOG PS (0/1 vs. 2) and sensitivity to first-line treatment (sensitive vs. resistant) [1] [6].
Dosing and Administration

The clinical workflow for dosing and administration is critical and must be timed precisely, as shown below.

G Clinical Dosing and Administration Workflow Day1 Day 1 of Each 21-Day Cycle Premed Pre-Medication (within 4 hours of chemo) Day1->Premed Day2 Day 2 Day1->Day2 Same premed/chemo schedule Trilaciclib_Inf This compound IV Infusion 240 mg/m² Premed->Trilaciclib_Inf ≤4 hrs before Chemo_Inf Topotecan IV Infusion 1.5 mg/m² Trilaciclib_Inf->Chemo_Inf 30-minute infusion Day3 Day 3 Day2->Day3 Same premed/chemo schedule Day4 Day 4 Day3->Day4 Same premed/chemo schedule Day5 Day 5 Day4->Day5 Same premed/chemo schedule Repeat Repeat cycle until disease progression or unacceptable toxicity Day5->Repeat

  • Drug Formulation: this compound is supplied as a lyophilized powder in single-use vials (300 mg). It must be reconstituted with 20 mL of sterile 0.9% Sodium Chloride Injection, USP, to yield a concentration of 15 mg/mL. The solution should be clear and colorless to pale yellow [7] [8].
  • Dose Modifications: Dose adjustments were allowed for topotecan per standard guidelines based on toxicity, but no dose modifications were permitted for this compound itself [1] [3].
Concomitant Medications & Supportive Care
  • Supportive Care: In clinical trials, primary prophylactic administration of Granulocyte Colony-Stimulating Factor (G-CSF) was prohibited in cycle 1 but allowed therapeutically in all cycles and prophylactically in subsequent cycles. Erythropoiesis-Stimulating Agents (ESAs) and transfusions were permitted as per institutional guidelines [1] [4].
Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Assessments

Clinical DDI studies have characterized the interaction profile of this compound.

  • Effect of this compound on Other Drugs:
    • Midazolam (CYP3A4 substrate): Coadministration had no clinically meaningful effect on midazolam exposure [9] [10].
    • Metformin (OCT2, MATE1/2K substrate): this compound statistically significantly increased metformin plasma exposure (GMR 1.654) and decreased its renal clearance (GMR 0.633). This suggests this compound inhibits OCT2 and MATE transporters in the kidney. Concomitant use warrants careful monitoring [9] [10].
    • Topotecan (MATE1/2K substrate): Population PK modeling showed no significant effect of this compound on topotecan clearance, indicating no PK-based antagonism [9] [10].
  • Effect of Other Drugs on this compound:
    • Itraconazole (strong CYP3A4 inhibitor): Decreased this compound exposure (AUC) by 14.0% (GMR 0.860). This change is not considered clinically meaningful [9] [10].
    • Rifampin (strong CYP3A4 inducer): Decreased this compound exposure (AUC) by 17.3% (GMR 0.827). This change is not considered clinically meaningful [9] [10].

Safety and Tolerability Profile

This compound has a generally acceptable safety profile, with most adverse events (AEs) being mild to moderate (Grade 1 or 2) [9] [8].

  • Common Adverse Reactions (≥10%): Fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [2].
  • Serious Adverse Reactions: Occurred in 30% of patients receiving this compound across clinical trials, including respiratory failure, hemorrhage, and thrombosis [2].
  • Warnings and Precautions:
    • Injection-Site Reactions: Including phlebitis and thrombophlebitis, occurred in 21% of patients. Most were mild to moderate; severe reactions require discontinuation [2].
    • Acute Drug Hypersensitivity Reactions: Occurred in 6% of patients. Moderate reactions require interruption, while severe or life-threatening reactions require permanent discontinuation [2].
    • Interstitial Lung Disease (ILD)/Pneumonitis: Has been reported with other CDK4/6 inhibitors. Monitor for pulmonary symptoms; recurrent moderate or severe ILD/pneumonitis requires permanent discontinuation [2].
    • Embryo-Fetal Toxicity: Can cause fetal harm. Females of reproductive potential should use effective contraception during and for at least 3 weeks after the final dose [8] [2].

Conclusion

The integration of this compound as a premedication prior to topotecan represents a paradigm shift in the management of ES-SCLC, moving from reactive supportive care to proactive myeloprotection. The compiled data and protocols demonstrate that this approach significantly reduces multilineage myelosuppression and its associated complications, improves patient quality of life, and enables more consistent chemotherapy delivery without compromising antitumor efficacy.

References

Comprehensive Application Notes and Protocols: Patient Selection Criteria for Trilaciclib with Focus on ECOG Performance Status

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trilaciclib and Clinical Applications

This compound (marketed as Cosela) represents a novel approach to managing chemotherapy-induced myelosuppression (CIM) through its mechanism as a transient CDK4/6 inhibitor. Unlike therapeutic CDK4/6 inhibitors used in oncology treatment, this compound is administered prophylactically prior to chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from cytotoxic damage. By transiently arresting HSPCs in the G1 phase of the cell cycle, this compound reduces their susceptibility to chemotherapy-induced damage, thereby promoting more rapid hematopoietic recovery and reducing the incidence and severity of multilineage myelosuppression [1] [2]. This myeloprotective effect has been demonstrated across multiple chemotherapy regimens and cancer types, particularly in extensive-stage small cell lung cancer (ES-SCLC) where it received initial regulatory approval.

The appropriate selection of patients for this compound therapy is critical for maximizing clinical benefits and ensuring cost-effective utilization. ECOG performance status emerges as a key determinant in this selection process, serving as both an eligibility criterion in clinical trials and a prognostic indicator for clinical outcomes. Performance status metrics like the ECOG scale provide clinicians with standardized tools to assess a patient's functional capacity and tolerance for aggressive cancer treatments, helping identify those most likely to benefit from myeloprotective strategies. Understanding the intersection between this compound's mechanism of action, patient functional status, and disease characteristics enables optimal implementation of this innovative supportive care agent in clinical practice [3] [4].

ECOG Performance Status Scale and Clinical Significance

The Eastern Cooperative Oncology Group (ECOG) Performance Status scale is a standardized tool used by clinicians and researchers to assess a patient's level of functioning and ability to care for themselves during daily activities. This scale ranges from 0 to 5, with 0 indicating perfect health and full functional capacity, and 5 representing death. The ECOG scale provides a rapid assessment of how a patient's disease impacts their daily living abilities and serves as a critical prognostic factor for treatment tolerance, survival outcomes, and clinical trial eligibility [3]. The specific grades of the ECOG scale are clearly defined in Table 1.

Table 1: ECOG Performance Status Scale Definitions

Grade Performance Status Description
0 Fully active, able to carry on all pre-disease performance without restriction
1 Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature
2 Ambulatory and capable of all self-care but unable to carry out any work activities; up and about more than 50% of waking hours
3 Capable of only limited self-care; confined to bed or chair more than 50% of waking hours
4 Completely disabled; cannot carry on any self-care; totally confined to bed or chair
5 Dead

The clinical utility of the ECOG Performance Status extends beyond simple functional assessment, as it has demonstrated significant prognostic value across multiple cancer types and treatment modalities. In the context of this compound therapy, multivariate analyses from recent studies have identified ECOG performance status as an independent predictor of overall survival outcomes. Specifically, research has shown that patients with an ECOG status of 1 have significantly worse overall survival compared to those with better functional status (HR=1.837; P=0.004) when receiving myelosuppressive chemotherapy regimens [4] [5]. This underscores the importance of performance status assessment not only for treatment selection but also for predicting long-term outcomes and tailoring supportive care interventions accordingly.

Patient Selection Criteria for this compound Therapy

Indications and Approved Uses

This compound is currently approved specifically for reducing the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to platinum/etoposide-containing or topotecan-containing chemotherapy regimens. This approval is based on clinical trials demonstrating this compound's efficacy in reducing hematological adverse events, decreasing the need for supportive care interventions, and improving chemotherapy relative dose intensity [1] [2]. The myeloprotective benefits have been consistently observed across multiple clinical trials and real-world studies, establishing this compound as a valuable supportive care agent in the ES-SCLC treatment landscape.

Beyond its approved indication in ES-SCLC, investigational research has explored this compound's potential applications in other malignancies, including triple-negative breast cancer (TNBC) and esophageal cancer. However, results from the phase 3 PRESERVE 2 trial in metastatic TNBC showed that while this compound provided myeloprotective effects, it did not significantly improve overall survival compared to placebo (median OS 17.4 vs. 17.8 months; HR, 0.91; P = .884) [6]. Conversely, a recent real-world study in esophageal cancer demonstrated that proactive administration of this compound from the first chemotherapy cycle (primary prevention) significantly reduced the incidence of severe neutropenia compared to reactive use after myelosuppression occurred (8.2% vs. 28.1% for grade III/IV events) [7]. These findings highlight the importance of cancer-type specific considerations when selecting patients for this compound therapy.

ECOG Performance Status Requirements

The ECOG performance status represents a critical component of patient selection criteria for this compound therapy, serving as both an eligibility determinant and prognostic indicator. Clinical trials investigating this compound have typically enrolled patients with ECOG performance status of 0-2, reflecting the need for adequate functional capacity to tolerate both the underlying chemotherapy and the investigational agent [4] [5]. Real-world studies have further validated that this compound provides clinical benefits across this functional spectrum, though patients with poorer performance status (ECOG ≥2) may derive particular value from reduced hospitalization rates and supportive care needs.

Recent evidence has established ECOG performance status as an independent prognostic factor for outcomes in patients receiving this compound. Multivariate analysis from a real-world study of ES-SCLC patients identified ECOG status as significantly predictive of overall survival, with an ECOG score of 1 associated with worse outcomes compared to better functional status (HR=1.837; P=0.004) [4] [5]. This relationship underscores the importance of performance status assessment during treatment planning and suggests that functional status may help identify patients who are most likely to benefit from the myeloprotective and quality-of-life preserving effects of this compound. Table 2 summarizes the ECOG status criteria across key this compound studies.

Table 2: ECOG Performance Status Criteria in this compound Clinical Studies

Study/Cancer Type Patient Population ECOG Inclusion Criteria ECOG as Prognostic Factor
ES-SCLC Clinical Trials [1] Adults with ES-SCLC receiving myelosuppressive chemotherapy ECOG 0-1 Not specifically reported
ES-SCLC Real-World Study [4] 180 patients with ES-SCLC receiving first-line chemoimmunotherapy ECOG 0-2 ECOG 1 associated with worse OS (HR=1.837)
TNBC PRESERVE 2 Trial [6] Metastatic triple-negative breast cancer ECOG 0-1 Not significant for OS
Esophageal Cancer Study [7] Esophageal squamous cell carcinoma Not specified, but all patients received this compound with chemotherapy Not analyzed
Additional Patient Selection Considerations

Beyond ECOG performance status, several disease-related factors and treatment characteristics should inform appropriate patient selection for this compound therapy. The number of metastatic sites has emerged as a significant prognostic indicator, with patients having more than three metastatic sites demonstrating substantially worse overall survival (HR=7.392; P<0.001) in multivariate analysis [4] [5]. Similarly, the presence of baseline brain metastases represents another adverse prognostic factor (HR=2.196; P<0.001) that may influence both treatment decisions and expected outcomes with this compound therapy [4].

The timing of this compound initiation represents another critical consideration in patient selection. Recent evidence from esophageal cancer studies demonstrates that primary prevention (initiating this compound with the first chemotherapy cycle) provides superior myeloprotection compared to secondary prevention (initiating after myelosuppression occurs). The primary prevention approach resulted in significantly lower rates of severe neutropenia (8.2% vs. 28.1%), anemia, and thrombocytopenia [7]. This suggests that proactive rather than reactive use of this compound maximizes its clinical benefits, particularly for patients receiving regimens with known high myelosuppressive potential. Additionally, treatment line may influence this compound outcomes, with first-line initiators generally experiencing better outcomes than those starting in later lines of therapy [1] [2].

Clinical Evidence and Efficacy Data

Myeloprotective Efficacy

This compound has demonstrated consistent myeloprotective effects across multiple clinical trials and real-world studies, with significant reductions in the incidence and severity of chemotherapy-induced hematological adverse events. In a comprehensive real-world analysis of ES-SCLC patients, those receiving this compound exhibited substantially lower rates of grade ≥3 neutropenia (17.7% vs. 65.6%; P<0.001), anemia (15.6% vs. 30.0%; P=0.021), and thrombocytopenia (11.1% vs. 25.6%; P=0.012) compared to controls [4]. These multilineage protective effects translate into meaningful clinical benefits, including reduced need for supportive care interventions such as granulocyte colony-stimulating factor (G-CSF) administration, erythropoiesis-stimulating agents, and blood product transfusions.

The myeloprotective efficacy of this compound extends beyond single-lineage protection to encompass composite hematological outcomes. A systematic review of real-world evidence reported that the weighted average prevalence of grade ≥3 myelosuppressive hematological adverse events affecting one or more lineages was 40.5% in this compound-treated patients compared to 58.8% in non-trilaciclib cohorts [1] [2]. Similarly, events affecting two or more lineages occurred in 14.5% versus 28.0%, and three-lineage involvement occurred in 7.5% versus 13.0% of patients, respectively. This multilineage protection is particularly valuable in the context of intensive chemotherapy regimens that typically affect multiple hematopoietic cell lines simultaneously.

Clinical Outcomes and Survival Data

The impact of this compound on efficacy endpoints represents a critical consideration in evaluating its overall clinical value. In ES-SCLC, the addition of this compound to first-line chemoimmunotherapy has been associated with significantly improved progression-free survival (PFS) compared to chemotherapy alone (median PFS 6.7 months vs. 5.3 months; HR=0.677; P=0.0075) [4] [5]. This PFS benefit is likely mediated through improved chemotherapy relative dose intensity resulting from reduced myelosuppression-related dose delays, reductions, and interruptions. Notably, multivariate analysis identified treatment with this compound as an independent predictor of improved PFS (HR=1.495 for control group; P=0.008), alongside the number of metastatic sites [4].

Regarding overall survival (OS), the data present a more nuanced picture. In ES-SCLC, the median OS was longer in the this compound group compared to controls (15.1 months vs. 12.8 months), though this difference did not reach statistical significance in the available real-world studies (P=0.0886) [4] [5]. However, the 1-, 2-, and 3-year survival rates consistently favored the this compound group (63.3%, 42.2%, and 17.8% respectively), suggesting a potential durable survival benefit for a subset of patients [4]. In contrast, the PRESERVE 2 trial in metastatic triple-negative breast cancer failed to demonstrate an OS benefit for this compound (median OS 17.4 months vs. 17.8 months for placebo; HR, 0.91; P=.884) despite achieving its myeloprotective endpoints [6]. This cancer-type specific variation in survival outcomes highlights the importance of considering both disease context and individual patient characteristics when evaluating this compound's potential role in treatment protocols.

Table 3: Key Efficacy Outcomes from this compound Clinical Studies

Outcome Measure ES-SCLC Real-World Study [4] ES-SCLC Pooled Analysis [8] TNBC PRESERVE 2 Trial [6]
Median PFS 6.7 months (this compound) vs. 5.3 months (control) 5.3 months (this compound) vs. 4.9 months (placebo) Not reported
Median OS 15.1 months (this compound) vs. 12.8 months (control) 10.9 months (this compound) vs. 10.1 months (placebo) 17.4 months (this compound) vs. 17.8 months (placebo)
Grade ≥3 Neutropenia 17.7% (this compound) vs. 65.6% (control) Significantly reduced with this compound 8% (this compound) vs. 29% (placebo)
Chemotherapy Completion 5.3±0.7 cycles (this compound) vs. 4.1±1.9 cycles (control) Not reported Not reported

Experimental Protocols and Assessment Methodologies

Clinical Trial Designs for Myeloprotection Assessment

Randomized controlled trials evaluating this compound have employed specific methodologies to assess its myeloprotective efficacy. The primary endpoints typically focus on hematological parameters, particularly the duration of severe neutropenia (DSN) in cycle 1 and the incidence of severe neutropenia (SN), defined as absolute neutrophil count (ANC) <500 cells/μL [8]. These trials generally follow a double-blind, placebo-controlled design where this compound (240 mg/m²) or placebo is administered intravenously over 30 minutes prior to chemotherapy on each treatment day. For ES-SCLC trials, this typically involves administration before platinum/etoposide chemotherapy on days 1-3 of each cycle, while different schedules may apply to other cancer types [1] [8].

The patient population in these trials generally includes adults with histologically confirmed cancer (typically ES-SCLC) who are scheduled to receive myelosuppressive chemotherapy. Key inclusion criteria encompass adequate organ function, specific laboratory parameters, and ECOG performance status of 0-1 (occasionally 0-2 in real-world studies) [4] [6]. Exclusion criteria typically include prior hematopoietic stem cell or bone marrow transplantation, active infections, and certain cardiovascular conditions. Stratification factors often include chemotherapy regimen, treatment line, and sometimes geographic region in multinational studies. The sample sizes for these trials have generally ranged from 100-200 patients, providing sufficient statistical power to detect clinically meaningful differences in myelosuppression endpoints [8].

Hematological Monitoring and Assessment Protocols

Comprehensive hematological monitoring represents a critical component of this compound assessment protocols. Complete blood counts (CBC) with differential are typically obtained at baseline, prior to each chemotherapy cycle, on day 1 of each cycle, and at additional timepoints as clinically indicated [8] [7]. The assessment of hematological adverse events follows the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0, with specific focus on neutropenia, anemia, and thrombocytopenia graded according to standardized criteria [7]. This systematic approach enables consistent evaluation of this compound's myeloprotective effects across different studies and patient populations.

Supportive care measures are predefined in clinical trial protocols to ensure consistent management across treatment groups. These typically include guidelines for granulocyte colony-stimulating factor (G-CSF) administration (both prophylactic and therapeutic), thresholds for blood product transfusions, and use of erythropoiesis-stimulating agents [1] [7]. The protocols generally specify that supportive care should be administered according to established guidelines, such as the NCCN Hematopoietic Growth Factors Guidelines, with detailed documentation of timing, dose, and indication. This standardized approach allows for meaningful comparison of supportive care requirements between this compound and control groups, providing important insights into the real-world clinical utility of this compound beyond laboratory parameter improvements.

Efficacy and Antitumor Activity Assessment

The evaluation of antitumor efficacy in this compound studies follows standardized oncology trial methodologies to ensure comprehensive assessment of potential treatment effects. Tumor response is typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, with computed tomography (CT) or magnetic resonance imaging (MRI) scans performed at baseline and at regular intervals during treatment (usually every 6-8 weeks) [7]. Key efficacy endpoints include objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS), with the latter two representing the most robust indicators of long-term clinical benefit.

Survival follow-up protocols in this compound studies generally continue until a predetermined number of events occur or until a specific cutoff date for analysis. For PFS assessment, tumor evaluations are performed at protocol-specified intervals regardless of whether patients remain on study treatment, while OS follow-up may extend beyond treatment discontinuation through regular clinic visits or alternative follow-up methods [4] [8]. Statistical analyses typically include time-to-event analyses using Kaplan-Meier methods, with comparison between treatment groups performed using log-rank tests or Cox proportional hazards models that incorporate relevant stratification factors and potential confounding variables. These comprehensive efficacy assessment protocols ensure rigorous evaluation of this compound's potential impact on antitumor activity while maintaining its primary myeloprotective function.

G cluster_0 This compound Mechanism of Action cluster_1 Patient Selection Criteria This compound This compound CDK4_6_Inhibition CDK4_6_Inhibition This compound->CDK4_6_Inhibition Administration before chemo G1_Arrest G1_Arrest CDK4_6_Inhibition->G1_Arrest Transient cell cycle arrest HSPC_Protection HSPC_Protection G1_Arrest->HSPC_Protection Protects from chemotherapy damage Reduced_Myelosuppression Reduced_Myelosuppression HSPC_Protection->Reduced_Myelosuppression Preserved hematopoiesis Chemotherapy Chemotherapy Myelosuppression Myelosuppression Chemotherapy->Myelosuppression Without protection Primary_Prevention Primary_Prevention Reduced_Myelosuppression->Primary_Prevention ECOG_0_1 ECOG_0_1 ECOG_0_1->Primary_Prevention Key criterion ES_SCLC ES_SCLC ES_SCLC->Primary_Prevention Approved indication First_Line First_Line First_Line->Primary_Prevention Optimal timing High_Risk High_Risk High_Risk->Primary_Prevention Enhanced benefit

Figure 1: this compound Mechanism of Action and Patient Selection Pathway

Regulatory Considerations and Clinical Guidelines

Approved Indications and Usage Guidelines

This compound received initial approval from the U.S. Food and Drug Administration (FDA) in February 2021 for decreasing the incidence of chemotherapy-induced myelosuppression in adults receiving platinum/etoposide-containing or topotecan-containing regimens for extensive-stage small cell lung cancer (ES-SCLC) [1] [2]. This approval was based on cumulative evidence from three randomized phase 2 clinical trials demonstrating consistent reductions in hematological adverse events and associated complications. The recommended dosage is 240 mg/m² administered intravenously over 30 minutes prior to chemotherapy on each day chemotherapy is administered, with complete infusion before initiation of chemotherapy [1]. This dosing schedule aligns with this compound's mechanism as a prophylactic agent requiring presence in the system during chemotherapy exposure.

Clinical guidelines have incorporated this compound into their supportive care recommendations, reflecting its established role in myelosuppression management. The National Comprehensive Cancer Network (NCCN) guidelines include this compound as a recommended prophylactic treatment to reduce the incidence of chemotherapy-induced myelosuppression in ES-SCLC [1] [2]. These guidelines provide important context for appropriate use, emphasizing patient selection criteria that align with the clinical trial populations, particularly focusing on patients with adequate organ function and ECOG performance status of 0-2 who are receiving myelosuppressive chemotherapy regimens with known potential to cause significant hematological toxicity.

Economic and Value Assessment Considerations

The economic evaluation of this compound encompasses both direct drug costs and potential offsets from reduced supportive care requirements and decreased healthcare utilization. Economic analyses have demonstrated that this compound can reduce the overall healthcare costs associated with managing chemotherapy-induced myelosuppression, primarily through reduced hospitalization rates, decreased use of growth factor support, and fewer blood product transfusions [1] [2]. One analysis specifically noted that this compound improved quality-adjusted life years among patients with ES-SCLC, contributing to its value proposition beyond immediate clinical outcomes [1].

Patient selection optimization plays a crucial role in maximizing the economic value of this compound. Targeting patients at highest risk for myelosuppression-related complications—such as those with borderline bone marrow reserve, elderly patients, or those receiving intensive chemotherapy regimens—may enhance both clinical and economic outcomes [2] [7]. Additionally, the timing of initiation appears to influence value, with first-line use generally associated with better outcomes than implementation in later treatment lines [1]. These considerations highlight the importance of strategic patient selection that aligns clinical benefits with economic sustainability when incorporating this compound into cancer treatment pathways.

Conclusion and Future Directions

This compound represents a paradigm shift in managing chemotherapy-induced myelosuppression, moving from reactive supportive care to proactive hematopoietic protection. The appropriate selection of patients for this compound therapy requires careful consideration of multiple factors, with ECOG performance status emerging as a key element in both eligibility assessment and outcome prediction. Current evidence supports the use of this compound primarily in ES-SCLC patients with ECOG status of 0-2 who are receiving myelosuppressive chemotherapy, with particular benefit observed when initiated in the first-line setting and administered proactively from cycle 1 [4] [1] [7].

Future research directions should focus on refining patient selection criteria through biomarker development, exploring expanded indications in other cancer types with myelosuppressive regimens, and investigating potential synergistic effects with other supportive care modalities. Additionally, further economic analyses evaluating real-world value across different healthcare systems will help optimize implementation strategies. As the evidence base continues to evolve, this compound has the potential to substantially improve the experience of cancer patients undergoing chemotherapy by reducing treatment burdens and maintaining quality of life during intensive treatment phases.

References

Trilaciclib order sets hospital implementation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Quantitative Outcomes

The table below summarizes key efficacy and safety data from a recent real-world study, providing a quantitative foundation for protocol development.

Evaluation Metric Trilaciclib Group (n=90) Control Group (n=90) P-value
Incidence of Grade 3-4 Neutropenia 17.7% 65.6% <0.001
Incidence of Grade ≥3 Anemia 15.6% 30.0% 0.021
Incidence of Grade ≥3 Thrombocytopenia 11.1% 25.6% 0.012
Febrile Neutropenia Significantly lower (Control reference) <0.01
Hospitalization (Myelosuppression) Significantly lower (Control reference) <0.01
Average Chemotherapy Cycles Completed 5.3 ± 0.7 4.1 ± 1.9 0.037
Objective Response Rate (ORR) 86.7% 75.6% 0.057 (NS)
Median Progression-Free Survival (PFS) 6.7 months 5.3 months 0.0075
Median Overall Survival (OS) 15.1 months 12.8 months 0.0886 (NS)

Source: Adapted from a retrospective real-world study of 180 patients with ES-SCLC [1]. Abbreviation: NS, Not Statistically Significant.

Mechanism of Action: Myeloprotection

This compound's unique mechanism is foundational to its clinical application. The following diagram illustrates how it transiently protects hematopoietic stem cells from chemotherapy damage.

G Start Chemotherapy Infusion This compound This compound Administration (CDK4/6 Inhibitor) Start->this compound Mechanism Induces Transient G1 Cell Cycle Arrest This compound->Mechanism Outcome Protection of Hematopoietic Stem and Progenitor Cells (HSPCs) Mechanism->Outcome End Reduced Myelosuppression & Improved Treatment Adherence Outcome->End

Diagram Title: Mechanism of this compound Myeloprotection

This diagram illustrates the core mechanism: unlike reactive treatments, this compound is administered before chemotherapy. It acts as a short-acting and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), inducing a temporary halt in the cell cycle of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase. This arrest shields them from the damaging effects of chemotherapy, which typically targets rapidly dividing cells. The outcome is the preservation of bone marrow function, leading to the clinical benefits of reduced myelosuppression [1].

Proposed Hospital Order Set and Protocol

This section translates clinical evidence into a practical framework for hospital implementation.

Patient Selection Criteria
  • Diagnosis: Confirmed Extensive-Stage Small Cell Lung Cancer (ES-SCLC).
  • Therapy Regimen: Planned first-line treatment with a platinum-based (cisplatin/carboplatin) chemotherapy doublet combined with immunotherapy.
  • Performance Status: Eastern Cooperative Oncology Group (ECOG) score of 0-2 [1].
  • Key Exclusion Factors:
    • Severe, uncontrolled cardiac, hepatic, or renal dysfunction.
    • Active severe infection.
    • Concurrent participation in other clinical trials that may interfere.
Dosing and Administration Protocol
  • Dose: 240 mg/m².
  • Route: Intravenous infusion.
  • Administration Schedule: Administered within 4 hours before the start of each chemotherapy session.
  • Infusion Duration: 30 minutes.
  • Supporting Evidence: This proactive timing is critical for inducing cell cycle arrest in HSPCs before they are exposed to chemotherapy [1].
Monitoring and Supportive Care Guidelines
  • Baseline Workup: Complete Blood Count (CBC), comprehensive metabolic panel, ECG.
  • Ongoing Monitoring: CBC before each treatment cycle to monitor trends.
  • Concomitant Medications:
    • Granulocyte-Colony Stimulating Factor (G-CSF): Use is expected to be significantly reduced based on clinical data. It should be administered per institutional guidelines if needed, but its requirement is a key metric for this compound's effectiveness [1].
    • Blood Transfusions: Monitor requirements for red blood cells and platelets as an indicator of this compound's effect on anemia and thrombocytopenia.

Implementation Workflow

Integrating this compound into the standard chemotherapy workflow ensures consistent and correct application. The following diagram outlines the key steps for hospital staff.

G Step1 1. Patient Identification (Meets ES-SCLC Criteria) Step2 2. Verify Chemo-Immunotherapy Regimen & Schedule Step1->Step2 Step3 3. Automatic Order Set Trigger: -Trilaciclib 240 mg/m² -Infuse 30 min pre-chemotherapy Step2->Step3 Step4 4. Pharmacy: Verify and Dispense Step3->Step4 Step5 5. Nursing: Administer this compound followed by Chemo/Immunotherapy Step4->Step5 Step6 6. Monitor Outcomes: -CBC, G-CSF use, Hospitalizations Step5->Step6

Diagram Title: Hospital Order Set Workflow for this compound

Key Considerations for Implementation

  • Impact on Efficacy: The available evidence indicates that the use of this compound does not compromise the antitumor efficacy of the chemotherapy regimen, with a trend towards a higher Objective Response Rate and a statistically significant improvement in Progression-Free Survival [1].
  • Survival Outcomes: A key finding is the significant improvement in median Progression-Free Survival (PFS: 6.7 vs. 5.3 months). While the improvement in median Overall Survival (OS: 15.1 vs. 12.8 months) was not statistically significant in this study, the 3-year OS rate was higher with this compound (17.8% vs. 11.1%), suggesting a potential long-term benefit [1].
  • Prognostic Factors: Multivariate analysis confirmed that the treatment method (use of this compound) was an independent predictor for improved PFS. This reinforces its value as part of the first-line regimen [1].

Conclusion

The integration of this compound into order sets for ES-SCLC represents a paradigm shift from reactive to proactive management of chemotherapy-induced myelosuppression. The presented protocols, based on recent real-world evidence, provide a roadmap for hospitals to standardize its use, thereby improving patient safety, treatment intensity, and key outcomes like progression-free survival.

References

managing Trilaciclib with split dose etoposide chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1] [2]. Its myeloprotective action is proactive and occurs before chemotherapy-induced damage.

  • Cell Cycle Arrest: When administered intravenously prior to chemotherapy, this compound causes a temporary, reversible arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [3] [2]. This pause protects these vital cells from the cytotoxic effects of chemotherapy, which predominantly targets rapidly dividing cells during the DNA synthesis (S) phase [2].
  • Multilineage Protection: By protecting the HSPCs, which are the source of neutrophils, red blood cells, and platelets, this compound provides broad myeloprotection across multiple blood cell lineages [2]. This is in contrast to reactive supportive care measures like granulocyte colony-stimulating factor (G-CSF) or transfusions, which address deficits in individual cell lines after the damage has occurred [2].
  • Preserved Chemotherapy Efficacy: Importantly, because the tumor cells in certain cancers like small cell lung cancer (SCLC) often have a loss of the retinoblastoma protein, their proliferation is not dependent on CDK4/6. This allows this compound to protect bone marrow function without compromising the antitumor efficacy of chemotherapy [4].

The diagram below illustrates this protective mechanism.

G cluster_pre This compound Administration cluster_action Mechanism in Hematopoietic Stem & Progenitor Cells (HSPCs) cluster_result Outcome During Chemotherapy A Intravenous this compound (CDK4/6 Inhibitor) B Transient G1 Phase Cell Cycle Arrest A->B  Inhibits C HSPCs Protected from Chemotherapy Damage B->C  Enables D Reduced Myelosuppression across Multiple Lineages C->D  Leads to

Clinical Efficacy and Trial Data

The efficacy of this compound in reducing chemotherapy-induced myelosuppression is well-established in multiple clinical studies. The tables below summarize key quantitative findings from pooled analyses and real-world evidence.

Table 1: Reduction in Myelosuppression Events with this compound (Pooled Phase II RCTs Data) [5] [3]

Myelosuppression Endpoint This compound Group (%) Control Group (%) Odds Ratio (OR) / Effect
Severe Neutropenia (SN) 19.3 42.2 OR = 0.31
Febrile Neutropenia (FN) 3.22 6.72 OR = 0.47
Grade ≥3 Anemia 20.5 38.2 OR = 0.38
Therapeutic G-CSF Use 37.0 53.5 OR = 0.52
RBC Transfusions 19.8 29.9 OR = 0.56

Table 2: Impact on Chemotherapy Delivery and Survival (Real-World Study) [6]

Outcome Measure This compound Group Control Group P-value
Grade 3-4 Neutropenia 17.7% 65.6% <0.001
Average Chemotherapy Cycles Completed 5.3 ± 0.7 4.1 ± 1.9 0.037
Median Progression-Free Survival (PFS) 6.7 months 5.3 months 0.0075
Median Overall Survival (OS) 15.1 months 12.8 months 0.0886 (NS)

Detailed Administration Protocol

This protocol is designed for the use of this compound in combination with a platinum/etoposide-containing regimen for Extensive-Stage Small Cell Lung Cancer (ES-SCLC), which commonly employs split-dose etoposide.

  • Indication: To decrease the incidence of chemotherapy-induced myelosuppression in adult patients with ES-SCLC receiving a platinum/etoposide-containing regimen or topotecan-containing regimen [1] [2].
  • Dosing: 240 mg/m² administered intravenously (IV) once per day [5] [1].
  • Timing and Schedule: Each dose of this compound must be infused within 4 hours before the start of chemotherapy on each day that chemotherapy is given [5] [7]. For a typical 3-day regimen of split-dose etoposide with a platinum agent, the schedule is as follows [5]:
    • Day 1: this compound IV infusion → followed by Carboplatin/Paclitaxel and Etoposide IV.
    • Day 2: this compound IV infusion → followed by Etoposide IV.
    • Day 3: this compound IV infusion → followed by Etoposide IV.
  • Infusion Duration: 30 minutes [5].
  • Considerations: Clinical commentary indicates that a primary reason to withhold this compound is if a patient opts for oral etoposide on days 2 and 3 due to transportation or other logistical reasons. In such cases, this compound is typically administered only on day 1 alongside IV chemotherapy [5].

The workflow for a complete treatment cycle is outlined below.

G Start Treatment Cycle Day Day1 Day 1 Start->Day1 Day2 Day 2 Day1->Day2 Sub_Day1 Day1->Sub_Day1 Day3 Day 3 Day2->Day3 Sub_Day2 Day2->Sub_Day2 Day4 Day 4+ Day3->Day4 Sub_Day3 Day3->Sub_Day3 Step1 This compound IV Infusion (240 mg/m² over 30 min) Sub_Day1->Step1  Within 4 hrs Step2b Etoposide Chemotherapy Sub_Day2->Step2b Step2c Etoposide Chemotherapy Sub_Day3->Step2c Step2 Platinum/Etoposide Chemotherapy Step1->Step2  After completion Step2->Step2b Step2b->Step2c Step3 Recovery & Monitoring (No this compound) Step2c->Step3

Safety and Tolerability Profile

This compound has a generally manageable safety profile, though certain adverse reactions require monitoring.

Table 3: Common and Key Adverse Reactions [8]

Adverse Reaction Incidence with this compound (All Grades) Incidence with Chemotherapy Only (All Grades) Comments and Management
Fatigue 34% 27% -
Hypocalcemia 24% 21% Monitor electrolytes.
Hypokalemia 22% 18% Monitor electrolytes.
Hypophosphatemia 21% 16% Monitor electrolytes.
Increased AST 17% 14% Usually mild and transient [7].
Headache 13% 9% -
Infusion-related reaction 8% 2% Most mild to moderate; flush line post-infusion. For severe reactions, discontinue [8].
Acute Drug Hypersensitivity 6% - For moderate reactions, interrupt infusion and hold until resolution. For severe/life-threatening, permanently discontinue [8].
Interstitial Lung Disease 0.4% - Permanently discontinue if recurrent moderate or severe ILD/pneumonitis occurs [8].

Practical Considerations for Implementation

  • Patient Selection: While evidence is strongest for ES-SCLC, the myeloprotective mechanism is broadly relevant to myelosuppressive regimens. Real-world data supports its use in first-line chemotherapy combined with immunotherapy for ES-SCLC [6].
  • Supportive Care: The use of this compound significantly reduces, but does not eliminate, the need for supportive care. Therapeutic G-CSF, ESA, and transfusions may still be required based on clinical evaluation, though at a lower frequency [3].
  • Chemotherapy Delivery: A key benefit is the improved ability to deliver chemotherapy on schedule. Studies show significantly fewer chemotherapy dose reductions and delays in the this compound group, allowing for a higher relative dose intensity and more completed cycles [5] [6].
  • Cost-Effectiveness: Preliminary analyses presented at major oncology conferences suggest that this compound is cost-effective, with the initial drug cost being offset by the reduction in costs associated with managing myelosuppression complications (e.g., hospitalizations, supportive care interventions) [5].

References

Trilaciclib cost-effectiveness analysis healthcare resource use

Author: Smolecule Technical Support Team. Date: February 2026

Economic Evaluation of Trilaciclib

Table 1: Summary of Cost-Effectiveness Analysis Findings

Analysis Perspective Time Horizon Incremental Cost Incremental QALY ICER vs. WTP Threshold Conclusion
United States [1] [2] 4 cycles (12 weeks) -$12,626.08 0.07 Cost-saving WTP: $241,230/QALY Cost-saving (90.05% probability)
China (Study A) [3] Lifetime CN¥22,828 (US$3,210) 0.093 CN¥245,841 (US$34,565)/QALY WTP: CN¥268,074 (US$37,691) Cost-effective
China (Study B) [1] [2] 4 cycles (12 weeks) Not Reported -0.24 $691,541.63/QALY WTP: $35,817.44 Not cost-effective (100% probability)

> Note on Discrepancy: The conflicting results for China likely stem from different analytical models. One study used a lifetime horizon (Markov model) which captures long-term survival and quality-of-life benefits [3], while the other used a short-term decision tree (12 weeks) focused only on myelosuppression events during chemotherapy, where high drug cost dominates the analysis [1] [2].

Analytical Framework and Protocols

For researchers seeking to replicate or critique these economic evaluations, the core methodological frameworks are outlined below.

Health Economic Modeling Protocol

The two primary modeling approaches used in the studies are detailed here.

Decision Tree Model (Short-Term Analysis)

  • Purpose: To estimate costs and health outcomes associated with myelosuppression events during the chemotherapy treatment period [1] [2].
  • Structure: The model simulates two patient pathways: receiving standard E/P/A regimen with or without this compound.
  • Time Horizon: Covers 4 to 6 cycles of chemotherapy (approximately 12 weeks) [1] [2].
  • Key Inputs & Outcome Measures:
    • Probabilities: Incidence of severe (Grade ≥3) hematological adverse events (neutropenia, anemia, thrombocytopenia) and febrile neutropenia, sourced from pivotal clinical trials [1].
    • Costs: Includes direct medical costs for drugs, management of adverse events, prophylactic G-CSF, administration, laboratory tests, and imaging [1] [2].
    • Outcomes: Calculates Quality-Adjusted Life Years (QALYs), incremental cost-effectiveness ratio (ICER), and incremental net monetary benefit (INMB) [1] [2].

Markov Model with Partitioned Survival (Long-Term Analysis)

  • Purpose: To simulate the lifetime disease progression, long-term survival, and associated costs and quality of life for patients with ES-SCLC [3].
  • Structure: Comprises a short-term Markov model for the chemotherapy phase and a long-term partitioned survival model with three health states: Progression-Free Survival, Progressed Disease, and Death [3].
  • Time Horizon: Lifetime, with costs and outcomes discounted annually as per local health economic guidelines.
  • Key Inputs: Overall survival and progression-free survival curves from clinical trials, utilities (quality-of-life weights) for each health state, and long-term costs of care [3].
Clinical Administration and Assessment Protocol

Drug Administration

  • Dosing: 240 mg/m², administered via intravenous infusion [4].
  • Schedule: Given within 4 hours before chemotherapy on each day chemotherapy is administered. The infusion is delivered over 30 minutes [4].
  • Reconstitution: Must be diluted in normal saline to a concentration between 0.3 and 3 mg/mL. The use of an inline 0.2 or 0.22-micron filter is recommended [4].

Assessment of Key Endpoints

  • Myelosuppression Events: Monitor blood counts regularly. Severe myelosuppression is defined per CTCAE Version 5.0 as Grade ≥3 (e.g., neutrophil count <1.0 x 10⁹/L, hemoglobin <80 g/L, platelet count <50 x 10⁹/L) [1].
  • Health-Related Quality of Life (HRQoL): Measured using validated instruments like the EQ-5D questionnaire. The scores are used to calculate utility values for QALY estimation [3].

Mechanism of Action and Signaling Pathways

Understanding this compound's mechanism is key to appreciating its clinical and economic impact.

Biological Mechanism

This compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem and progenitor cells (HSPCs), it induces a transient, reversible G1 cell cycle arrest. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which is necessary for cells to pass the G1/S checkpoint and enter the DNA synthesis phase. This temporary halt protects the rapidly dividing bone marrow cells from the cytotoxic effects of chemotherapy, which are most active during the S, G2, and M phases [4] [5].

G cluster_path1 Normal Cell Cycle (No this compound) cluster_path2 This compound-Mediated Protection Chemo Chemotherapy Exposure DNA_Damage Chemo-Induced DNA Damage Chemo->DNA_Damage This compound This compound (CDK4/6i) CDK4_6 CDK4/6 Active This compound->CDK4_6 Inhibits Rb Rb Protein (Active) CDK4_6->Rb pRb Rb Protein (Phosphorylated) CDK4_6->pRb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Transcription Factors Rb->E2F Sequesters pRb->E2F Releases G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase MyeloProtection Myeloprotection G1_Arrest->MyeloProtection S_Phase->DNA_Damage

Diagram 1: this compound's mechanism of inducing G1 arrest in hematopoietic cells to confer protection against chemotherapy.

Conclusion and Research Implications

The body of evidence indicates that this compound can be a cost-effective or even cost-saving intervention, particularly in healthcare systems with higher willingness-to-pay thresholds. Its economic value is driven by reducing costly myelosuppression events and enabling patients to maintain their planned chemotherapy doses.

For future research and decision-making:

  • For Health Technology Assessment (HTA) Bodies: The choice of model (short-term vs. lifetime) profoundly impacts the cost-effectiveness outcome. A lifetime horizon that captures survival benefits may be more appropriate for a drug used in a first-line metastatic setting.
  • For Drug Developers: The case of this compound underscores the economic value of supportive care agents that improve tolerability and allow for sustained treatment with core anti-cancer regimens.
  • For Researchers: Further real-world evidence studies on healthcare resource use (e.g., reductions in hospitalizations and G-CSF use) will be crucial to validate these model-based findings and inform price negotiations and reimbursement decisions globally.

References

Mechanism of Action: How Trilaciclib Protects the Bone Marrow

Author: Smolecule Technical Support Team. Date: February 2026

Trilaciclib is a selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective effect is based on a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) [1] [2] [3].

The diagram below illustrates this protective mechanism and its subsequent effects on the immune system, which are detailed in later sections.

G cluster_1 This compound's Core Mechanism cluster_2 Key Clinical Outcomes This compound This compound CDK4_6 CDK4/6 Activity This compound->CDK4_6 Inhibits G1_Arrest Transient G1 Cell Cycle Arrest in HSPCs CDK4_6->G1_Arrest Leads to ChemoProtection Protection from Chemotherapy Damage G1_Arrest->ChemoProtection Outcomes            OutcomeEffectSevere Neutropenia (SN)Significantly ReducedFebrile Neutropenia (FN)Significantly ReducedChemotherapy Dose Delays/ReductionsLess Frequent        

Clinical Evidence & Data Summary

Substantial evidence from clinical trials supports this compound's role in reducing myelosuppression and improving chemotherapy adherence.

The table below summarizes quantitative data on its efficacy from a large real-world study and a systematic meta-analysis.

Study Design & Population Key Efficacy Endpoints (this compound vs. Control) Impact on Chemotherapy Delivery

| Real-World Study [4] n=180 ES-SCLC patients | - Grade 3-4 Neutropenia: 17.7% vs. 65.6% (P<0.001)

  • Febrile Neutropenia: Significantly lower (P<0.01)
  • Grade ≥3 Anemia: 15.6% vs. 30.0% (P=0.021)
  • Grade ≥3 Thrombocytopenia: 11.1% vs. 25.6% (P=0.012) | - Fewer chemotherapy delays/dose adjustments
  • More cycles completed: 5.3 ± 0.7 vs. 4.1 ± 1.9 (P=0.037) | | Meta-Analysis of RCTs [5] n=345 (SCLC & Breast Cancer) | - Severe Neutropenia (SN): 19.3% vs. 42.2% (OR=0.31)
  • Febrile Neutropenia (FN): 3.22% vs. 6.72% (OR=0.47)
  • Therapeutic G-CSF Use: 37.0% vs. 53.5% (OR=0.52)
  • RBC Transfusions: 19.8% vs. 29.9% (OR=0.56) | - No negative impact on tumor response (Objective Response Rate was identical) |

Experimental Protocols & Research Models

For researchers aiming to validate or explore these findings, the following outlines key methodologies from the cited literature.

  • 1. Clinical Trial Design (First-line ES-SCLC)

    • Population: Patients with newly diagnosed, extensive-stage small cell lung cancer (ES-SCLC) [4].
    • Intervention vs. Control:
      • Experimental Group: Receive this compound (240 mg/m² IV, 30-minute infusion) within 4 hours prior to each chemotherapy administration (e.g., platinum/etoposide) plus an immune checkpoint inhibitor (e.g., durvalumab) [1] [4].
      • Control Group: Receive the same chemotherapy and immunotherapy regimen without this compound [4].
    • Primary Endpoints: Incidence of grade 3/4 neutropenia, anemia, and thrombocytopenia; rates of febrile neutropenia [4] [5].
    • Secondary Endpoints: Chemotherapy relative dose intensity (a measure of dose reductions/delays), overall response rate (ORR), progression-free survival (PFS), overall survival (OS) [4] [5].
  • 2. Assessing Impact on Chemotherapy Delivery

    • Method: Compare the frequency of chemotherapy dose reductions, treatment delays, and the average number of chemotherapy cycles completed between the this compound and control groups [4].
    • Data Collection: Track all modifications to the planned chemotherapy regimen, documenting the reason for the change (e.g., myelosuppression vs. other toxicities) [1] [4].

Additional Immune Mechanisms & Research Applications

Beyond myeloprotection, this compound has demonstrated intriguing immune-modulatory effects that are relevant for combination therapy research, particularly in NSCLC models.

G This compound This compound Senescence Induces Tumor Cell Senescence & SASP This compound->Senescence cGAS_STING Activates cGAS-STING Pathway Senescence->cGAS_STING CD177_Neutrophils Recruits & Activates Anti-tumor CD177+ Neutrophils cGAS_STING->CD177_Neutrophils CD8_T_Cells Activates CD8+ T Cells CD177_Neutrophils->CD8_T_Cells Cytokine Signaling CD8_T_Cells->CD177_Neutrophils Reciprocal Activation Synergy Synergistic Anti-tumor Effect CD8_T_Cells->Synergy Anti_PD1 Anti-PD-1 Antibody Anti_PD1->Synergy

  • Key Findings: In NSCLC models, this compound induces tumor cell senescence and activates the cGAS-STING pathway, leading to a remodeled tumor microenvironment characterized by an influx of anti-tumor CD177+ neutrophils and activated CD8+ T cells. These two cell types engage in reciprocal activation, creating a positive feedback loop for anti-tumor immunity [6].
  • Research Application: This provides a strong rationale for combining this compound with anti-PD-1/PD-L1 antibodies, suggesting a synergistic effect that enhances the efficacy of immunotherapy [7] [6].

Safety & Troubleshooting Guide (FAQs)

Q: What are the most common adverse reactions associated with this compound? A: Common adverse reactions (≥10%) include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [8] [9].

Q: Are there any serious safety concerns or contraindications? A: Yes. This compound is contraindicated in patients with a history of serious hypersensitivity to it [3]. Important warnings include:

  • Injection-Site Reactions: Can include phlebitis and thrombophlebitis. Monitor the infusion site and manage per protocol (e.g., flush line for mild-moderate reactions). Severe reactions may require permanent discontinuation [3].
  • Acute Drug Hypersensitivity Reactions: Monitor for signs. Moderate reactions require holding the dose; severe or life-threatening reactions require permanent discontinuation [3].
  • Interstitial Lung Disease (ILD)/Pneumonitis: Although rare, severe ILD can occur. Monitor for pulmonary symptoms and permanently discontinue this compound if recurrent moderate or severe ILD is confirmed [3].

Q: Does this compound negatively impact the efficacy of chemotherapy? A: No. Clinical evidence consistently shows that this compound does not compromise the anti-tumor efficacy of chemotherapy. Studies found identical objective response rates (ORR) between groups, and some even reported a significant improvement in progression-free survival (PFS) for the this compound group [4] [5].

Q: How is this compound dosed and administered in clinical protocols? A: The approved and commonly researched dosing regimen is 240 mg/m², administered as a 30-minute intravenous infusion, started within 4 hours before each dose of chemotherapy on days when chemotherapy is given [1] [8] [3].

References

managing Trilaciclib administration with oral chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Trilaciclib Administration & Support Guide

The following FAQs and technical data are synthesized from current prescribing information, clinical studies, and recent real-world evidence to support your research and development work.

FAQs for Researchers

  • FAQ 1: What is the definitive administration protocol for this compound with IV chemotherapy? this compound is administered as an intravenous infusion prior to chemotherapy. The established protocol is as follows [1]:

    • Dose: 240 mg/m².
    • Infusion Duration: 30 minutes.
    • Timing: Completed within 4 hours before the start of chemotherapy on each day chemotherapy is administered.
    • Schedule: This typically means 3 consecutive days in a 21-day cycle for platinum/etoposide regimens, and 5 consecutive days for topotecan-containing regimens [1] [2].
    • Line Flush: Upon completion, the IV line must be flushed with at least 20 mL of sterile 5% Dextrose or 0.9% Sodium Chloride injection [1].
  • FAQ 2: Can this compound be administered with oral chemotherapy? Currently, there is no established clinical protocol for administering this compound with oral chemotherapy. The FDA approval and all major clinical studies are based on its use prior to intravenous chemotherapy regimens (platinum/etoposide or IV topotecan) for extensive-stage small cell lung cancer (ES-SCLC) [3] [1] [4]. One clinical expert noted that they would not use this compound if a patient receives oral etoposide at home on days 2 and 3 of a cycle, typically due to transportation issues, and would only administer this compound on the day of IV infusion [2].

  • FAQ 3: What are the critical drug-drug interactions to consider in preclinical models? Drug interaction studies indicate that this compound can inhibit key transporters, which may lead to clinically significant interactions [5] [6] [7].

    • Metformin: Coadministration with this compound significantly increased metformin plasma exposure by 65.4% and decreased its renal clearance [5] [6]. This interaction is likely mediated by the inhibition of OCT2, MATE1, and MATE2-K transporters.
    • Substrates of OCT2, MATE1, and MATE2-K: The prescribing information recommends avoiding coadministration of this compound with drugs that are substrates of these transporters, such as dofetilide, dalfampridine, and cisplatin, as even small changes in their concentrations could lead to serious toxicities [7].
    • CYP3A4 Inducers/Inhibitors: Coadministration with strong inducers (e.g., rifampin) or inhibitors (e.g., itraconazole) of CYP3A4 decreased this compound exposure, but these changes were not considered clinically meaningful [5] [6].
  • FAQ 4: How are infusion-related reactions managed? Infusion-site reactions, including phlebitis and thrombophlebitis, occurred in 21% of patients in clinical trials [1]. Management strategies are graded as follows:

    • Grade 1: Interrupt or slow the infusion and/or change the diluent.
    • Grade 2 (severe): Stop the infusion. Consider rotating the injection site, using central venous access, or changing the diluent and flush from 0.9% Sodium Chloride to 5% Dextrose for subsequent infusions. Ice packs, cold packs, or warm compresses may also be considered.
    • Grade 3 or 4: Permanently discontinue this compound [1].
  • FAQ 5: What is the procedure for a missed dose or scheduling delay? Adherence to the pre-chemotherapy scheduling is critical for maintaining this compound's myeloprotective effect.

    • If a dose is missed: Discontinue chemotherapy on the day the this compound dose was missed. Consider resuming both this compound and chemotherapy on the next scheduled day.
    • If this compound is discontinued: Wait at least 96 hours (4 days) from the last dose of this compound before resuming chemotherapy alone [1].

Experimental Data & Clinical Evidence

The tables below summarize key quantitative data from recent studies on the efficacy of this compound.

Table 1: Myeloprotective Efficacy of this compound in Clinical Studies

Study Description Key Efficacy Findings Reference

| Pooled Analysis (Western & Chinese Patients) | Severe Neutropenia (1st line): 2.7% with this compound vs 41.6% with placebo. Febrile Neutropenia: Significantly reduced incidence. | [3] | | Real-World Study (Chinese Patients, 2025) | Grade 3-4 Neutropenia: 17.7% with this compound vs 65.6% in control. Grade ≥3 Anemia: 15.6% vs 30.0%. Grade ≥3 Thrombocytopenia: 11.1% vs 25.6%. | [8] | | Phase II Pooled Analysis | Severe Neutropenia: 11% with this compound vs 53% with placebo. Febrile Neutropenia: 2.6% vs 9.5%. Reduced G-CSF administration, transfusions, and chemotherapy dose reductions/delays. | [4] [2] |

Table 2: Summary of Clinically Relevant Drug-Drug Interactions

Interacting Drug Interaction Effect & Magnitude Clinical Recommendation
Metformin ↑ Plasma exposure by 65.4% (AUC); ↓ Renal clearance. Monitor for metformin-associated adverse effects; dose adjustment may be needed.
Rifampin (CYP3A4 Inducer) ↓ this compound exposure by 17.3% (AUC). No clinically meaningful impact; no dose adjustment required.
Itraconazole (CYP3A4 Inhibitor) ↓ this compound exposure by 14.0% (AUC). No clinically meaningful impact; no dose adjustment required.
Midazolam (CYP3A4 Substrate) No significant change in midazolam exposure. No interaction expected.
Topotecan No significant effect on topotecan clearance. No interaction expected.

Mechanism of Action & Administration Workflow

The following diagrams illustrate the hypothesized mechanism of this compound and the standardized administration workflow based on current clinical practice.

This compound Myeloprotection Mechanism Chemo Chemotherapy Protection Protection from Chemo Damage Chemo->Protection During HSPC Hematopoietic Stem & Progenitor Cell (HSPC) This compound This compound (CDK4/6i) G1_Arrest Transient G1 Cell Cycle Arrest This compound->G1_Arrest G1_Arrest->Protection Bone_Marrow Preserved Bone Marrow Function Protection->Bone_Marrow Outcomes Reduced Myelosuppression Bone_Marrow->Outcomes

Diagram Title: Proposed Mechanism of this compound Myeloprotection

Standardized this compound IV Administration Start Chemotherapy Day Prep Reconstitute Vial (15 mg/mL) Start->Prep Dilute Dilute in IV Bag (Final conc. 0.5-3 mg/mL) Prep->Dilute Infuse 30-Minute IV Infusion Dilute->Infuse Flush Flush Line with ≥20 mL D5W or NS Infuse->Flush Chemo_Start Start Chemotherapy (within 4 hrs of this compound) Flush->Chemo_Start

Diagram Title: Standardized this compound IV Administration Workflow

Key Insights for Protocol Design

Based on the compiled evidence, here are the critical considerations for designing research protocols involving this compound:

  • Adherence to IV Protocol is Critical: The myeloprotective effect is contingent upon the 30-minute IV infusion completed within a 4-hour window before IV chemotherapy. There is no data to support a different protocol for oral chemotherapies [3] [1].
  • Monitor for Specific Interactions: While interactions with CYP3A4 modifiers are minimal, the inhibition of renal transporters (OCT2, MATE) is significant. Special attention is required when co-administering with drugs like metformin [5] [6] [7].
  • Proactive Reaction Management: Given the relatively high incidence of infusion-site reactions (21%), having a graded management plan, including infusion rate adjustment and diluent change, is essential for protocol adherence and patient safety [1].

References

Trilaciclib impact on granulocyte colony-stimulating factor usage

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data on G-CSF Usage Reduction

The following table consolidates findings from multiple clinical studies on how trilaciclib reduces the need for supportive G-CSF interventions.

Study Context / Population G-CSF Usage (this compound) G-CSF Usage (Control) P-value / Significance Source / Citation
Pooled Analysis of 3 Phase 2 RCTs (ES-SCLC) 28.5% 56.3% p < 0.0001 [1]
Real-World Study (ES-SCLC, 1st-line) 31.1% 74.4% p < 0.001 [2]
Occurrence of Severe Neutropenia (SN) 11% 53% Significant reduction [3]
Meta-Analysis (Occurrence of SN) OR: 0.08; 95% CI: 0.04 to 0.15 N/A Statistically significant [4]
Meta-Analysis (Duration of SN in Cycle 1) Mean Difference: -3.19 days; 95% CI: -3.96 to -2.42 N/A Statistically significant [4]

Beyond reducing G-CSF use, this compound demonstrates multi-lineage myeloprotection. Clinical trials observed significant reductions in grade 3/4 anemia (15.6% vs. 30.0%) and thrombocytopenia (11.1% vs. 25.6%) in the this compound group compared to control [2]. This comprehensive protection also leads to fewer chemotherapy dose reductions and delays, allowing patients to receive more consistent treatment [3] [2].

Experimental Protocols & Methodologies

For researchers aiming to replicate or build upon these findings, the core methodologies from the clinical trials are outlined below.

Aspect Protocol Details
Standard Administration This compound is administered intravenously at a dose of 240 mg/m², infused over 30 minutes, within 4 hours prior to each chemotherapy session [3] [5].

| Common Chemotherapy Regimens | Studies in ES-SCLC used this compound with: • Etoposide/Carboplatin (E/P): this compound given prior to chemo on Days 1-3 of each cycle [6]. • Topotecan: Given prior to chemo on Days 1-5 [3]. | | G-CSF Usage Rules | In trials, primary prophylaxis with G-CSFs was prohibited in Cycle 1. In subsequent cycles, G-CSFs (both prophylactic and therapeutic) were permitted per standard guidelines [1]. | | Endpoint Assessment | G-CSF use was categorized as prophylactic, therapeutic, or other based on timing and the presence of a neutropenia event [1]. Key efficacy endpoints included the occurrence and duration of severe neutropenia (DSN) and the occurrence of febrile neutropenia (FN) [1] [4]. |

Mechanism of Action & Workflow

This compound's ability to reduce G-CSF use stems from its proactive mechanism of action, which differs from the reactive nature of growth factors. The following diagram illustrates its myeloprotective workflow.

G Admin This compound IV injection (30 min prior to chemo) Mech Mechanism: Reversible CDK4/6 Inhibition Admin->Mech Effect Effect: Transient G1 Cell Cycle Arrest in Hematopoietic Stem/Progenitor Cells (HSPCs) Mech->Effect Outcome1 Outcome: HSPCs are protected from chemotherapy damage Effect->Outcome1 Outcome2 Outcome: Faster hematopoietic recovery after chemotherapy Outcome1->Outcome2 EndResult Final Clinical Result Outcome2->EndResult GCSF_Reduction Reduced G-CSF Usage EndResult->GCSF_Reduction OtherBenefits • Reduced Severe Neutropenia • Fewer Dose Reductions/Delays • Multi-lineage Protection (RBCs, Platelets) EndResult->OtherBenefits

Frequently Asked Questions for Researchers

Q: If my experiment shows neutropenia in the this compound group, what should I check? A: First, verify the timing of administration. This compound must be given within 4 hours before chemotherapy to be effective [5]. Second, confirm the dosing accuracy (240 mg/m²) [3]. Third, review the G-CSF administration rules in your protocol, as primary prophylaxis in cycle 1 was prohibited in pivotal trials to accurately assess the drug's effect [1].

Q: Does this compound compromise the efficacy of chemotherapy? A: No. Clinical evidence indicates that this compound does not interfere with the anti-tumor efficacy of chemotherapy. In studies, the Objective Response Rate (ORR) and Overall Survival (OS) were comparable between the this compound and control groups, with some studies even showing a significant improvement in Progression-Free Survival (PFS) for the this compound group [6] [2]. This is because SCLC cancer cells often lack functional retinoblastoma protein, making them unaffected by CDK4/6-mediated cell cycle arrest [1].

Q: Are the myeloprotective effects of this compound sustained over multiple chemotherapy cycles? A: Yes. Data pooled from clinical trials demonstrated that the benefits of this compound, including reduced rates of severe neutropenia and lower G-CSF use, were consistent and maintained across multiple treatment cycles (up to 4 cycles analyzed) [1] [3]. This indicates a cumulative protective effect on the bone marrow.

Q: Has this effect been observed outside of clinical trials? A: Yes. A 2025 real-world study conducted in China with 180 ES-SCLC patients confirmed the findings from randomized controlled trials. It reported a significant reduction in G-CSF usage (31.1% vs. 74.4%) and severe neutropenia in patients receiving this compound alongside first-line chemotherapy and immunotherapy [2].

References

Clinical Efficacy Data: Summary of Myeloprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and supportive care outcomes from a pooled analysis of phase II clinical trials in patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2].

Table 1: Incidence of Myelosuppressive Events

Myelosuppressive Event Trilaciclib + Chemotherapy Chemotherapy Alone
Severe Neutropenia (SN) 11% 53%
Febrile Neutropenia (FN) 1.9% (Pooled) 6.7% (Pooled) [3] [2]
Anemia 20.5% (Pooled) 38.2% (Pooled) [3]
Thrombocytopenia Information Not Specific Information Not Specific

Table 2: Utilization of Supportive Care Interventions

Supportive Care Intervention This compound + Chemotherapy Chemotherapy Alone
Therapeutic G-CSF Administration 37.0% 53.5% [3]
RBC Transfusions 19.8% 29.9% [3]
Erythropoiesis-Stimulating Agents (ESAs) 4.03% 11.8% [3]
Dose Reductions (Carboplatin) 2% 25% [2]
Dose Reductions (Etoposide) 6% 26% [2]

Mechanism of Action (MoA) & Experimental Workflow

This compound is a first-in-class, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its mechanism and the core experimental workflow for evaluating its myeloprotective effects.

G node1 This compound IV Infusion node2 Binds to CDK4/6 node1->node2 Administered ~30 min prior node3 HSPCs Arrest in G1 Phase node2->node3 Transiently Inhibits node4 Protected from Chemo Damage node3->node4 Cell Cycle Arrest node7 Multilineage Myeloprotection node4->node7 Results in node5 Chemotherapy Administration node6 Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) node5->node6 Causes

Mechanism Explanation: this compound is administered as a 30-minute intravenous infusion within 4 hours before chemotherapy [4] [5]. It acts as a competitive inhibitor of CDK4/6, which are enzymes crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound induces a transient, reversible G1 arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [6] [7]. This temporary halt in cell division shields the HSPCs from the cytotoxic effects of chemotherapy, which are most damaging to rapidly dividing cells. This proactive protection of the source of multiple blood cell lineages leads to the observed multilineage myeloprotection [3].

Dosing, Administration & Protocol

  • Recommended Dose: 240 mg/m² administered as a 30-minute intravenous infusion [5] [7].
  • Timing: Completion of the this compound infusion must occur within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered [4] [5].
  • Regimen-Specific Scheduling:
    • For platinum/etoposide-containing regimens: Administer on 3 consecutive days within a 21-day cycle.
    • For topotecan-containing regimens: Administer on 5 consecutive days within a 21-day cycle [5].
  • Preparation & Handling:
    • Reconstitution: Reconstitute each 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to obtain a concentration of 15 mg/mL. Gently swirl; do not shake [5].
    • Dilution: Withdraw the required volume and further dilute into an IV bag containing 0.9% Sodium Chloride or 5% Dextrose. The final concentration should be between 0.5 mg/mL and 3 mg/mL [5].
    • Administration: Use a 0.2 or 0.22-micron in-line filter. Do not use a polytetrafluorethylene (PTFE) filter. Do not co-administer other drugs through the same infusion line. Upon completion, flush the line with at least 20 mL of sterile 0.9% Sodium Chloride or 5% Dextrose Injection [5] [7].

Technical Notes & Safety Profile

  • Adverse Reactions: The most common adverse reactions (≥10%) include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [4] [1]. Serious adverse reactions can include respiratory failure, hemorrhage, and thrombosis [1].
  • Infusion-Site Reactions: Reactions such as phlebitis and thrombophlebitis occurred in 21% of patients in clinical trials. Most were low grade, but they led to treatment discontinuation in 1% of patients [5].
  • Contraindications & Warnings: this compound is contraindicated in patients with a history of serious hypersensitivity to the drug. Monitor for signs of acute drug hypersensitivity (e.g., edema, urticaria, anaphylaxis), interstitial lung disease/pneumonitis, and embryo-fetal toxicity [1] [7].
  • Drug Discontinuation & Chemotherapy Delay: If a dose of this compound is missed, discontinue chemotherapy for that day. If this compound is permanently discontinued, a washout period of at least 96 hours is recommended before resuming chemotherapy alone [5].

Frequently Asked Questions (FAQs)

Q1: Does this compound compromise the efficacy of chemotherapy? A1: No. Across the phase II trials and a subsequent meta-analysis, key efficacy endpoints such as Overall Survival (OS), Progression-Free Survival (PFS), and Overall Response Rate (ORR) were comparable between the this compound and control groups, indicating no negative impact on the anti-tumor efficacy of the chemotherapy regimens [3].

Q2: What is the economic impact of using this compound? A2: A budget impact analysis from a US payer perspective projected that the acquisition cost of this compound is offset by significant reductions in costs associated with managing myelosuppressive adverse events (e.g., hospitalizations, G-CSF use, transfusions). The model estimated a net cost saving over a 5-year period [6].

Q3: Are there any concerns regarding the clinical evidence for this compound? A3: Yes, some researchers have raised concerns. The FDA approval was based on three relatively small phase II trials. While the primary endpoints were met, some experts argue that the clinical meaningfulness of the reduction in neutropenia duration and the therapy's impact on quality of life need further validation in larger, well-powered phase III trials [8].

References

optimizing Trilaciclib timing for maximum myeloprotection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trilaciclib's Mechanism of Action

What is the core mechanism by which this compound provides myeloprotection?

This compound is a short-acting, reversible cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its myeloprotective effect is not based on stimulating blood cell production, but on a proactive, transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [1].

  • Target: CDK4/6 in HSPCs [2] [1].
  • Action: Inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This halts the cell cycle progression at the G1 phase [1].
  • Outcome: By temporarily pausing the cell cycle during chemotherapy infusion, this compound shields the highly vulnerable, rapidly dividing HSPCs from cytotoxic damage. This helps preserve the bone marrow's regenerative capacity, leading to multi-lineage protection against neutropenia, anemia, and thrombocytopenia [3] [2] [1].

The diagram below illustrates this protective mechanism.

G Chemo Chemotherapy Damage Chemotherapy-Induced Damage Chemo->Damage This compound This compound (CDK4/6 Inhibitor) HSPC HSPC in G1 Phase This compound->HSPC  Administered Before Chemo G1_Arrest Reversible G1 Arrest HSPC->G1_Arrest Protection Protected HSPC G1_Arrest->Protection  HSPC Shielded

Optimizing Administration Timing & Protocol

What is the critical parameter for this compound administration to ensure maximum myeloprotection?

The single most important factor is administration timing. This compound must be given within 4 hours before the initiation of each chemotherapy session [4]. This ensures that HSPCs are in a protected state of G1 arrest at the moment chemotherapy is infused.

Detailed Clinical Protocol:

  • Dosage: 240 mg/m² [4] [1].
  • Route: Intravenous (IV) infusion [1].
  • Schedule: Administered before chemotherapy on the same day as chemo, typically as a 30-minute IV infusion [3] [1].
  • Key Consideration: A short half-life (~14 hours) allows for tight control of cell cycle arrest. Dosing too early or too late can lead to HSPCs re-entering the cell cycle and becoming vulnerable, resulting in suboptimal protection [1].

Efficacy Data & Experimental Evidence

The following tables summarize key efficacy data from clinical studies, providing quantitative support for this compound's benefits.

Table 1: Myeloprotective Efficacy in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [3]

Efficacy Endpoint This compound Group (n=90) Control Group (n=90) P-value
Grade 3-4 Neutropenia 17.7% 65.6% < 0.001
Grade ≥3 Anemia 15.6% 30.0% 0.021
Grade ≥3 Thrombocytopenia 11.1% 25.6% 0.012
Febrile Neutropenia Significantly Lower Significantly Higher < 0.01
RBC Transfusions (on/after wk 5) Significantly Lower Significantly Higher < 0.01
G-CSF Usage Significantly Lower Significantly Higher < 0.01
Avg. Chemotherapy Cycles Completed 5.3 ± 0.7 4.1 ± 1.9 0.037

Table 2: Pooled Analysis of Phase II Trials in ES-SCLC [1]

Endpoint This compound + Chemo (n=123) Placebo + Chemo (n=119) P-value
Severe Neutropenia in Cycle 1 11.4% 52.9% < 0.0001
Mean Duration of Severe Neutropenia (Cycle 1) 0 days 4 days < 0.0001
Incidence of Chemotherapy Dose Reductions 2.8 per 100 cycles 9.3 per 100 cycles < 0.0001

Troubleshooting Common Experimental & Clinical Scenarios

FAQ: Despite administering this compound, we are observing higher-than-expected rates of myelosuppression in our study. What could be the cause?

  • Verify Administration Timing: Confirm that this compound is infused no more than 4 hours before chemotherapy. Even minor deviations can significantly reduce efficacy as the protective G1 arrest is transient [4] [1].
  • Check Patient Risk Factors: The myeloprotective benefit is consistent but can be more pronounced in high-risk patients. Re-analyze your data, stratifying for factors like age ≥65, low baseline hemoglobin, or poor nutritional status. This compound shows greater absolute benefit in these subgroups [2].
  • Review Supportive Care Rules: In clinical trials, primary prophylaxis with G-CSF was not permitted in cycle 1. Ensure your experimental or clinical protocol aligns with these guidelines to avoid confounding results [1].

FAQ: Does this compound compromise the anti-tumor efficacy of chemotherapy?

  • No Efficacy Compromise: Robust data from multiple trials show that this compound does not impair the anti-tumor effect of chemotherapy. In ES-SCLC studies, the Objective Response Rate (ORR) and Overall Survival (OS) were similar between this compound and control groups. In some cases, this compound led to a significant improvement in Progression-Free Survival (PFS), likely due to better chemotherapy adherence [3] [1].

FAQ: Is the myeloprotection provided by this compound limited to specific blood cell lineages?

  • Multi-Lineage Protection: Unlike lineage-specific supportive care agents (e.g., G-CSFs), this compound provides pan-lineage protection. Clinical data consistently show significant reductions in the incidence and severity of neutropenia, anemia, and thrombocytopenia simultaneously [3] [4].

Suggested Experimental Workflow for Preclinical Research

For researchers designing in vivo studies to evaluate this compound's myeloprotection, consider this workflow.

G Step1 1. Establish Chemotherapy Model Step2 2. Define this compound Dosing Groups Step1->Step2 Step3 3. Administer this compound Step2->Step3 Step4 4. Administer Chemotherapy Step3->Step4 Step3->Step4  Within 4 Hours Step5 5. Monitor Hematological Parameters Step4->Step5 Step6 6. Analyze Bone Marrow & Immune Cells Step5->Step6

References

Efficacy and Safety Data in Brain Metastasis Subgroups

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 real-world study of 180 patients with ES-SCLC included subgroup analysis for those with baseline brain metastases. The key findings are summarized below [1].

Table 1: Efficacy Outcomes in Patients with Baseline Brain Metastases

Efficacy Outcome Trilaciclib Group (with Brain Mets) Control Group (with Brain Mets) Hazard Ratio (HR) & P-value
Overall Survival (OS) Shorter OS (vs. no brain mets) Shorter OS (vs. no brain mets) HR=2.196; P<0.001
Progression-Free Survival (PFS) Not specifically reported Not specifically reported Treatment with this compound was an independent predictor for improved PFS (HR=0.677; P=0.0075)

Table 2: Myeloprotective Effects in the Overall Study Population

Myeloprotection & Safety Metric This compound Group Control Group P-value
Incidence of Grade 3-4 Neutropenia 17.7% 65.6% P<0.001
Incidence of Grade ≥3 Anemia 15.6% 30.0% P=0.021
Incidence of Grade ≥3 Thrombocytopenia 11.1% 25.6% P=0.012
Incidence of Febrile Neutropenia Significantly lower Higher P<0.01
Rate of Chemotherapy Dose Reduction 8.9% (event rate: 2.8/100 cycles) 30.3% (event rate: 9.3/100 cycles) -

Key Experimental Protocols from Clinical Studies

For researchers designing clinical trials, here are the methodologies from the cited real-world study [1].

  • 1. Study Design and Patient Selection: The study was a single-center, retrospective analysis of 180 patients with ES-SCLC conducted at Chengde Central Hospital. Patients were included if they were newly diagnosed, had an ECOG performance status of 0-2, and were receiving first-line platinum-based chemotherapy combined with immunotherapy. Patients were divided into two matched groups: one receiving this compound before chemotherapy, and a control group that did not.
  • 2. Treatment Regimen: The this compound group received This compound 240 mg/m² as a 30-minute intravenous infusion, completed within 4 hours before chemotherapy on each day of chemotherapy administration. The control group received the same chemotherapy and immunotherapy regimens without this compound.
  • 3. Data Collection and Endpoints: Researchers retrospectively compared:
    • Myelosuppression: Incidence of grade 3/4 hematological adverse events (neutropenia, anemia, thrombocytopenia), rates of febrile neutropenia, and use of supportive care (G-CSF, transfusions).
    • Chemotherapy Tolerability: Number of cycles completed, rates of chemotherapy dose delay, reduction, or interruption.
    • Efficacy: Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
    • Statistical Analysis: A multivariate analysis was performed to identify independent prognostic factors for OS and PFS, which included variables like ECOG status, number of metastatic sites, and the presence of baseline brain metastases.

Safety and Administration FAQs for Clinical Practice

The following addresses common clinical questions based on the approved product information and clinical trial data [2] [3] [4].

  • 1. What is the recommended dosing and administration schedule for this compound?

    • Dose: The recommended dose is 240 mg/m².
    • Administration: It is administered as a 30-minute IV infusion, which must be completed within 4 hours before the start of chemotherapy on each day chemotherapy is given.
    • Preparation: The lyophilized powder must be reconstituted and diluted in 0.9% Sodium Chloride Injection or 5% Dextrose Injection. The final diluted solution should have a concentration between 0.5 mg/mL and 3 mg/mL.
  • 2. How should injection-site reactions be managed? In clinical trials, 21% of patients experienced injection-site reactions, including phlebitis and thrombophlebitis [2] [3].

    • Prevention/Management: Flushing the IV line with at least 20 mL of sterile diluent after the infusion is critical. For Grade 1/2 reactions, interrupting or slowing the infusion, applying warm/cold compresses, or rotating the injection site/using a central line is recommended. If using 0.9% Sodium Chloride, consider switching to 5% Dextrose for subsequent infusions [3].
    • Discontinuation: Permanently discontinue this compound for Grade 3 or 4 reactions [3].
  • 3. Are there other important adverse reactions to monitor? Yes, based on clinical trials, the following should be monitored [2] [3] [4]:

    • Hypersensitivity Reactions: Monitor for signs like facial edema, urticaria, pruritus, and anaphylaxis.
    • Interstitial Lung Disease (ILD)/Pneumonitis: Although rare (one case reported in trials), monitor for new or worsening pulmonary symptoms such as cough, dyspnea, and hypoxia.
    • Other Common AEs: Fatigue, hypocalcemia, and hypokalemia were reported, with similar frequency between this compound and placebo arms [2] [4].

Mechanism of Action: this compound Myeloprotection

The following diagram illustrates the proposed mechanism by which this compound protects hematopoietic stem and progenitor cells from chemotherapy damage [5].

G cluster_normal Normal Proliferation (Without this compound) cluster_protected Myeloprotection (With this compound) This compound This compound G1_Arrest G1_Arrest This compound->G1_Arrest  Induces transient  G1 cell cycle arrest HSC_HPC Hematopoietic Stem & Progenitor Cells (HSC/HPC) HSC_HPC_Active HSC_HPC_Active HSC_HPC->HSC_HPC_Active HSC_HPC->G1_Arrest Pathway CellCycle Cell Cycle Status Chemo Cytotoxic Chemotherapy ChemoAttack ChemoAttack Chemo->ChemoAttack ChemoBypass ChemoBypass Chemo->ChemoBypass HSC_HPC_Active->ChemoAttack Actively cycling Damage HSC/HPC Damage & Apoptosis ChemoAttack->Damage Causes HSC_HPC_Protected HSC_HPC_Protected G1_Arrest->HSC_HPC_Protected HSC_HPC_Protected->ChemoBypass  Renders cells quiescent Protection Preservation of Bone Marrow Function ChemoBypass->Protection Results in

Key Takeaways for Drug Development Professionals

To summarize the clinical implications for your research and development strategies:

  • Proactive Myeloprotection: this compound represents a proactive approach to managing chemotherapy-induced myelosuppression, rather than a reactive one with growth factors and transfusions [4].
  • Maintained Antitumor Efficacy: The use of this compound did not compromise the efficacy of chemotherapy or immunotherapy, with some studies showing a potential improvement in Progression-Free Survival (PFS) [1].
  • Independent Prognostic Factor: In patients with ES-SCLC, the presence of baseline brain metastases was identified as an independent adverse prognostic factor for Overall Survival (OS), regardless of treatment with this compound [1].

References

managing Trilaciclib cost infusion center implementation

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Benefit and Budget Impact Analysis

The economic value of trilaciclib is a primary consideration for implementation. Research from a US payer perspective shows a favorable budget impact, whereas cost-effectiveness can vary by healthcare system.

The table below summarizes key findings from recent economic analyses.

Study Perspective/Type Key Findings Source
US Payer (Budget Impact) Cost-saving over 5 years; drug acquisition cost offset by reduced AE management and G-CSF use. [1]
US Payer (Cost-Effectiveness) Cost-effective; the Institute for Clinical and Economic Review (ICER) suggested a cost-effectiveness price benchmark of $430-$670 per vial. [2]
Chinese Payer (Cost-Effectiveness) Not cost-effective at current pricing within the Chinese healthcare system. [3]

Clinical Efficacy & Myeloprotection Evidence

This compound's value proposition is grounded in its ability to reduce the incidence and severity of chemotherapy-induced myelosuppression (CIM). A recent systematic review and meta-analysis provides robust evidence for its efficacy [4].

The table below summarizes the myeloprotective effects of this compound compared to placebo, as concluded by the meta-analysis.

Outcome Measure Effect of this compound (vs. Placebo)
Severe Neutropenia (SN) Incidence Significantly reduced (Odds Ratio: 0.08)
Febrile Neutropenia (FN) Incidence Significantly reduced (Odds Ratio: 0.22)
Duration of Severe Neutropenia in Cycle 1 Significantly shortened (Mean Difference: -3.19 days)

Beyond these outcomes, pooled analyses from clinical trials also demonstrate that this compound use leads to fewer chemotherapy dose reductions and delays, and reduced use of supportive care interventions like transfusions and growth factors [5]. This helps maintain chemotherapy dose intensity and improves the patient treatment experience.

Implementation & Operational Workflow

For researchers and professionals planning implementation, understanding the clinical workflow and management of potential adverse reactions is crucial.

Standard Administration Protocol

The established methodology for administering this compound is consistent across its clinical trials and prescribing information [6] [5] [7]:

  • Dosage: 240 mg/m² administered via intravenous (IV) infusion [6] [7].
  • Timing: The 30-minute infusion must be completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered [6] [7].
  • Preparation:
    • Reconstitute the 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to get a 15 mg/mL solution [6] [7].
    • Further dilute the reconstituted solution in an IV bag of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.5–3 mg/mL [7].
  • Administration: Must be administered with a compatible in-line filter (0.2 or 0.22 micron). Polyethylene sulfone, polyvinylidene fluoride, and cellulose acetate filters are compatible; polytetrafluorethylene (PTFE) filters are not [6] [7]. Upon completion, the infusion line must be flushed with at least 20 mL of sterile 0.9% Sodium Chloride or 5% Dextrose Injection [7].

G Start Patient scheduled for chemotherapy Check Check for contraindications: - History of serious hypersensitivity Start->Check Prep Reconstitute and dilute This compound Check->Prep Admin Administer this compound IV over 30 minutes Prep->Admin Flush Flush line with ≥20 mL 0.9% NaCl or 5% Dextrose Admin->Flush Chemo Start chemotherapy within 4 hours Flush->Chemo Monitor Monitor for: - Injection-site reactions - Hypersensitivity - Pulmonary symptoms Chemo->Monitor

Management of Adverse Reactions

While generally well-tolerated, the following adverse reactions require monitoring and have specific management protocols [6] [7]:

  • Injection-site reactions (including phlebitis/thrombophlebitis):
    • Grade 1-2: Interrupt or slow infusion; flush line with appropriate solution.
    • Grade 3-4: Stop infusion and permanently discontinue this compound.
  • Acute drug hypersensitivity reactions:
    • Grade 2: Stop infusion and hold until recovery; consider resuming.
    • Grade 3-4: Stop infusion and permanently discontinue.
  • Interstitial Lung Disease (ILD)/Pneumonitis:
    • Recurrent Grade 2 or any Grade 3-4: Permanently discontinue this compound.

Troubleshooting Common Implementation Challenges

  • Challenge: High upfront drug cost.

    Solution: Use budget impact models [1] to demonstrate long-term savings from reduced hospitalization, G-CSF use, and AE management. Engage hospital finance and pharmacy departments with this data.

  • Challenge: Logistical complexity of daily dosing.

    Solution: Integrate this compound into standard chemotherapy order sets to ensure it is ordered correctly for each day of chemotherapy [5].

  • Challenge: Managing missed doses.

    Protocol Guidance: If a dose of this compound is missed, discontinue chemotherapy for that day. Consider resuming both on the next scheduled day. If this compound is discontinued, wait 96 hours before resuming chemotherapy alone [6] [7].

References

Clinical Evidence: Impact on Myelosuppression and Dose Modifications

Author: Smolecule Technical Support Team. Date: February 2026

Trilaciclib demonstrates a significant protective effect against CIM, which directly influences the need for chemotherapy dose reductions or delays. The data below summarizes key findings from clinical trials.

Trial Population (Chemotherapy Regimen) Key Efficacy Endpoints (this compound vs. Placebo) Impact on Chemotherapy Dose Intensity

| Pooled Analysis of 3 RCTs in ES-SCLC [1] | Significant reduction in: • Major Adverse Haematological Events (MAHE) • Febrile neutropenia • Prolonged severe neutropenia • RBC transfusions (from Week 5) • All-cause chemotherapy dose reductions | Directly supported by the significant reduction in all-cause chemotherapy dose reductions [1]. | | ES-SCLC (Platinum/Etoposide ± Atezolizumab) [2] | Significant reduction in: • Occurrence of severe neutropenia (1.9% vs 49.1%) • Duration of severe neutropenia in Cycle 1 (0 vs 4 days) | Lower rates of myelosuppression help maintain planned dose intensity and avoid delays [2]. | | ES-SCLC (Topotecan) [2] | Significant reduction in: • Rate of severe neutropenia (40.6% vs 75.9%) • Mean duration of severe neutropenia (2 vs 7 days) | Reduced haematological toxicity decreases the need for dose modifications [2]. | | Meta-analysis of 4 RCTs (SCLC and Breast Cancer) [3] | Significant reduction in: • Severe neutropenia (19.3% vs 42.2%) • Febrile neutropenia (3.22% vs 6.72%) • Use of G-CSFs and RBC transfusions | No negative impact on ORR, PFS, or OS, indicating chemotherapy efficacy was maintained without compromise [3]. |

Mechanism of Action: Protecting Hematopoietic Stem and Progenitor Cells

This compound's ability to preserve RDI is rooted in its novel, transient mechanism of action, which differs from reactive supportive care agents.

g Chemo Cytotoxic Chemotherapy HSPC HSPC in Bone Marrow Chemo->HSPC This compound This compound IV Infusion G1_Arrest Transient G1 Cell Cycle Arrest This compound->G1_Arrest Protection Protection from Chemo-Induced Damage G1_Arrest->Protection Myelopreservation Myelopreservation: Faster Multilineage Recovery Protection->Myelopreservation Outcome Outcome: Reduced Myelosuppression & Maintained Dose Intensity Myelopreservation->Outcome

Figure 1: Mechanism of this compound-induced myeloprotection. IV administration prior to chemotherapy transiently arrests HSPCs in the G1 phase, shielding them from damage and enabling faster hematopoietic recovery [4] [5].

Recommended Experimental Protocols

For researchers designing studies to evaluate this compound's impact on RDI, the following protocols are recommended based on clinical trials.

Dosing and Administration
  • Dosage: 240 mg/m² of this compound, administered via IV infusion over 30 minutes [4] [6].
  • Timing: Complete the infusion no more than 4 hours before the start of chemotherapy on each day chemotherapy is administered [6].
  • Dose Modification: For patients with moderate to severe hepatic impairment (Child-Pugh classes B and C), the dose should be reduced to 170 mg/m² [6].
Key Efficacy Endpoints to Measure

When assessing the impact on RDI, capture both direct and supportive haematological endpoints:

  • Primary Direct Endpoint: Incidence of chemotherapy dose reductions and delays.
  • Supportive Haematological Endpoints:
    • Incidence and duration of severe neutropenia (SN).
    • Incidence of febrile neutropenia (FN).
    • Occurrence of RBC and platelet transfusions (especially after Week 5 to assess chronic effects).
    • Use of supportive care agents like G-CSF and ESAs [1] [3].
  • Composite Endpoint: Consider using the Major Adverse Haematological Events (MAHE) composite endpoint, which encompasses hospitalisations, dose reductions, FN, prolonged SN, and late RBC transfusions [1].
Patient Population Considerations

Clinical evidence is strongest for extensive-stage Small Cell Lung Cancer (ES-SCLC) patients receiving myelosuppressive regimens like platinum/etoposide or topotecan [1] [2]. Research is also ongoing in other cancers, such as triple-negative breast cancer (TNBC) [7] [3].

Frequently Asked Questions for Researchers

Q1: What is the risk that this compound will protect tumor cells and reduce chemotherapy efficacy? A1: Preclinical and clinical data indicate this risk is low for certain cancers. Many aggressive tumors, including SCLC, often have dysregulated RB pathways, making their proliferation independent of CDK4/6 signaling. Therefore, this compound does not protect them from chemotherapy. Clinical trials consistently show that this compound does not negatively impact objective response rate (ORR), progression-free survival (PFS), or overall survival (OS) [5] [3].

Q2: Are there any specific drug administration incompatibilities? A2: Yes. Do not co-administer other drugs through the same IV line. An in-line filter (0.2 or 0.22 micron) is required, but it must not be made of polytetrafluorethylene (PTFE). After the infusion, the line should be flushed with at least 20 mL of sterile 0.9% sodium chloride or 5% dextrose [6].

Q3: How should dose-limiting toxicities of this compound itself be managed? A3: The prescribing information provides guidance for specific adverse reactions:

  • Injection-site reactions (Grade 2): Interrupt the infusion and consider rotating the infusion site or changing the diluent.
  • Acute drug hypersensitivity (Grade 2): Stop the infusion and hold until recovery. Permanently discontinue for recurrent Grade 2 or any Grade 3/4 reaction.
  • Interstitial Lung Disease (ILD)/Pneumonitis (Grade 2): Hold the dose until recovery. Permanently discontinue for recurrence or for Grade 3/4 [6].

References

Evidence for Hospitalization Reduction: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes real-world evidence and clinical trial data on how trilaciclib reduces healthcare resource utilization, including hospitalizations.

Study / Data Source Study Design & Population Key Findings on Hospitalizations & Myelosuppression

| Gajra et al. (2023 ASCO Quality Care) [1] [2] | Retrospective RWD (EMOL Health database); matched cohorts of ES-SCLC patients (this compound: n=77, Comparison: n=77). | • 51% reduction in odds of all-cause hospitalization (not statistically significant). • 70%, 90%, and 96% reduced odds of grade ≥3 myelosuppression in ≥1, ≥2, and 3 lineages, respectively (all statistically significant). | | Huang et al. (2023 ASCO Quality Care) [1] [2] | Retrospective RWD (Medicare & Inovalon claims); ES-SCLC patients (this compound: n=132, Non-trilaciclib: n=11,940). | • Lower all-cause hospitalization rate per patient per month (0.14 vs. 0.19; p<0.01). • Lower likelihood of hospitalization within 90 days of chemo initiation (21.2% vs. 32.1%; p<0.01). • 84.1% 6-month survival rate (this compound) vs. 72.3% (non-trilaciclib). | | Ferrarotto et al. (Pooled Analysis) [3] | Pooled data from 3 randomized, placebo-controlled Phase II trials (this compound: n=123, Placebo: n=119). | • Significantly fewer patients with hospitalizations due to chemo-induced myelosuppression or sepsis (4.1% vs. 13.6%; p=0.0088). | | Recent Real-World Study (2025) [4] | Single-center, retrospective study in China; matched ES-SCLC patients (this compound: n=90, Control: n=90). | • Significantly lower hospitalization rates due to myelosuppression in the this compound group (P<0.01). • Lower incidence of febrile neutropenia and reduced use of supportive care (G-CSF, transfusions). |

Mechanism of Action: From Bone Marrow Protection to Reduced Hospitalizations

This compound reduces hospitalizations through a proactive, mechanism-based approach to protecting the bone marrow. The following diagram illustrates this causal pathway.

A This compound IV infusion (30 min before chemo) B Transient CDK4/6 Inhibition A->B C G1 Cell Cycle Arrest in Hematopoietic Stem & Progenitor Cells (HSPCs) B->C D Protection from Chemotherapy Damage C->D E Preserved Bone Marrow Function D->E F Reduced Severe Myelosuppression E->F G ↓ Febrile Neutropenia ↓ Anemia/Transfusions ↓ Thrombocytopenia F->G H Fewer Dose Reductions/Delays F->H I Reduced Hospitalizations G->I H->I

Experimental Protocols for Key Studies

For scientists designing future studies, here are the core methodologies from the pivotal research.

  • Study Reference: Pooled Analysis of Three Phase II Trials (G1T28-02, G1T28-05, G1T28-03) [5] [3]

    • Intervention: this compound (240 mg/m²) or placebo administered via IV infusion over 30 minutes, within 4 hours prior to chemotherapy on each day of chemotherapy administration.
    • Chemotherapy Regimens:
      • First-line: Carboplatin/Etoposide (with or without Atezolizumab) for up to 4 cycles.
      • Later-line: Topotecan.
    • Primary Endpoints: Incidence and duration of Severe Neutropenia (SN; Grade 4).
    • Key Secondary/Exploratory Endpoints:
      • Supportive care interventions: Use of Granulocyte Colony-Stimulating Factor (G-CSF), Red Blood Cell (RBC) transfusions (on/after week 5), and Erythropoiesis-Stimulating Agents (ESAs).
      • Hospitalizations: Specifically those due to chemotherapy-induced myelosuppression or sepsis.
    • Data Collection: Events were collected and analyzed over the first 4 cycles of treatment.
  • Study Reference: Real-World Retrospective Study (Gajra et al.) [1]

    • Data Source: Electronic Medical Records (EMRs) from the EMOL Health database, covering over 500 U.S. community oncology practices.
    • Cohort Definition:
      • Exposed Cohort: ES-SCLC patients who received at least one dose of this compound prior to chemotherapy.
      • Comparison Cohort: Patients with ES-SCLC who did not receive this compound, matched to the exposed cohort based on key baseline characteristics.
    • Outcome Measures:
      • Myelosuppression: Incidence of grade ≥3 hematologic adverse events (HAEs) in one, two, or three lineages (neutropenia, anemia, thrombocytopenia).
      • Healthcare Resource Utilization (HRU): All-cause hospitalization, and use of G-CSF, RBC transfusions, and ESAs.
    • Statistical Analysis: Descriptive analyses and adjusted analyses (e.g., logistic regression) to evaluate the odds of outcomes between the matched cohorts.

Key Considerations for Researchers & Clinicians

  • Patient Selection: Evidence supports the use of this compound in all patients with ES-SCLC scheduled for platinum/etoposide or topotecan-based chemotherapy, regardless of age or baseline risk factors, as all patients face a similar risk of myelosuppression [1] [2].
  • Impact on Chemotherapy Administration: Patients receiving this compound experience significantly fewer chemotherapy dose reductions and delays. This allows for greater relative dose intensity and more consistent treatment, which is a hypothesized contributor to the observed trend in improved survival [5] [4].
  • Safety and Tolerability: this compound's safety profile is generally manageable. The most common side effects include fatigue, headache, and transient elevations in liver enzymes. Serious but rare adverse events include infusion site reactions, hypersensitivity, and interstitial lung disease [6] [7] [8].

References

Trilaciclib for patients with multiple metastatic sites

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The table below summarizes efficacy data on trilaciclib's myeloprotective effects in clinical trials for metastatic cancers:

Cancer Type Trial Phase & Design Chemotherapy Regimen Key Myeloprotection Efficacy Findings Impact on Survival

| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2] | Pooled analysis of three randomized, placebo-controlled Phase II trials [1] [2] | Platinum/etoposide or topotecan [1] | Significant reduction in Grade 3/4 hematologic events: 44.3% vs. 77.1% with placebo [2]. Fewer chemotherapy dose reductions: 9.2% vs. 30.8% with placebo [2]. | Comparable median overall survival (10.6 mos) to placebo [2]. | | Metastatic Triple-Negative Breast Cancer (mTNBC) [3] | Randomized, open-label Phase II trial [3] | Gemcitabine/Carboplatin (GCb) [3] | Primary endpoint (severe neutropenia) not significantly improved [3]. | Improved median Overall Survival: 19.8 months vs. 12.6 months with chemotherapy alone [3] [4]. | | Metastatic Colorectal Cancer (mCRC) [5] | Phase 3 PRESERVE 1 Trial (Randomized, double-blind, placebo-controlled); initial data expected [5] | FOLFOXIRI/Bevacizumab [5] | Evaluation of myelopreservation over first 12 cycles (24 weeks) is the primary endpoint [5]. | Overall Survival is a secondary endpoint; trial completed enrollment [5]. |

Mechanism of Action & Experimental Insights

Mechanism: Myeloprotection via Cell Cycle Arrest

This compound is a first-in-class, short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1] [6]. Its core mechanism is transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [6].

  • Protection from Chemotherapy: By halting the cell cycle in HSPCs at the time of chemotherapy infusion, this compound prevents these vulnerable, rapidly dividing cells from being damaged by cytotoxic drugs [6].
  • Preservation of Immune Function: This protective effect extends to lymphocytes. By protecting T-cells from chemotherapy, this compound may help preserve the immune system's ability to mount an anti-tumor response, which is a hypothesized reason for the observed survival benefit in mTNBC [3].

G Chemo Cytotoxic Chemotherapy CellDeath Chemo-Induced Cell Damage/Death Chemo->CellDeath  Targets Dividing Cells This compound This compound (CDK4/6i) G1_Arrest Transient G1 Cell Cycle Arrest This compound->G1_Arrest  Induces HSPC HSPC in G1 Phase HSPC->CellDeath Without protection Protection Protected HSPC Pool G1_Arrest->Protection  Results in Protection->CellDeath  Is shielded from

Potential Immune-Mediated Mechanisms

Research in mTNBC suggests this compound's benefits may extend beyond myeloprotection to modulating the tumor immune microenvironment [3].

  • T-cell Effects: In patients with mTNBC, this compound plus GCb led to fewer CD8+ T cells and myeloid-derived suppressor cells (MDSCs) after two treatment cycles compared to baseline, alongside enhanced T-cell effector function [3].
  • Gene Expression and Response: A trend toward higher baseline Tumor Inflammation Signature (TIS) scores was observed in responders versus non-responders, suggesting this compound may be more effective in tumors with a pre-existing immune response [3].

Technical Application & Protocols

Dosing and Administration
  • Standard Dose: The recommended dose is 240 mg/m² [7].
  • Infusion Schedule: Administered as a 30-minute IV infusion, completed within 4 hours before the start of chemotherapy on each day chemotherapy is given [1] [7].
  • Reconstitution: Reconstitute the 300 mg vial with 19.5 mL of 0.9% Sodium Chloride or 5% Dextrose Injection to get a 15 mg/mL solution. Gently swirl; do not shake [7].
  • Dilution & Stability: Further dilute in an IV bag. Stability varies (4-12 hours at room temperature) depending on the diluent and bag type [7].
Experimental Workflow for Immune Profiling

For researchers investigating immune mechanisms, the following workflow adapted from the mTNBC trial can serve as a guide [3]:

G Step1 1. Collect Baseline Samples A • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue • Peripheral blood Step1->A Step2 2. Process Samples B Tumor Tissue Step2->B C Peripheral Blood Step2->C Step3 3. Analyze Data F • Tumor Inflammation Signature (TIS) score Step3->F G • T-cell populations & function • Myeloid-derived suppressor cells Step3->G Step4 4. Correlate with Outcome H Correlate immune markers with objective response and survival Step4->H D • RNA/DNA purification & sequencing • Differential gene expression analysis • Gene set enrichment analysis (GSEA) B->D E • Flow cytometry • Intracellular & surface cytokine staining C->E D->F E->G F->H G->H

Frequently Asked Questions (FAQs)

Q1: Does this compound compromise the efficacy of chemotherapy? A: No. In the pivotal trials for ES-SCLC, overall survival and progression-free survival were comparable between the this compound and placebo groups, indicating the anti-tumor effect of chemotherapy was not compromised [1] [2].

Q2: What are the key administration-related adverse events? A: Injection-site reactions (including phlebitis and thrombophlebitis) are common, occurring in 21% of patients. Most are low-grade, and management strategies include slowing the infusion, changing the diluent, or using central venous access [7]. Monitor for acute hypersensitivity reactions and interstitial lung disease [7].

Q3: How should a missed dose of this compound be handled? A: If a dose is missed, discontinue chemotherapy for that day. Consider resuming both this compound and chemotherapy on the next scheduled day. If this compound is permanently discontinued, wait at least 96 hours after the last dose before administering the next cycle of chemotherapy [7].

References

Trilaciclib versus placebo myelosuppression outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Outcomes

The table below summarizes the key myelosuppression outcomes and other clinical endpoints from the pooled analysis of three phase II trials involving patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2].

Outcome Measure Trilaciclib Group Placebo Group p-value
Severe Neutropenia (Cycle 1) 11.4% (14/123) 52.9% (63/119) < 0.0001
Duration of Severe Neutropenia (Cycle 1, mean days) 0 4 < 0.0001
Grade 3/4 Anemia Significantly fewer - -
Grade 3/4 Thrombocytopenia Significantly fewer - -
RBC Transfusions Significantly reduced - -
G-CSF Administration 28.5% 56.3% < 0.0001
Chemotherapy Dose Reductions (per 100 cycles) 2.8 9.3 < 0.0001
Objective Response Rate (ORR) 49.1% 51.8% Not Significant
Median Overall Survival (OS) 10.6 months 10.6 months Not Significant

Experimental Protocol Details

The data in the table above comes from a specific set of clinical studies. Here are the detailed methodologies for the key experiments cited:

  • Study Design: The data is a pooled analysis from three Phase II, randomized, double-blind, placebo-controlled studies (NCT02499770, NCT03041311, NCT02514447) [1].
  • Patient Population: The studies enrolled a total of 242 patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC). Patients were randomized to receive either this compound (n=123) or placebo (n=119) [1].
  • Intervention: This compound (240 mg/m²) or matching placebo was administered intravenously prior to chemotherapy on each day of chemotherapy administration [1] [2].
  • Chemotherapy Regimens: The trials evaluated this compound in combination with various standard-of-care regimens, including:
    • First-line etoposide plus carboplatin (E/P)
    • First-line E/P plus the immunotherapy atezolizumab
    • Second- or third-line topotecan [1]
  • Primary Endpoints:
    • Occurrence of severe neutropenia (SN) in Cycle 1 (Absolute Neutrophil Count < 0.5 × 10⁹ cells/L)
    • Duration of severe neutropenia (DSN) in Cycle 1 [1]
  • Additional Endpoints: Multiple pre-specified endpoints were assessed, including the incidence of anemia and thrombocytopenia, the need for supportive care interventions (G-CSF, RBC transfusions), patient-reported quality of life (HRQoL), antitumor efficacy (Objective Response Rate, Progression-Free Survival, Overall Survival), and safety [1].

Mechanism of Action

This compound's beneficial effects stem from its unique mechanism. It is a short-acting, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates how it protects bone marrow function.

G Chemo Chemotherapy Damage DNA Damage & Cell Death Chemo->Damage HSPC HSPC in Bone Marrow HSPC->Damage  Active cell cycle invisible Myelosuppression Myelosuppression Damage->Myelosuppression This compound This compound (CDK4/6 Inhibitor) G1_Arrest Reversible G1 Cell Cycle Arrest This compound->G1_Arrest Protection Protected HSPCs G1_Arrest->Protection Recovery Faster Blood Cell Recovery Protection->Recovery  Post-chemotherapy

This mechanism is cytoprotective. By temporarily arresting HSPCs in the G1 phase, this compound shields them from the cytotoxic effects of chemotherapy, which are most destructive during the DNA synthesis (S) phase. This preserves the bone marrow's regenerative capacity, leading to faster recovery of blood cell counts across multiple lineages (neutrophils, red blood cells, platelets) after each chemotherapy cycle [2] [3].

Further Insights for Professionals

  • Real-World Evidence: A 2025 retrospective study in esophageal cancer patients reinforces these findings. It showed that using this compound as primary prevention (from the first cycle) resulted in significantly lower rates of severe (Grade ≥3) neutropenia, leukopenia, and thrombocytopenia compared to its use as secondary prevention (after myelosuppression occurred) [4].
  • Impact on Quality of Life: The reduction in hematologic toxicities translated into clinically meaningful improvements in patient-reported outcomes. Patients receiving this compound reported better scores in HRQoL domains related to fatigue, physical wellbeing, and functional wellbeing [1] [5].
  • Safety Profile: The addition of this compound did not increase overall toxicity. The most common adverse events attributable to this compound were fatigue, nausea, and injection site reactions [2].

References

Trilaciclib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Survival Outcomes of Trilaciclib in ES-SCLC

The data in the table below are from a 2025 real-world study involving 180 patients with ES-SCLC receiving first-line chemotherapy combined with immunotherapy. Patients were divided into a group that received this compound and a control group that did not [1] [2].

Survival Metric This compound Group Control Group Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS) 6.7 months 5.3 months HR=0.677; 95% CI: 0.502-0.912; P=0.0075 [1]
1-Year PFS Rate 28.9% Not reported -
Median Overall Survival (OS) 15.1 months 12.8 months P=0.0886 (not statistically significant) [1]
1-Year OS Rate 63.3% Not reported -
2-Year OS Rate 42.2% Not reported -
3-Year OS Rate 17.8% 11.1% -

Detailed Experimental Protocol

The data presented above were generated using the following methodology, which is critical for researchers to assess the validity and applicability of the results.

  • Study Design: This was a single-center, retrospective, real-world study conducted at Chengde Central Hospital in China [1] [2].
  • Patient Population: The study included 180 newly diagnosed patients with ES-SCLC who received first-line chemotherapy combined with immunotherapy between January 2020 and January 2024. The this compound and control groups each had 90 patients, and their baseline characteristics were matched [2].
  • Treatment Regimen: Both groups received identical platinum-based chemotherapy combined with immunotherapy. The only difference was that the this compound group received an infusion of this compound before chemotherapy [1] [2].
  • Primary Endpoints: The study aimed to evaluate myelosuppression-related adverse events, chemotherapy completion rates, efficacy (Objective Response Rate - ORR), and survival outcomes (PFS and OS) [2].
  • Statistical Analysis: Data were analyzed using SPSS 26.0. Survival curves were likely generated using the Kaplan-Meier method, and differences were compared with the log-rank test. A multivariate Cox regression analysis was performed to identify independent prognostic factors [1].

Mechanism of Action: Beyond Myelopreservation

While this compound is approved for myelopreservation, recent research suggests it has a direct, synergistic antitumor effect when combined with immunotherapy, which may explain the observed PFS benefit. The diagram below illustrates this proposed mechanism.

G This compound This compound Senescence Senescence This compound->Senescence Induces cGAS_STING cGAS_STING Senescence->cGAS_STING Activates SASP SASP CD177_Neutrophils CD177_Neutrophils SASP->CD177_Neutrophils Recruits & Activates cGAS_STING->SASP Triggers CD8_T_Cells CD8_T_Cells CD177_Neutrophils->CD8_T_Cells Enhances Tumor_Shrinkage Tumor_Shrinkage CD8_T_Cells->CD177_Neutrophils Recruits & Activates Anti_PD_1 Anti_PD_1 CD8_T_Cells->Anti_PD_1 Synergizes with Anti_PD_1->Tumor_Shrinkage Promotes

The diagram shows how this compound reprograms the tumor immune microenvironment [3]:

  • Induction of Senescence: this compound triggers tumor cell senescence and a Senescence-Associated Secretory Phenotype (SASP) through the activation of the cGAS-STING pathway [3].
  • Immune Reprogramming: This SASP facilitates the infiltration and activation of CD177+ neutrophils, which have anti-tumor properties [3].
  • Reciprocal Activation: These neutrophils enhance the activation of CD8+ T cells, which in turn recruit and activate more neutrophils, creating a positive feedback loop for antitumor immunity [3].
  • Synergy with Immunotherapy: The enhanced immune environment created by this compound works synergistically with anti-PD-1 antibodies to promote tumor shrinkage [3].

Interpretation and Data Limitations for Researchers

  • Key Findings: The study demonstrates that this compound significantly improved PFS and showed a positive, though not statistically significant, trend in OS. The PFS benefit is supported by multivariate analysis identifying this compound treatment as an independent factor reducing the risk of disease progression [1].
  • Myeloprotection as a Foundation: The primary benefit of this compound remains the significant reduction of chemotherapy-induced myelosuppression (e.g., grade 3-4 neutropenia: 17.7% vs. 65.6%). This allows for better chemotherapy adherence (more cycles completed: 5.3 vs. 4.1), which is a plausible mechanism for the survival trend observed [1] [2].
  • Limitations to Consider: The comparison is against a control group without active myeloprotection, not other agents like G-CSFs. As a single-center, retrospective study, the findings, though compelling, would be strengthened by validation from prospective, multi-center randomized controlled trials.

References

Trilaciclib effect on objective response rate tumor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Trilaciclib's Impact on Efficacy Outcomes

Study Type / Population Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)

| Real-World Study (RWD) (ES-SCLC, 1L Chemo+Immuno) [1] [2] | This compound: 86.7% Control: 75.6% (P=0.057, not significant) | Median PFS: This compound: 6.7 months Control: 5.3 months (HR=0.677; P=0.0075) | Median OS: This compound: 15.1 months Control: 12.8 months (P=0.0886, not significant) | | Meta-Analysis of RCTs (SCLC & Breast Cancer) [3] | ORR was identical between the this compound and control groups. | No negative impact on PFS was observed. | No negative impact on OS was observed. |

Key Experimental Data and Findings

The data in the table is supported by robust clinical trials and real-world analyses.

  • Supporting Real-World Evidence: The real-world study of 180 patients with ES-SCLC found that the improvement in ORR with this compound was not statistically significant, but the improvement in PFS was significant [1] [2]. This suggests that the primary tumor efficacy of chemotherapy is preserved. The study also noted that patients receiving this compound could complete more cycles of chemotherapy on average (5.3 vs. 4.1 cycles), indicating that its myeloprotective effect helps maintain the treatment intensity, which may contribute to better long-term outcomes like PFS [1].
  • Evidence from Randomized Trials: A meta-analysis of four randomized controlled trials (RCTs) concluded that adding this compound to chemotherapy did not compromise its clinical benefits. The ORR, PFS, and OS were all comparable to chemotherapy alone, confirming that this compound does not interfere with the anti-tumor effect of the treatment [3].
  • Underlying Immunological Mechanisms: Research indicates that this compound's benefits may extend beyond bone marrow protection. A phase 2 study showed that a single dose of this compound could favorably alter the tumor microenvironment in early-stage triple-negative breast cancer. It was found to increase the number and function of CD8+ T cells and enhance the expression of genes associated with memory T cells, which are crucial for long-term immune surveillance and sustained anti-tumor activity [4]. This immunomodulatory effect provides a plausible biological mechanism for the observed long-term survival benefits in some studies.

Experimental Protocols Overview

The findings above are derived from specific and rigorous study designs.

  • Real-World Study (RWD) Protocol [1] [2]:
    • Design: Single-center, retrospective analysis.
    • Participants: 180 patients with ES-SCLC receiving first-line chemotherapy combined with immunotherapy.
    • Intervention: Patients were divided into a this compound group (received this compound before chemotherapy) and a control group.
    • Outcomes: Primary outcomes were myelosuppression adverse events, chemotherapy completion rates, ORR, disease control rate (DCR), PFS, and OS.
  • Meta-Analysis Protocol [3]:
    • Data Sources: Searched databases like PubMed, Embase, and Cochrane Library.
    • Inclusion Criteria: Included only RCTs comparing chemotherapy with vs. without this compound in adult patients with cancer.
    • Analysis: Pooled odds ratios (ORs) and 95% confidence intervals (CIs) were calculated for outcomes like severe neutropenia and ORR to assess the overall effect.
  • Mechanism of Action Trial Protocol [4]:
    • Design: Phase 2, single-arm study.
    • Participants: Patients with early-stage triple-negative breast cancer.
    • Intervention: A single dose of this compound monotherapy followed by a tumor biopsy after one week, before starting neoadjuvant chemotherapy.
    • Analysis: Used paired tumor biopsies to analyze changes in the tumor immune microenvironment (e.g., T cell ratios, gene expression) after this compound exposure.

Mechanisms of Action Diagram

This compound's effects can be visualized through its dual mechanisms of action: direct myeloprotection and potential immunomodulation. The following diagram illustrates these pathways.

G cluster_bm Bone Marrow Protection cluster_immune Immunomodulation This compound This compound BM This compound->BM IM This compound->IM G1_Arrest G1 Cell Cycle Arrest in HSPCs BM->G1_Arrest Reduced_Damage Reduced Chemotherapy-Induced HSPC Damage & Apoptosis G1_Arrest->Reduced_Damage Myeloprotection Myeloprotection Reduced_Damage->Myeloprotection Outcome1 Fewer Dose Reductions/Delays Lower Supportive Care Use Myeloprotection->Outcome1 Senescence Induces Tumor Cell Senescence & SASP via cGAS-STING IM->Senescence TME_Reprogram Reprogramming of Tumor Microenvironment (TME) Senescence->TME_Reprogram Immune_Activation Activation of CD8+ T cells & CD177+ Neutrophils TME_Reprogram->Immune_Activation Outcome2 Enhanced Long-term Immune Surveillance Immune_Activation->Outcome2

Conclusion for Researchers

  • Does not adversely affect the Objective Response Rate (ORR) to chemotherapy [1] [3] [2].
  • May provide a clinical benefit in progression-free survival (PFS), potentially by enabling patients to receive more consistent chemotherapy dosing through its myeloprotective effects [1] [2].
  • Has a potential dual mechanism of action, combining immediate bone marrow protection with long-term immunomodulation that may enhance anti-tumor immunity [4] [5].

These properties make this compound a compelling candidate for combination therapy strategies aimed at improving both patient tolerability and treatment efficacy outcomes.

References

Comprehensive Safety Profile of Trilaciclib: Adverse Event Incidence and Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Trilaciclib Overview and Mechanism of Action

This compound (marketed as COSELA) represents a paradigm shift in supportive oncology care as the first and only therapy designed to proactively protect bone marrow from chemotherapy-induced damage. Approved by the US FDA in February 2021, it is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to platinum/etoposide-containing or topotecan-containing regimens [1] [2]. Unlike traditional reactive supportive care measures that address myelosuppression after it occurs, this compound employs a novel preventive approach that fundamentally differs from growth factor support strategies.

The drug's mechanism centers on its function as a transient CDK4/6 inhibitor that selectively and reversibly blocks cyclin-dependent kinases 4 and 6, key regulators of the G1 to S phase transition in the cell cycle [2] [3]. By administering this compound as a 30-minute intravenous infusion within 4 hours prior to chemotherapy, hematopoietic stem and progenitor cells (HSPCs) in the bone marrow are temporarily arrested in the G1 phase [3]. This strategic cell cycle arrest creates a protective window during chemotherapy exposure, shielding vulnerable dividing HSPCs from cytotoxic damage while not interfering with chemotherapy's effects on cancer cells [2]. This myeloprotective mechanism preserves multilineage hematopoiesis, reducing the incidence and severity of neutropenia, anemia, and thrombocytopenia commonly associated with intensive chemotherapy regimens [2] [4].

G cluster_cell_cycle Cell Cycle Process This compound This compound G1_phase G1 Phase This compound->G1_phase Induces Arrest In CDK4_6 CDK4/6 Activity This compound->CDK4_6 Inhibits S_phase S Phase G1_phase->S_phase HSPC_protection HSPC Protection G1_phase->HSPC_protection Results In G2_phase G2 Phase S_phase->G2_phase M_phase M Phase G2_phase->M_phase M_phase->G1_phase CDK4_6->G1_phase Regulates Transition From Chemotherapy Chemotherapy Damage HSPC_protection->Chemotherapy Protected During Myelosuppression Reduced Myelosuppression HSPC_protection->Myelosuppression Leads To

Figure 1: Mechanism of this compound Myeloprotection. This compound inhibits CDK4/6 activity, inducing transient G1 arrest in hematopoietic stem and progenitor cells (HSPCs), protecting them from chemotherapy-induced damage and reducing myelosuppression incidence.

Integrated Safety Profile of this compound

Overall Adverse Reaction Patterns

The safety profile of this compound has been extensively characterized through integrated analyses of multiple clinical trials and real-world studies. According to pooled safety results from three randomized studies in patients with ES-SCLC, this compound demonstrates a manageable safety profile with most adverse reactions being mild to moderate in severity [1]. The integrated analysis revealed that serious adverse reactions occurred in 30% of patients receiving this compound, with the most frequent serious events including respiratory failure, hemorrhage, and thrombosis (each reported in >3% of patients) [1]. Importantly, only 9% of patients who received this compound required permanent discontinuation due to adverse reactions, indicating generally favorable tolerability in the extensively pretreated ES-SCLC population [1].

The most common adverse reactions (occurring in ≥10% of patients) associated with this compound when combined with chemotherapy include fatigue (34%), hypocalcemia (24%), hypokalemia (22%), hypophosphatemia (21%), increased aspartate aminotransferase (17%), headache (13%), and pneumonia (10%) [1]. Notably, the incidence of these events in this compound-treated patients was generally comparable to those receiving chemotherapy alone, suggesting that many of these adverse effects may be attributable to the underlying chemotherapy or disease process rather than specifically to this compound [1] [5]. A comprehensive meta-analysis of randomized controlled trials confirmed that other chemotherapy-induced adverse events and severe adverse events like diarrhea, fatigue, nausea, and vomiting were similar regardless of this compound administration [6] [7].

Table 1: Most Common Adverse Reactions (≥10%) in Patients Receiving this compound with Chemotherapy

Adverse Reaction This compound + Chemotherapy (N=122) Chemotherapy Alone (N=118)
All Grades (%) All Grades (%)
Fatigue 34.0 27.0
Hypocalcemia 24.0 21.0
Hypokalemia 22.0 18.0
Hypophosphatemia 21.0 16.0
AST Increased 17.0 14.0
Headache 13.0 9.0
Pneumonia 10.0 8.0

Data source: COSELA Integrated Safety Analysis [1]

Special Safety Considerations

Several specific adverse reactions warrant special attention when administering this compound. Injection site reactions, including phlebitis and thrombophlebitis, occurred in approximately 21% of patients according to expert analyses [5]. These reactions are characterized as chemical irritant effects rather than true allergic responses and typically resolve within one day [5]. Clinical management recommendations include ensuring adequate dilution of the drug, initial slow infusion rates, careful monitoring of peripheral IV sites, and rotation of administration sites between limbs to prevent recurrent irritation [5].

While hypersensitivity reactions were not commonly reported in clinical trials, this compound is contraindicated in patients with a history of serious hypersensitivity reactions to the drug [1]. Additionally, pulmonary events represent an area of clinical interest, with one case of interstitial lung disease reported among 240 patients in clinical trials [5]. Experts have noted that given the extensive pulmonary involvement typical in ES-SCLC patients and the known risk of pneumonitis with immunotherapy agents frequently co-administered with chemotherapy, the single reported case suggests a favorable pulmonary safety profile for this compound [5].

Table 2: Select Adverse Reactions with Higher Incidence (≥2%) with this compound vs. Control

| Adverse Reaction | This compound + Chemotherapy (N=122) | Chemotherapy Alone (N=118) | |----------------------|---------------------------------------:|------------------------------:| | | All Grades (%) | Grade ≥3 (%) | All Grades (%) | Grade ≥3 (%) | | Rash | 9.0 | <1.0 | 6.0 | 0.0 | | Infusion-related reaction | 8.0 | 0.0 | 2.0 | 0.0 | | Edema peripheral | 7.0 | 0.0 | 4.0 | <1.0 | | Abdominal pain upper | 7.0 | 0.0 | 3.0 | 0.0 | | Thrombosis | 7.0 | 3.0 | 2.0 | 2.0 | | Hyperglycemia | 6.0 | 2.0 | 3.0 | 0.0 |

AST = aspartate aminotransferase; Data source: COSELA Integrated Safety Analysis [1]

Comparative Efficacy and Safety Data

Hematologic Protection Compared to Standard of Care

This compound demonstrates significant advantages in reducing chemotherapy-induced hematologic toxicity compared to standard supportive care approaches. A systematic review and meta-analysis of randomized controlled trials revealed that this compound substantially reduced the occurrence of severe neutropenia (SN) by 92% (OR: 0.08; 95% CI: 0.04 to 0.15) and febrile neutropenia (FN) by 78% (OR: 0.22; 95% CI: 0.08 to 0.59) compared to chemotherapy alone [4]. The duration of severe neutropenia (DSN) in cycle 1 was significantly shortened by approximately 3.2 days (mean difference: -3.19; 95% CI: -3.96 to -2.42) [4]. These findings confirm this compound's powerful myeloprotective effects and its potential to reduce serious infectious complications associated with intensive chemotherapy.

The protective effect of this compound extends across all major hematopoietic lineages. The same meta-analysis demonstrated significant reductions in the incidence of anemia (20.5% vs. 38.2%, OR = 0.38) and thrombocytopenia [6] [7]. A recent real-world study in China further validated these findings, showing that ES-SCLC patients receiving this compound with first-line chemotherapy combined with immunotherapy had dramatically lower incidence of grade 3-4 neutropenia (17.7% vs. 65.6%; P<0.001), anemia (15.6% vs. 30.0%; P=0.021), and thrombocytopenia (11.1% vs. 25.6%; P=0.012) compared to those receiving chemotherapy and immunotherapy without this compound [8]. This multilineage protection represents a significant advantage over lineage-specific supportive care agents like G-CSFs and ESAs.

Impact on Healthcare Utilization and Chemotherapy Tolerance

The myeloprotective benefits of this compound translate into meaningful reductions in healthcare resource utilization and improvements in chemotherapy tolerance. A comprehensive meta-analysis demonstrated that the proportion of patients requiring therapeutic interventions was significantly lower in the this compound group compared to controls, including reduced use of erythropoiesis-stimulating agents (ESAs) (4.03% vs. 11.8%, OR = 0.31), granulocyte colony-stimulating factors (G-CSF) (37.0% vs. 53.5%, OR = 0.52), and RBC transfusions (19.8% vs. 29.9%, OR = 0.56) [6] [7]. These reductions in supportive care requirements indicate both clinical benefits for patients and potential economic advantages for healthcare systems.

Real-world evidence further corroborates these findings, demonstrating that this compound-treated patients had significantly lower cytopenia-related healthcare utilization compared to historical non-trilaciclib cohorts [2]. The Chinese real-world study reported that hospitalization rates due to myelosuppression were significantly lower in the this compound group compared to controls [8]. Additionally, this compound administration was associated with improved chemotherapy adherence, as evidenced by significantly lower rates of chemotherapy delay, dose adjustment, and interruption, with patients in the this compound group completing a greater number of treatment cycles on average (5.3±0.7 vs. 4.1±1.9; P=0.037) [8]. This enhanced ability to maintain planned chemotherapy dose intensity represents a crucial therapeutic advantage that may potentially translate into improved long-term outcomes.

Table 3: Myeloprotective Efficacy of this compound vs. Control from Meta-Analysis

Parameter This compound Group (%) Control Group (%) Odds Ratio 95% CI
Severe Neutropenia (SN) 19.3 42.2 0.31 0.17-0.56
Febrile Neutropenia (FN) 3.2 6.7 0.47 0.18-1.21
Anemia 20.5 38.2 0.38 0.21-0.68
G-CSF Administration 37.0 53.5 0.52 0.32-0.85
RBC Transfusion 19.8 29.9 0.56 0.33-0.96
ESA Administration 4.0 11.8 0.31 0.12-0.80

CI = confidence interval; G-CSF = granulocyte colony-stimulating factor; RBC = red blood cell; ESA = erythropoiesis-stimulating agent; Data source: Systematic review and meta-analysis of RCTs [6] [7]

Key Experimental Methodologies

Clinical Trial Designs and Patient Populations

The safety and efficacy profile of this compound is supported by evidence from multiple randomized controlled trials conducted across different geographic regions and clinical settings. Three pivotal randomized, double-blind, placebo-controlled phase II studies formed the basis for the initial FDA approval of this compound in ES-SCLC [1] [2]. These trials employed similar methodologies, randomizing patients to receive either this compound 240 mg/m² or placebo intravenously within 4 hours prior to chemotherapy on each day of chemotherapy administration [1]. The studies enrolled patients with ES-SCLC receiving either first-line platinum/etoposide combinations with or without immunotherapy, or later-line topotecan-containing regimens [1] [2]. The primary endpoints focused on myelosuppression-related parameters, with safety assessed through continuous monitoring of adverse events, laboratory parameters, physical examinations, and vital signs [1].

More recent real-world studies have employed retrospective designs to evaluate this compound's effectiveness in routine clinical practice. For example, a Chinese single-center retrospective study analyzed 180 newly diagnosed ES-SCLC patients who received first-line chemotherapy combined with immunotherapy, with 90 patients receiving this compound and 90 serving as controls [8]. This study design allowed for assessment of this compound's effects in broader patient populations, including those who might have been excluded from strict clinical trials due to age, performance status, or comorbidities. The real-world evidence generated from such studies provides complementary information to the rigorous but more selective randomized trial data, offering insights into this compound's performance in diverse clinical scenarios [2] [8].

Safety Assessment Methods

Comprehensive safety assessment in this compound clinical trials followed standardized methodologies consistent with oncology drug development standards. Adverse events were collected continuously throughout the treatment period and for appropriate follow-up duration, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1]. Serious adverse events were defined according to regulatory standards and required immediate reporting to study sponsors and relevant ethics committees. Laboratory assessments including complete blood counts with differential, comprehensive metabolic panels, and other relevant parameters were performed at baseline and regularly throughout the treatment cycles to objectively quantify hematologic and non-hematologic toxicity [1].

Specialized immune monitoring in some trials employed advanced methodologies including flow cytometric analysis of peripheral blood samples to characterize effects on specific immune cell populations [3]. For instance, one trial in metastatic triple-negative breast cancer used intracellular cytokine staining and surface staining to assess changes in T-cell subsets and function following this compound administration [3]. Additionally, gene expression analyses using RNA sequencing of tumor samples provided insights into potential effects on the tumor immune microenvironment [3]. These sophisticated methodologies helped elucidate potential immune mechanisms underlying the clinical observations and demonstrated that this compound administration prior to chemotherapy enhanced T-cell effector function compared to chemotherapy alone [3].

G cluster_assess Safety & Efficacy Assessments Start Study Population: ES-SCLC Patients R1 Randomized Controlled Trials Group1 This compound + Chemotherapy R1->Group1 Group2 Placebo + Chemotherapy R1->Group2 R2 Real-World Observational Studies Cohort1 This compound Group R2->Cohort1 Cohort2 Control Group R2->Cohort2 A1 Adverse Event Monitoring (NCI CTCAE v4.03) Group1->A1 Group2->A1 Cohort1->A1 Cohort2->A1 A2 Laboratory Assessments: CBC, Metabolic Panel A1->A2 A3 Hematologic AEs: Neutropenia, Anemia, Thrombocytopenia A2->A3 A4 Non-Hematologic AEs: Fatigue, Electrolyte Abnormalities, Injection Site Reactions A3->A4 A5 Healthcare Utilization: G-CSF, ESA, Transfusions, Hospitalizations A4->A5 Stats Statistical Analysis A5->Stats Results Safety Profile Summary Stats->Results

Figure 2: Safety Assessment Methodology for this compound Clinical Evaluation. Diagram illustrates study designs, patient populations, and comprehensive safety monitoring approaches used to characterize this compound's safety profile across clinical trials and real-world studies.

Clinical and Research Implications

Risk-Benefit Considerations in Clinical Practice

The comprehensive safety data demonstrate that this compound presents a favorable risk-benefit profile for its indicated use in ES-SCLC patients receiving myelosuppressive chemotherapy regimens. While the drug is associated with certain adverse effects such as fatigue, electrolyte abnormalities, and injection site reactions, these are generally manageable and offset by substantial reductions in chemotherapy-induced hematologic toxicity [1] [5]. The observed reductions in multilineage myelosuppression and consequent decreases in supportive care requirements represent significant clinical benefits that can potentially improve patients' quality of life during chemotherapy [6] [8] [4]. Additionally, the potential for improved chemotherapy tolerance with fewer dose reductions, delays, or interruptions may help maintain treatment intensity and optimize anticancer efficacy [8].

An important consideration in the risk-benefit assessment is the consistent finding across multiple studies that this compound does not negatively impact the efficacy of chemotherapy. Meta-analyses of randomized trials have confirmed that objective response rates, overall survival, and progression-free survival were comparable between patients receiving this compound plus chemotherapy and those receiving chemotherapy alone [6] [7]. In fact, some real-world studies have suggested potential survival benefits, with one retrospective analysis reporting significantly longer median progression-free survival in the this compound group (6.7 months vs. 5.3 months; HR=0.677; P=0.0075) and a trend toward improved overall survival (15.1 months vs. 12.8 months; P=0.0886) [8]. These efficacy preservation findings are crucial for establishing this compound's value proposition as a supportive care agent that provides myeloprotection without compromising anticancer treatment outcomes.

Management Strategies for Adverse Reactions

Optimal management of this compound therapy involves proactive monitoring and timely intervention for expected adverse reactions. For injection site reactions, which occur in approximately 21% of patients, recommended strategies include ensuring proper intravenous access, adequate dilution of the drug, initial slow infusion rates, and rotation of peripheral administration sites between limbs [5]. If injection site reactions occur during administration, temporarily stopping the infusion and flushing the line with normal saline may help resolve the irritation before resuming at a slower rate [5]. Electrolyte abnormalities including hypocalcemia, hypokalemia, and hypophosphatemia should be monitored through regular laboratory assessment, with appropriate supplementation implemented when clinically significant deviations occur [1].

The management of patients receiving this compound should also include vigilance for rare but serious events. Although pulmonary toxicity was reported in only one patient among 240 in clinical trials, healthcare providers should monitor for signs and symptoms of interstitial lung disease, particularly in patients receiving concurrent immunotherapy which carries its own risk of pneumonitis [5]. Similarly, while thrombosis was reported at a relatively low incidence (7% in this compound group vs. 2% in control), appropriate thromboprophylaxis should be considered in high-risk patients [1]. The generally favorable safety profile of this compound, coupled with these management strategies, supports its integration into routine clinical practice for appropriate patient populations receiving myelosuppressive chemotherapy regimens for ES-SCLC.

Future Research Directions

Despite the robust evidence supporting this compound's safety and efficacy, several important research questions remain unanswered. Future studies should further explore the potential immunomodulatory effects of this compound suggested by preclinical models and subgroup analyses from clinical trials [3]. The observation of enhanced T-cell activation and altered immune cell populations in patients receiving this compound warrants investigation into potential synergistic effects with immunotherapy agents [3]. Additionally, more extensive real-world evidence collection across diverse patient populations and healthcare settings would help refine our understanding of this compound's safety profile in clinical practice environments beyond controlled trials [2] [8].

References

Trilaciclib impact on patient-reported quality of life

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes with Trilaciclib

The table below summarizes key clinical findings from recent studies on this compound's effectiveness in preventing chemotherapy-induced myelosuppression.

Study Type & Population Key Myeloprotection Findings (this compound vs Control) Impact on Chemotherapy Delivery Survival Outcomes

| Real-World Study (RWS): ES-SCLC with chemo-immunotherapy (n=180) [1] [2] [3] | • Grade 3-4 Neutropenia: 17.7% vs 65.6% (P<0.001) [1]Grade ≥3 Anemia: 15.6% vs 30.0% (P=0.021) [1]Grade ≥3 Thrombocytopenia: 11.1% vs 25.6% (P=0.012) [1]Febrile Neutropenia: Significantly lower (P<0.01) [1] | • Fewer delays/adjustments: Significantly lower rates (P<0.01) [1]More cycles completed: 5.3 vs 4.1 on average (P=0.037) [1] | • PFS: Median 6.7 vs 5.3 months (HR=0.677; P=0.0075) [1]OS: Median 15.1 vs 12.8 months (P=0.0886, NS) [1] | | Systematic Review/Meta-Analysis: RCTs in SCLC and TNBC (4 trials, n=345) [4] | • Severe Neutropenia (SN): 19.3% vs 42.2% (OR=0.31) [4]Febrile Neutropenia (FN): 3.22% vs 6.72% (OR=0.47) [4]Therapeutic G-CSF use: 37.0% vs 53.5% (OR=0.52) [4] | • RBC Transfusions: 19.8% vs 29.9% (OR=0.56) [4] | • ORR & OS: Identical to control; no negative impact on antitumor efficacy [4] | | Real-World Study (RWS): Esophageal Cancer (n=81) [5] | • Grade III/IV Neutropenia (Primary vs Secondary prevention): 8.2% vs 28.1% (P=0.017) [5]Overall Myelosuppression (Primary vs Secondary prevention): 79.6% vs 96.9% [5] | Information not specified in this study. | • Efficacy (ORR): No significant difference between groups (P>0.05) [5] |

Detailed Experimental Methodologies

For research professionals, here are the experimental designs and assessment methods used in the cited studies.

  • Study Designs: The evidence comes from a single-center, retrospective real-world study [1] [2] [3], a systematic review and meta-analysis of randomized controlled trials (RCTs) [4], and another retrospective real-world study [5]. The RCTs included in the meta-analysis were mostly double-blind and placebo-controlled [4].
  • Patient Populations: Key studies focused on adults with extensive-stage small cell lung cancer (ES-SCLC) receiving first-line platinum-based chemotherapy combined with immunotherapy [1] [3] or other regimens like topotecan [4]. One study involved patients with metastatic triple-negative breast cancer (mTNBC) [4] [6] [7], and another explored its use in esophageal squamous cell carcinoma [5].
  • Intervention and Dosing: In all studies, This compound was administered intravenously at a dose of 240 mg/m², infused over 30 minutes before chemotherapy on the same day [4] [5].
  • Primary Endpoints: These focused on myelosuppression, including the incidence of grade 3/4 hematologic adverse events (neutropenia, anemia, thrombocytopenia) graded by CTCAE criteria [1] [5], and the occurrence and duration of severe neutropenia [4] [6].
  • Secondary Endpoints:
    • Supportive Care Measures: Use of granulocyte colony-stimulating factors (G-CSF), erythropoiesis-stimulating agents (ESAs), and red blood cell (RBC) or platelet transfusions [1] [4].
    • Clinical Efficacy: Objective response rate (ORR), progression-free survival (PFS), and overall survival (OS) were assessed to rule out any negative impact on antitumor efficacy [1] [4] [5].
    • Healthcare Utilization: Rates of chemotherapy dose reductions, delays, and interruptions, as well as hospitalizations due to myelosuppression [1].

Mechanism of Action: Myeloprotective Pathway

This compound's myeloprotection effect is achieved through the transient and reversible inhibition of CDK4/6 in hematopoietic stem and progenitor cells (HSPCs). The following diagram illustrates this mechanism.

G Chemo Cytotoxic Chemotherapy Protection Protection from DNA Damage & Apoptosis Chemo->Protection  During exposure This compound This compound Injection HSPC HSPC in Bone Marrow This compound->HSPC  Inhibits CDK4/6 G1_Arrest Transient G1 Cell Cycle Arrest HSPC->G1_Arrest G1_Arrest->Protection Myeloprotection Myeloprotection Protection->Myeloprotection CIM Reduced Chemotherapy-Induced Myelosuppression (CIM) Myeloprotection->CIM  Leads to

Key Insights for Researchers

The collective data underscores several critical points for drug development and clinical practice.

  • Foundation for QoL: While direct patient-reported quality of life (QoL) metrics were not prominently featured in the search results, the significant reductions in myelosuppressive events, hospitalizations, and supportive care interventions provide a strong, objective foundation for potential QoL benefits [1] [4]. Improved tolerability of chemotherapy often correlates with better patient-reported outcomes.
  • Timing of Intervention: The esophageal cancer study suggests that primary prevention (starting this compound with the first chemotherapy cycle) provides superior protection against severe neutropenia compared to secondary prevention (initiating after myelosuppression occurs) [5]. This supports the strategy of upfront administration to maximize clinical benefit.
  • No Efficacy Compromise: A consistent finding across all studies is that the robust myeloprotection offered by this compound does not come at the cost of reduced antitumor efficacy. Overall survival and response rates were either comparable or showed a non-detrimental trend [1] [4] [5].

References

Clinical Rationale: Why Trilaciclib is Used in ES-SCLC but Not LS-SCLC

Author: Smolecule Technical Support Team. Date: February 2026

The use of trilaciclib is fundamentally tied to the treatment paradigm and goals for ES-SCLC, which differ from those for LS-SCLC. The table below summarizes the key distinctions.

Feature Extensive-Stage (ES-SCLC) Limited-Stage (LS-SCLC)
Definition Cancer has metastasized beyond one lung to other body parts [1]. Cancer is contained to one part of the chest [1].
Primary Treatment Goal Disease control, symptom palliation, and prolonging survival [2]. Curative intent [2].
Standard First-Line Treatment Chemotherapy (Carboplatin/Cisplatin + Etoposide) + Immunotherapy (Atezolizumab/Durvalumab) [2] [3]. Concurrent Chemotherapy and Radiation therapy [1] [2].
Role of this compound Myelopreservation: Administered before chemotherapy to protect bone marrow from damage [4] [5] [6]. No established role; not mentioned in current treatment guidelines or studies for LS-SCLC [1] [2].

The core rationale lies in this compound's mechanism of action. It is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that temporarily arrests the cell cycle of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. This "resting" state protects them from the damaging effects of chemotherapy, a concept known as myelopreservation [5] [7] [6].

Crucially, SCLC tumors often have an inactivated retinoblastoma (Rb) protein pathway, which makes their replication independent of CDK4/6 signaling. Therefore, this compound protects healthy bone marrow cells without interfering with the anti-tumor efficacy of chemotherapy [5]. In LS-SCLC, where treatment is aggressive with curative intent and often involves concurrent chemoradiation, the potential risk of any theoretical interference with radiation efficacy or the need for maximum chemotherapy intensity at all cycles likely explains the absence of this compound from treatment protocols.


Efficacy and Safety Data of this compound in ES-SCLC

The following table summarizes key quantitative findings on this compound's benefits from recent real-world studies and a meta-analysis. The comparators are standard chemotherapy (CT) or chemo-immunotherapy (CIT) without this compound.

Outcome Measure This compound + CIT/CT Comparator (CIT/CT alone) P-value / Effect Size Source (Study Type)
Incidence of Severe Neutropenia (SN) 3% 18% p=0.015 [4] Quasi-exp. Study (n=78) [4] [5]
17.7% 65.6% p<0.001 [6] Real-World Study (n=180) [6]
Odds Ratio for SN (Meta-Analysis) OR: 0.08 (95% CI: 0.04 to 0.15) N/A [7] Systematic Review & Meta-Analysis [7]
Grade 3-4 Anemia 6% 25% p=0.03 [4] Quasi-exp. Study (n=78) [4] [5]
15.6% 30.0% p=0.021 [6] Real-World Study (n=180) [6]
Grade 3-4 Thrombocytopenia 0% 11% p=0.045 [4] Quasi-exp. Study (n=78) [4] [5]
11.1% 25.6% p=0.012 [6] Real-World Study (n=180) [6]
Red Blood Cell Transfusion 3% 23% p=0.02 [4] Quasi-exp. Study (n=78) [4] [5]
Febrile Neutropenia (FN) Significantly lower p<0.01 [6] Real-World Study (n=180) [6]
Odds Ratio for FN (Meta-Analysis) OR: 0.22 (95% CI: 0.08 to 0.59) N/A [7] Systematic Review & Meta-Analysis [7]
Impact on Chemotherapy Fewer delays/reductions; More cycles completed [6] Real-World Study (n=180) [6]
Progression-Free Survival (PFS) median 6.7 mos median 5.3 mos HR=0.68; p=0.0075 [6] Real-World Study (n=180) [6]
Overall Survival (OS) No significant difference observed p=0.0886 [6] Real-World Study (n=180) [6]
Key Experimental Protocols from Cited Studies

To evaluate the evidence, understanding the methodology of the key studies is critical.

  • Study Design for [4] & [5]: A single-center, quasi-experimental study.

    • Cohorts: ES-SCLC patients received Carboplatin, Etoposide, ± Atezolizumab (PEA) with or without this compound (PEAT).
    • Periods: PEAT cohort (Apr 2021-Jul 2022); PEA cohort (Feb 2020-Feb 2021).
    • Primary Endpoint: Incidence of Severe Neutropenia (ANC < 0.5 x 10⁹/L) after cycle 1 and throughout treatment.
    • Statistical Analysis: A one-sided Fisher’s exact test was used for the primary endpoint. The sample size was calculated to have 90% power to detect an absolute 34% decrease in SN [5].
  • Study Design for [6]: A single-center, retrospective real-world study.

    • Cohorts: 180 newly diagnosed ES-SCLC patients receiving first-line chemo-immunotherapy, divided into this compound (n=90) and Control (n=90) groups.
    • Endpoints: Myelosuppression adverse events, chemotherapy completion rates, efficacy (ORR, DCR), and survival (PFS, OS).
    • Statistical Analysis: SPSS 26.0 was used. Survival analysis was performed with Kaplan-Meier curves and log-rank tests. Multivariate Cox regression was used to identify prognostic factors.
  • Meta-Analysis Protocol for [7]: A systematic review and meta-analysis with Trial Sequential Analysis (TSA).

    • Databases: PubMed, Embase, Cochrane Library, ClinicalTrials.gov (inception to July 2024).
    • Inclusion: Only RCTs with ES-SCLC patients receiving this compound vs. placebo.
    • Analysis: Used Risk of Bias 2 tool. Pooled odds ratios (OR) for dichotomous outcomes (e.g., SN) and mean differences (MD) for continuous outcomes (e.g., duration of SN). TSA was applied to control for random errors due to limited sample sizes.

Mechanism of Action: this compound's Myelopreservation Pathway

The following diagram illustrates the signaling pathway through which this compound exerts its protective effect on hematopoietic stem and progenitor cells (HSPCs).

G Chemo Chemotherapy HSPC HSPC (Proliferating) Chemo->HSPC Damage Cell Damage & Depletion HSPC->Damage Myelosuppression Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) Damage->Myelosuppression This compound This compound (CDK4/6i) CDK4_6 CDK4/6 This compound->CDK4_6 Inhibits Rb Rb Protein CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Represses CellCycle G1 Phase Cell Cycle Arrest E2F->CellCycle Drives Cycle Progression Protection Protected HSPC CellCycle->Protection Protection->Damage Prevents

  • Established Role in ES-SCLC: Robust and consistent data from clinical trials, meta-analyses, and real-world studies demonstrate that this compound provides significant multi-lineage myeloprotection in ES-SCLC patients undergoing platinum/etoposide-based chemo-immunotherapy.
  • No Evidence in LS-SCLC: There is currently no clinical data or guideline recommendation supporting the use of this compound in LS-SCLC. The curative treatment intent and different modality (concurrent radiation) present a distinct therapeutic context.
  • Impact on Clinical Outcomes: The primary benefit is enhancing the safety profile of chemotherapy, leading to better dose intensity and improved patient quality of life. Some real-world evidence suggests a potential progression-free survival benefit, though this finding requires further validation in randomized controlled trials.

References

Trilaciclib real-world effectiveness versus clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Clinical Effectiveness of Trilaciclib

The following tables summarize key findings from recent real-world studies and clinical trials, highlighting this compound's impact on reducing myelosuppression and its associated outcomes.

Table 1: Myeloprotective Efficacy in Real-World Studies

Cancer Type Study Design & Population Key Efficacy Findings on Myelosuppression Impact on Treatment Adherence

| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2] | • 180 patients; this compound + Chemo-Immunotherapy (n=90) vs. Control (n=90) • Retrospective, real-world | • Grade 3/4 Neutropenia: 17.7% vs. 65.6% (P<0.001) • Grade ≥3 Anemia: 15.6% vs. 30.0% (P=0.021) • Grade ≥3 Thrombocytopenia: 11.1% vs. 25.6% (P=0.012) • Lower rates of febrile neutropenia and supportive care use (G-CSF) | • Fewer chemotherapy delays, dose adjustments, or interruptions • Higher average cycles completed: 5.3 vs. 4.1 (P=0.037) | | Esophageal Squamous Cell Carcinoma [3] | • 81 patients; Primary Prevention (PP, n=49) vs. Secondary Prevention (SP, n=32) • Retrospective, real-world | • Any Grade Myelosuppression: 79.6% (PP) vs. 96.9% (SP) • Grade ≥3 Myelosuppression: 8.2% (PP) vs. 37.6% (SP) (P<0.05) • Grade 3/4 Neutropenia: 8.2% (PP) vs. 28.1% (SP) (P=0.017) | • Primary prevention (starting from cycle 1) provided superior protection against severe leukopenia and neutropenia |

Table 2: Survival Outcomes and Antitumor Efficacy

Cancer Type Progression-Free Survival (PFS) Overall Survival (OS) Antitumor Efficacy (Objective Response Rate - ORR)

| ES-SCLC [1] [2] | • Median PFS: 6.7 months (this compound) vs. 5.3 months (Control) • Hazard Ratio (HR): 0.677 (P=0.0075) • Treatment with this compound was an independent predictor for improved PFS | • Median OS: 15.1 months (this compound) vs. 12.8 months (Control) (P=0.0886, NS) • 3-year OS Rate: 17.8% (this compound) vs. 11.1% (Control) | • ORR: 86.7% (this compound) vs. 75.6% (Control) (P=0.057, NS) | | Esophageal Cancer [3] | Not specifically reported | Non-hematological toxicities and efficacy outcomes were similar between Primary and Secondary Prevention groups (P>0.05) | Not specifically reported |

Mechanism of Action: this compound's Protective Pathway

This compound is a short-acting, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective mechanism is distinct from reactive supportive care agents, as it acts preventatively by inducing a transient G1 arrest in hematopoietic stem and progenitor cells (HSPCs) in the bone marrow [3] [1]. The following diagram illustrates this process and contrasts it with the mechanism of chemotherapy-induced damage.

G cluster_this compound This compound Administration cluster_chemo Chemotherapy Effect This compound This compound CDK4_6_Inhibition CDK4_6_Inhibition This compound->CDK4_6_Inhibition  IV before chemo G1_Arrest G1_Arrest CDK4_6_Inhibition->G1_Arrest  halts cell cycle Protection Protection G1_Arrest->Protection  prevents damage Damages_Dividing_Cells Damages_Dividing_Cells G1_Arrest->Damages_Dividing_Cells  HSPCs protected   Reduced_Events Reduced Severe Neutropenia/Anemia Protection->Reduced_Events Chemotherapy Chemotherapy Chemotherapy->Damages_Dividing_Cells Myelosuppression Myelosuppression Damages_Dividing_Cells->Myelosuppression  kills HSPCs Better_Adherence Improved Chemotherapy Adherence Reduced_Events->Better_Adherence

This preventive mechanism helps maintain healthier bone marrow function, which translates into the clinical benefits observed in the tables above, such as reduced severe neutropenia and better chemotherapy adherence [3] [1] [2].

Experimental Protocols from Key Studies

To ensure reproducibility and critical appraisal, here are the detailed methodologies from the cited real-world studies.

  • Study Design and Population [3] [1] [2]:

    • Both studies were single-center, retrospective, real-world analyses.
    • The ES-SCLC study included 180 patients receiving first-line platinum-based chemotherapy combined with immunotherapy, with 90 patients in the this compound group and 90 in the control group [1] [2].
    • The esophageal cancer study included 81 patients with esophageal squamous cell carcinoma (ESCC) receiving a paclitaxel/nedaplatin-based regimen. Patients were divided into a Primary Prevention (PP) group (n=49) that received this compound from the first cycle, and a Secondary Prevention (SP) group (n=32) that initiated this compound after experiencing myelosuppression in prior cycles [3].
  • Treatment Regimen [3]:

    • This compound was administered intravenously at a dose of 240 mg/m², approximately 4 hours before chemotherapy on each day of chemotherapy administration.
  • Primary Endpoints and Assessment [3] [1] [2]:

    • The primary endpoint was the incidence and severity of myelosuppression (including neutropenia, anemia, and thrombocytopenia).
    • Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE version 5.0).
  • Statistical Analysis [3] [1] [2]:

    • Patient characteristics and adverse events were analyzed using Pearson’s chi-square test or Fisher’s exact test.
    • Kaplan-Meier survival curves were generated for time-to-event endpoints (like PFS and OS), and groups were compared using the log-rank test.
    • Multivariate Cox proportional hazards models were used to identify independent prognostic factors.

Interpretation of Key Findings

  • Consistent Myeloprotection: The real-world data strongly corroborate findings from earlier clinical trials, demonstrating that this compound significantly reduces the incidence and severity of chemotherapy-induced myelosuppression across different cancer types (ES-SCLC, esophageal cancer) and chemotherapy regimens [3] [1] [2].
  • Timing is Crucial: The esophageal cancer study provides critical evidence that primary prevention (initiating this compound with the first chemotherapy cycle) is significantly more effective at preventing severe myelosuppression than secondary prevention (initiating after it occurs) [3].
  • Impact Beyond Blood Counts: The benefits extend beyond improved lab values. The reduction in myelosuppression translates into clinically meaningful outcomes, including lower rates of febrile neutropenia, reduced need for supportive care (G-CSF, transfusions), and fewer chemotherapy dose reductions or delays. This supports better treatment intensity and adherence [1] [2].
  • No Detriment to Efficacy: A key finding across studies is that the robust myeloprotection provided by this compound does not come at the cost of antitumor efficacy. In ES-SCLC, the this compound group had a numerically higher ORR and a significantly improved PFS, suggesting that allowing patients to receive more chemotherapy on schedule may enhance tumor control [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.25425761 Da

Monoisotopic Mass

446.25425761 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6072DO9XG

Drug Indication

Trilaciclib is indicated to reduce the incidence of chemotherapy induced myelosuppression in patients prior to receiving platinum and etoposide-containing or topotecan-containing chemotherapy regimens for extensive-stage small cell lung cancer.

Livertox Summary

Trilaciclib is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6, that is used to decrease chemotherapy-induced myelosuppression. Serum aminotransferase elevations arise in a small proportion of patients treated with the highest doses of trilaciclib, but episodes of clinically apparent liver injury have not been reported with its use.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors.

Absorption Distribution and Excretion

Cmax and AUC of trilaciclib increase proportionally with dose.
79.1% of a radiolabelled dose is recovered in the feces, 7% as the unchanged parent compound. 14% of a radiolabelled dose is recovered in the urine, 2% as the unchanged parent compound.
The volume of distribution of trilaciclib at steady state is 1130 L.
The clearance of trilaciclib is 158 L/h.

Metabolism Metabolites

Data regarding the metabolism of trilaciclib are not readily available, however it is expected to be extensively metabolised.

Wikipedia

Trilaciclib

Biological Half Life

The mean terminal half life of trilaciblib is approximately 14 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. "Cosela-trilaciclib injection, powder, lyophilized, for solution". DailyMed. Retrieved 17 June 2021.
2. "FDA Approves Drug to Reduce Bone Marrow Suppression Caused by Chemotherapy". U.S. Food and Drug Administration (FDA) (Press release). 12 February 2021. Retrieved 12 February 2021. Public Domain This article incorporates text from this source, which is in the public domain.
3. "FDA Approves G1 Therapeutics' Cosela (trilaciclib): The First and Only Myeloprotection Therapy to Decrease the Incidence of Chemotherapy-Induced Myelosuppression" (Press release). G1 Therapeutics. 12 February 2021. Retrieved 12 February 2021 – via GlobeNewswire.
4. Dhillon S (May 2021). "Trilaciclib: First Approval". Drugs. 81 (7): 867–874. doi:10.1007/s40265-021-01508-y. PMID 33861388. S2CID 233258487.
5. "Drug Approval Package: Cosela". U.S. Food and Drug Administration (FDA). 12 March 2021. Retrieved 13 September 2021.
6. FDA approves drug to reduce bone marrow suppression caused by chemotherapy. News release. February 12, 2021. Accessed February 12, 2021. https://prnmedia.prnewswire.com/news-releases/fda-approves-drug-to-reduce-bone-marrow-suppression-caused-by-chemotherapy-301227821.html
7. Weiss J, Goldschmidt J, Zoran A, et al. Myelopreservation and reduced use of supportive care with trilaciclib in patients with small cell lung cancer. J Clin Oncol. 2020(suppl 38; abstr 12096). doi:10.1200/JCO.2020.38.15_suppl.12096
8. G1 Therapeutics announces acceptance and priority review of NDA for trilaciclib for patients with small cell lung cancer. News release. G1 Therapeutics. Published August 17, 2020. Accessed January 20, 2021. http://investor.g1therapeutics.com/news-releases/news-release-details/g1-therapeutics-announces-acceptance-and-priority-review-nda
9. G1 Therapeutics. Trilaciclib. G1 Therapeutics website. Published 2021. Accessed January 20, 2021. https://www.g1therapeutics.com/pipeline/trilaciclib/
10. O'Shaughnessy J, Wright GS, Thummala AR, et al. Trilaciclib improves overall survival when given with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer: final analysis of a randomized phase 2 trial. Presented at the 2020 San Antonio Breast Cancer Symposium. December 8-11, 2020. Poster #PD1-06.

Explore Compound Types